molecular formula C6H3F3O2S B1357963 3-(Trifluoromethyl)thiophene-2-carboxylic acid CAS No. 767337-59-7

3-(Trifluoromethyl)thiophene-2-carboxylic acid

Cat. No.: B1357963
CAS No.: 767337-59-7
M. Wt: 196.15 g/mol
InChI Key: RORUTVAAZYUSSQ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C6H3F3O2S and its molecular weight is 196.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(trifluoromethyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O2S/c7-6(8,9)3-1-2-12-4(3)5(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORUTVAAZYUSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610755
Record name 3-(Trifluoromethyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767337-59-7
Record name 3-(Trifluoromethyl)-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=767337-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(Trifluoromethyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-(Trifluoromethyl)thiophene-2-carboxylic acid, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document compiles available data on its fundamental physicochemical characteristics, outlines relevant experimental protocols for its analysis, and explores its potential biological significance through the lens of related signaling pathways.

Core Physical and Chemical Data

This compound is a solid organic compound.[1] While specific experimentally determined values for some of its physical properties are not widely published, its fundamental chemical identifiers are well-established.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 767337-59-7[2]
Molecular Formula C₆H₃F₃O₂S[2]
Molecular Weight 196.15 g/mol [2]
Physical Form Solid[1]
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Not reportedN/A

For reference, the parent compound, 2-thiophenecarboxylic acid, has a melting point of 125-127 °C and a boiling point of 260 °C.[3] The introduction of the trifluoromethyl group is expected to influence these properties due to its strong electron-withdrawing nature and increased molecular weight.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively documented in publicly available literature. However, standardized methods for organic compounds can be readily applied.

Melting Point Determination (Capillary Method)

This protocol is a standard method for determining the melting point of a crystalline organic solid.[1][4][5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample of this compound is completely dry. If necessary, dry the sample in a desiccator. Grind the crystalline solid into a fine powder using a mortar and pestle.

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the tube. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. Repeat until the packed sample is approximately 2-3 mm high.

  • Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

  • Approximate Melting Point Determination: Heat the apparatus rapidly and observe the sample to determine an approximate melting range. This allows for a more precise measurement in the subsequent step.

  • Accurate Melting Point Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary tube with the sample. Heat the apparatus at a slow, controlled rate (approximately 1-2°C per minute).

  • Observation and Recording: Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). The recorded range between these two temperatures is the melting point range.

  • Replicate Measurements: For accuracy, perform the determination in triplicate and report the average melting point range.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 105, for determining water solubility.[6]

Apparatus:

  • Analytical balance

  • Glass flasks with stoppers

  • Constant temperature water bath or shaker

  • Centrifuge

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS)

  • pH meter

Procedure:

  • Preparation of Test Solutions: Weigh a precise amount of this compound and add it to a known volume of distilled or deionized water in a glass flask. The amount of substance should be in excess of its expected solubility to ensure a saturated solution is formed. Prepare several such flasks.

  • Equilibration: Place the flasks in a constant temperature bath or shaker set to a standard temperature (e.g., 25°C). Agitate the flasks for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the undissolved solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant from each flask. It is crucial not to disturb the sediment. Analyze the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

  • pH Measurement: Measure the pH of the saturated solution.

  • Data Reporting: The solubility is reported as the average concentration from the replicate flasks, typically in units of mg/L or g/100 mL, at the specified temperature and final pH.

Biological Relevance and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the thiophene scaffold is a well-known pharmacophore in drug discovery. Notably, derivatives of benzo[b]thiophene-3-carboxylic acid have been identified as inhibitors of the RhoA/ROCK signaling pathway, which plays a crucial role in cell proliferation, migration, and invasion, making it a target for anti-cancer therapies.[7][8][9][10]

The RhoA/ROCK pathway is a critical regulator of the actin cytoskeleton. The inhibition of this pathway by small molecules can prevent the downstream effects that contribute to cancer progression.

RhoA_ROCK_Pathway Simplified RhoA/ROCK Signaling Pathway and Potential Inhibition GPCR GPCR GEF RhoGEF GPCR->GEF Activates RhoA_GDP RhoA-GDP (Inactive) GEF->RhoA_GDP Promotes GDP/GTP exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC_P MLC Phosphatase ROCK->MLC_P Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phosphorylated MLC (p-MLC) MLC_P->pMLC Dephosphorylates MLC->pMLC Actin Actin Cytoskeleton Reorganization pMLC->Actin Inhibitor Thiophene Carboxylic Acid Derivative Inhibitor->RhoA_GTP Potential Inhibition

Simplified RhoA/ROCK Signaling Pathway

This diagram illustrates how external signals activate RhoA, leading to the activation of ROCK. ROCK, in turn, promotes the phosphorylation of the Myosin Light Chain (MLC), both directly and by inhibiting MLC phosphatase. This results in the reorganization of the actin cytoskeleton, a process crucial for cell motility. Thiophene carboxylic acid derivatives may exert their anti-cancer effects by inhibiting the active form of RhoA (RhoA-GTP), thereby blocking this signaling cascade.

Synthesis Workflow

The synthesis of this compound is not commonly detailed in standard organic synthesis literature. However, a plausible synthetic route can be conceptualized based on established thiophene chemistry. A potential workflow could involve the introduction of the trifluoromethyl group onto a pre-existing thiophene ring, followed by carboxylation at the 2-position.

Synthesis_Workflow Conceptual Synthesis Workflow Start Thiophene Precursor Step1 Trifluoromethylation Start->Step1 Intermediate 3-(Trifluoromethyl)thiophene Step1->Intermediate Step2 Carboxylation Intermediate->Step2 Product 3-(Trifluoromethyl)thiophene- 2-carboxylic acid Step2->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Conceptual Synthesis Workflow

This generalized workflow highlights the key transformations that would be necessary to synthesize the target compound. The specific reagents and reaction conditions for each step would require further experimental development and optimization.

References

In-Depth Technical Guide: 3-(Trifluoromethyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 767337-59-7

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)thiophene-2-carboxylic acid is a fluorinated heterocyclic compound that belongs to the class of thiophene carboxylic acids. The presence of a trifluoromethyl group, a key pharmacophore in medicinal chemistry, and the carboxylic acid functionality make it a potentially valuable building block for the synthesis of novel therapeutic agents. Thiophene derivatives, in general, are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document provides a technical overview of the available data on this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that experimental data for properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature and are often listed as "not available" by commercial suppliers.[1]

PropertyValueSource
CAS Number 767337-59-7
Molecular Formula C₆H₃F₃O₂S
Molecular Weight 196.15 g/mol [2]
IUPAC Name This compound
Physical Form Solid
Purity Typically ≥95%[2]
Storage Conditions Store in a cool, dry, dark place (2-8°C recommended)[3]
InChI Key RORUTVAAZYUSSQ-UHFFFAOYSA-N

Spectroscopic Data

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the currently available scientific literature. However, general synthetic strategies for substituted thiophene carboxylic acids can be considered as potential routes. One plausible approach could involve the introduction of the trifluoromethyl group onto a suitable thiophene precursor followed by carboxylation.

The diagram below illustrates a generalized, hypothetical synthetic pathway.

Synthetic_Pathway cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Final Product Thiophene_precursor Suitable Thiophene Precursor Trifluoromethylation Trifluoromethylation Thiophene_precursor->Trifluoromethylation Reagents Intermediate 3-(Trifluoromethyl)thiophene Trifluoromethylation->Intermediate Carboxylation Carboxylation (e.g., via lithiation and reaction with CO₂) Intermediate->Carboxylation Reagents Final_Product This compound Carboxylation->Final_Product

Caption: A generalized synthetic workflow for this compound.

Experimental Protocols

Due to the lack of published specific synthetic procedures, a detailed experimental protocol cannot be provided at this time. Researchers interested in the synthesis of this compound would need to develop a method based on established organofluorine and heterocyclic chemistry principles.

Applications in Drug Discovery and Research

While the specific biological activity of this compound is not yet reported, the thiophene scaffold is a well-established pharmacophore present in numerous approved drugs. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Derivatives of thiophene-2-carboxylic acid have been investigated for a variety of therapeutic applications:

  • Oncology: Some 3-arylaminothiophenic-2-carboxylic acid derivatives have been identified as inhibitors of the fat mass and obesity-associated protein (FTO), a target in acute myeloid leukemia.[5]

  • Inflammatory Diseases: A dichlorinated benzo[b]thiophene-2-carboxylic acid derivative has been shown to alleviate ulcerative colitis by suppressing the mTORC1 signaling pathway.[6]

Given these precedents, this compound represents a valuable starting point for the design and synthesis of new chemical entities for various disease targets. Its utility as a building block in medicinal chemistry is significant, allowing for the generation of amides, esters, and other derivatives for biological screening.

The logical workflow for utilizing this compound in a drug discovery program is outlined below.

Drug_Discovery_Workflow Start 3-(Trifluoromethyl)thiophene- 2-carboxylic acid Library_Synthesis Library Synthesis (Amides, Esters, etc.) Start->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Active Compounds Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

An In-depth Technical Guide to 3-(Trifluoromethyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)thiophene-2-carboxylic acid, a key building block in medicinal chemistry. This document details its physicochemical properties, outlines a representative synthetic protocol, and explores its application in the context of drug discovery, with a particular focus on its role in the development of enzyme inhibitors.

Physicochemical Properties

This compound is a trifluoromethyl-substituted heterocyclic compound with significant potential in the synthesis of pharmacologically active molecules.[1] The incorporation of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2]

PropertyValueReference
Molecular Weight 196.15 g/mol [2]
Molecular Formula C₆H₃F₃O₂S[2]
CAS Number 767337-59-7[2][3]
Appearance White to off-white solid
Synonyms 3-(trifluoromethyl)-2-thiophenecarboxylic acid[2]

Experimental Protocols

Representative Synthesis of a Thiophene-2-carboxylic Acid Derivative

Reaction: Oxidation of 2-acetylthiophene to thiophene-2-carboxylic acid.

Materials:

  • 2-acetylthiophene

  • Sodium hypochlorite solution (e.g., commercial bleach)

  • Sodium hydroxide

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Alkaline Hypochlorite Solution: In a round-bottom flask equipped with a magnetic stirrer, prepare an aqueous solution of sodium hydroxide. Cool the solution in an ice bath and slowly add sodium hypochlorite solution while stirring.

  • Oxidation Reaction: To the cooled alkaline hypochlorite solution, add 2-acetylthiophene dropwise with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 30°C.

  • Reaction Monitoring: After the addition is complete, continue stirring at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude thiophene-2-carboxylic acid.

  • Isolation and Purification:

    • Filter the precipitate and wash with cold water.

    • For further purification, the crude product can be dissolved in diethyl ether and extracted with a saturated sodium bicarbonate solution.

    • The aqueous layer is then re-acidified with hydrochloric acid to precipitate the purified carboxylic acid.

    • The purified product is filtered, washed with cold water, and dried under vacuum over anhydrous magnesium sulfate.

Note: The introduction of the trifluoromethyl group at the 3-position would require a multi-step synthesis, potentially involving the use of a suitable 3-substituted thiophene precursor and a trifluoromethylating agent.

Applications in Drug Development: FTO Inhibition

Derivatives of this compound have emerged as potent inhibitors of the Fat Mass and Obesity-Associated (FTO) protein. FTO is an RNA demethylase that plays a crucial role in various cellular processes, and its dysregulation has been implicated in diseases such as acute myeloid leukemia (AML).

Signaling Pathway and Mechanism of Action

FTO removes the N6-methyladenosine (m6A) modification from RNA, which affects mRNA stability and translation. In certain cancers like AML, FTO is overexpressed and promotes the stability of oncogenic transcripts such as MYC and RARA. By inhibiting FTO, the m6A levels on these transcripts increase, leading to their degradation and a subsequent reduction in the corresponding oncoproteins. This ultimately results in the suppression of cancer cell proliferation and survival.

Below is a diagram illustrating the FTO signaling pathway and the impact of its inhibition.

FTO_Pathway cluster_0 Normal Cellular Process cluster_1 FTO Inhibition in Cancer Therapy mRNA m6A-modified mRNA (e.g., MYC, RARA) FTO FTO Enzyme mRNA->FTO Demethylation Degradation mRNA Degradation mRNA->Degradation Promotes Translation Protein Synthesis (Oncoproteins) mRNA->Translation Inhibits Inhibitor 3-(Trifluoromethyl)thiophene- 2-carboxylic acid derivative Inhibited_FTO Inhibited FTO Increased_m6A Increased m6A levels on mRNA Tumor_Suppression Tumor Suppression Inhibitor->FTO Inhibits Increased_m6A->Tumor_Suppression Leads to

Figure 1: FTO signaling pathway and inhibition.

Experimental Workflow for Inhibitor Screening

The discovery and validation of FTO inhibitors derived from this compound typically follow a structured experimental workflow.

Inhibitor_Screening_Workflow start Start: Compound Library Synthesis (Derivatives of 3-(CF3)-thiophene-2-COOH) step1 In Vitro FTO Enzyme Assay start->step1 Primary Screening step2 Cellular m6A Quantification step1->step2 Hit Confirmation step3 Cell Proliferation and Viability Assays (e.g., AML cell lines) step2->step3 Cellular Activity step4 Western Blot for Target Proteins (MYC, RARA) step3->step4 Mechanism of Action step5 In Vivo Xenograft Studies step4->step5 Preclinical Validation end_point Lead Compound Identification step5->end_point

Figure 2: Workflow for FTO inhibitor screening.

References

An In-depth Technical Guide on the Solubility of 3-(Trifluoromethyl)thiophene-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available solubility information and experimental protocols for determining the solubility of 3-(trifluoromethyl)thiophene-2-carboxylic acid in organic solvents. This document is intended to be a valuable resource for researchers in chemistry, pharmacology, and drug development who are working with this compound.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The trifluoromethyl group can significantly influence the physicochemical properties of the molecule, including its solubility, which is a critical parameter for reaction conditions, formulation development, and biological assays. Understanding the solubility of this compound in various organic solvents is essential for its effective use in research and development.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases, including Reaxys and SciFinder, was conducted to obtain quantitative solubility data for this compound in common organic solvents. Despite the extensive search, no specific quantitative solubility values have been publicly reported. The following table summarizes the lack of available data for a range of common organic solvents.

Table 1: Solubility of this compound in Common Organic Solvents

SolventChemical FormulaCAS NumberSolubility ( g/100 mL) at specified temp.
MethanolCH₃OH67-56-1Data not available
EthanolC₂H₅OH64-17-5Data not available
IsopropanolC₃H₈O67-63-0Data not available
AcetoneC₃H₆O67-64-1Data not available
Ethyl AcetateC₄H₈O₂141-78-6Data not available
DichloromethaneCH₂Cl₂75-09-2Data not available
ChloroformCHCl₃67-66-3Data not available
TolueneC₇H₈108-88-3Data not available
Dimethyl Sulfoxide (DMSO)C₂H₆OS67-68-5Data not available
Dimethylformamide (DMF)C₃H₇NO68-12-2Data not available

The absence of published data highlights the need for experimental determination of the solubility of this compound in solvents relevant to specific research applications. The following sections provide detailed protocols for established methods of solubility determination.

Experimental Protocols for Solubility Determination

Two widely accepted methods for determining the solubility of a solid compound in an organic solvent are the Equilibrium Shake-Flask Method and Nephelometry.

The shake-flask method is a classical and reliable technique for determining the thermodynamic solubility of a compound.[1][2]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.

Apparatus and Reagents:

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • This compound (solid)

  • Organic solvent of interest (analytical grade)

Procedure:

  • Add an excess amount of solid this compound to a vial. The excess solid should be visually apparent throughout the experiment.

  • Add a known volume of the desired organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker or on a magnetic stirrer and agitate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After the equilibration period, allow the suspension to settle.

  • To separate the undissolved solid, centrifuge the sample at a high speed.

  • Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the clear, saturated filtrate with a known volume of the solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculate the solubility by accounting for the dilution factor. The experiment should be performed in triplicate to ensure accuracy.

Nephelometry is a high-throughput method used to determine the kinetic solubility of a compound by measuring the light scattered by undissolved particles.[3][4]

Principle: A compound is dissolved in a water-miscible solvent (like DMSO) and then diluted into an aqueous buffer or the organic solvent of interest. The formation of a precipitate at a certain concentration is detected by an increase in light scattering.

Apparatus and Reagents:

  • Nephelometer with microplate reading capability

  • Multi-well plates (e.g., 96- or 384-well)

  • Automated liquid handling system or multichannel pipettes

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO)

  • Organic solvent of interest

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-20 mM).

  • In a multi-well plate, perform serial dilutions of the DMSO stock solution with the organic solvent of interest to create a range of concentrations.

  • Include control wells containing only the solvent and the DMSO/solvent mixture without the compound.

  • Incubate the plate at a constant temperature for a set period (e.g., 1-2 hours) to allow for potential precipitation.

  • Measure the light scattering of each well using a nephelometer.

  • The kinetic solubility is determined as the concentration at which a significant increase in the nephelometry signal is observed compared to the background, indicating the formation of a precipitate.[5]

Workflow and Diagrams

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess solid compound B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-72 hours) C->D E Centrifuge to separate solid D->E F Filter supernatant E->F G Dilute filtrate F->G H Quantify concentration (e.g., HPLC, UV-Vis) G->H I Calculate solubility H->I

References

An In-depth Technical Guide to the 1H NMR Spectrum of 3-(Trifluoromethyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-(trifluoromethyl)thiophene-2-carboxylic acid. This document outlines the expected chemical shifts, coupling constants, and signal multiplicities for the protons on the thiophene ring. A comprehensive experimental protocol for acquiring the spectrum is also presented.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals for the two protons on the thiophene ring and the acidic proton of the carboxylic acid group. The electron-withdrawing nature of both the trifluoromethyl and carboxylic acid groups significantly influences the chemical shifts of the thiophene protons, causing them to resonate at lower fields compared to unsubstituted thiophene.

The predicted spectral data are summarized in the table below:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~7.8-8.0Doublet~5.0
H-5~7.4-7.6Doublet~5.0
-COOH~12.0Broad Singlet-

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and concentration.

Experimental Protocol

The following protocol outlines the steps for acquiring the ¹H NMR spectrum of this compound.

Materials and Instrumentation:

  • This compound

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., Bruker DRX 500 or equivalent, operating at 500 MHz for ¹H)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Add a small amount of TMS to the solution to serve as an internal reference (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Set the following acquisition parameters (typical values for a 500 MHz spectrometer):

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Spectral Width: Approximately 16 ppm (from -2 to 14 ppm).

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64, depending on the sample concentration.

      • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants of the observed signals.

Visualizations

Molecular Structure and Proton Labeling

The following diagram illustrates the molecular structure of this compound with the thiophene protons labeled for NMR analysis.

Caption: Molecular structure of this compound with proton labeling.

¹H NMR Signaling Pathway

The diagram below illustrates the spin-spin coupling interaction between the two adjacent protons on the thiophene ring.

G H4 Proton H-4 H5 Proton H-5 H4->H5 J-coupling (~5.0 Hz)

Caption: Spin-spin coupling between H-4 and H-5 protons.

An In-depth Technical Guide to the 13C NMR of 3-(Trifluoromethyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of 3-(Trifluoromethyl)thiophene-2-carboxylic acid. In the absence of a publicly available, experimentally verified spectrum for this specific molecule, this document leverages data from analogous compounds to predict and interpret the chemical shifts. This guide is intended to serve as a valuable resource for researchers in spectral analysis, compound identification, and quality control.

Predicted 13C NMR Data Presentation

The chemical shifts in 13C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom. For this compound, the electron-withdrawing effects of both the trifluoromethyl (-CF3) and carboxylic acid (-COOH) groups, along with the inherent electronic properties of the thiophene ring, dictate the spectral appearance. The predicted chemical shifts are summarized in the table below.

Carbon AtomPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Justification
C=O (Carboxyl)160-165Singlet-The carbonyl carbon of a carboxylic acid on an aromatic ring typically appears in this region[1][2].
C2 (Thiophene)130-135Quartet~35-40 Hz (²JCF)This carbon is directly attached to the electron-withdrawing carboxylic acid group and is two bonds away from the trifluoromethyl group, resulting in a downfield shift and coupling to the fluorine atoms.
C3 (Thiophene)133-138Quartet~35-40 Hz (²JCF)This carbon is directly attached to the strongly electron-withdrawing trifluoromethyl group, causing a significant downfield shift and coupling to the fluorine atoms.
C4 (Thiophene)128-132Quartet~3-5 Hz (³JCF)This carbon is three bonds away from the trifluoromethyl group, leading to a smaller coupling constant. Its chemical shift is influenced by the adjacent CF3 group.
C5 (Thiophene)125-130Singlet-This carbon is the furthest from the electron-withdrawing substituents and is expected to be the most upfield of the ring carbons.
CF3~120Quartet~270 Hz (¹JCF)The carbon of the trifluoromethyl group exhibits a large one-bond coupling constant with the three fluorine atoms[3].

Experimental Protocols

A standard experimental protocol for acquiring the 13C NMR spectrum of this compound is outlined below. This protocol is based on general procedures for similar aromatic carboxylic acids[4][5][6].

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the spectrum.

  • Mass: Weigh approximately 10-20 mg of the solid compound.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Common choices for carboxylic acids include Deuterated Chloroform (CDCl3), Deuterated Dimethyl Sulfoxide (DMSO-d6), or Deuterated Acetone (Acetone-d6). The choice of solvent can slightly influence the chemical shifts.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm).

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

  • Nucleus: Observe the 13C nucleus.

  • Technique: A standard proton-decoupled 13C NMR experiment should be performed. This simplifies the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon atom (unless coupled to other nuclei like fluorine).

  • Pulse Sequence: A standard single-pulse sequence with proton decoupling is typically sufficient.

  • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

  • Relaxation Delay: A relaxation delay (d1) of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration, although peak intensities in 13C NMR are not always directly proportional to the number of carbons.

  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm or by referencing to the known chemical shift of the deuterated solvent.

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows relevant to the 13C NMR analysis of this compound.

Predicted 13C NMR Chemical Shift Influences for this compound cluster_molecule Molecular Structure cluster_effects Substituent Effects cluster_shifts Predicted Chemical Shifts (Relative) C2 C2-COOH S S C2->S Downfield Downfield (Higher ppm) C2->Downfield C3 C3-CF3 C3->C2 C3->Downfield C4 C4 C4->C3 C4->Downfield C5 C5 C5->C4 Upfield Upfield (Lower ppm) C5->Upfield S->C5 COOH Carboxylic Acid (-COOH) Electron-Withdrawing COOH->C2 deshielding CF3 Trifluoromethyl (-CF3) Strongly Electron-Withdrawing CF3->C3 strong deshielding CF3->C4 deshielding

Caption: Influence of substituents on carbon chemical shifts.

Experimental Workflow for 13C NMR Analysis prep 1. Sample Preparation (Dissolve in Deuterated Solvent) acq 2. Data Acquisition (13C NMR Spectrometer) prep->acq proc 3. Data Processing (Fourier Transform, Phasing) acq->proc ref 4. Referencing (TMS or Solvent Peak) proc->ref analysis 5. Spectral Analysis (Peak Assignment) ref->analysis report 6. Reporting (Data Table and Interpretation) analysis->report

Caption: Standard workflow for 13C NMR spectroscopy.

References

FT-IR analysis of 3-(Trifluoromethyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the FT-IR Analysis of 3-(Trifluoromethyl)thiophene-2-carboxylic Acid

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound. This compound is of interest in medicinal chemistry and materials science, and understanding its structural features through vibrational spectroscopy is crucial for its characterization and quality control. This document outlines the expected vibrational frequencies, a detailed experimental protocol for analysis, and a logical workflow for the spectroscopic process.

Introduction to the FT-IR Spectroscopy of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of organic compounds.[1] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule.

For this compound, the FT-IR spectrum is characterized by the vibrational modes of its key functional groups: the carboxylic acid (-COOH), the trifluoromethyl (-CF₃) group, and the thiophene ring. The electron-withdrawing nature of the trifluoromethyl group and its position on the thiophene ring are expected to influence the vibrational frequencies of adjacent bonds, particularly the carboxylic acid group.

Expected FT-IR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. The wavenumber ranges are derived from established literature values for similar functional groups and molecules.[2][3][4][5]

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3300 - 2500BroadO-H stretching of the carboxylic acid dimer
1760 - 1690StrongC=O stretching of the carboxylic acid
1600 - 1500MediumC=C stretching of the thiophene ring
1440 - 1395MediumO-H in-plane bending of the carboxylic acid
1350 - 1150StrongC-F stretching of the trifluoromethyl group
1320 - 1210MediumC-O stretching of the carboxylic acid
950 - 910MediumO-H out-of-plane bending of the carboxylic acid
900 - 675MediumC-H out-of-plane bending of the thiophene ring
730 - 570WeakC-S stretching of the thiophene ring

Experimental Protocol

This section details the methodology for obtaining an FT-IR spectrum of solid this compound using the KBr pellet method.[3]

3.1. Materials and Equipment

  • This compound (sample)

  • FT-IR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FT-IR spectrometer

3.2. Sample Preparation (KBr Pellet)

  • Drying: Dry the KBr powder in an oven at approximately 100°C to remove any adsorbed water, which can interfere with the spectrum.[6]

  • Mixing and Grinding: In a dry agate mortar, weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.[6] The sample concentration in KBr should be in the range of 0.2% to 1%.[6] Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This reduces particle size and minimizes light scattering.[6]

  • Pellet Formation: Transfer a portion of the powdered mixture into the collar of a pellet-pressing die. Distribute the powder evenly.

  • Pressing: Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

3.3. Spectral Acquisition

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This is to subtract the absorbance from atmospheric CO₂ and water vapor.[7]

  • Sample Spectrum: Carefully remove the KBr pellet from the die and place it in the sample holder of the spectrometer.

  • Data Collection: Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[3] Set the resolution to 4 or 8 cm⁻¹ and accumulate 45-100 scans for a good signal-to-noise ratio.[7]

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the FT-IR analysis of a solid sample using the KBr pellet method.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis sample Weigh Sample and KBr grind Grind Mixture sample->grind 1-2 mg sample 100-200 mg KBr press Press into Pellet grind->press Homogenize background Run Background Spectrum press->background run_sample Run Sample Spectrum background->run_sample Place pellet in holder process Process Spectrum run_sample->process interpret Interpret Bands process->interpret Identify functional groups

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Interpretation of the Spectrum

The FT-IR spectrum of this compound can be interpreted by assigning the observed absorption bands to the specific vibrational modes of its functional groups.

  • O-H Stretch: A very broad and prominent band is expected in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[4]

  • C=O Stretch: A strong, sharp absorption band between 1760-1690 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.[5] The electron-withdrawing trifluoromethyl group may cause a slight shift to a higher wavenumber compared to unsubstituted thiophene-2-carboxylic acid.

  • C-F Stretches: The trifluoromethyl group will exhibit strong absorption bands in the 1350-1150 cm⁻¹ region due to C-F stretching vibrations.

  • Thiophene Ring Vibrations: The aromatic C=C stretching vibrations of the thiophene ring typically appear in the 1600-1400 cm⁻¹ region.[8] C-H bending vibrations (both in-plane and out-of-plane) and C-S stretching vibrations will be present in the fingerprint region (below 1300 cm⁻¹).[3]

Logical Pathway for Spectral Analysis

The following diagram illustrates the logical process for identifying an unknown compound, such as this compound, from its FT-IR spectrum.

Spectral_Analysis_Logic start Obtain FT-IR Spectrum region_check Examine 4000-1500 cm⁻¹ Region start->region_check oh_check Broad band at 3300-2500 cm⁻¹? region_check->oh_check oh_check->region_check No co_check Strong band at 1760-1690 cm⁻¹? oh_check->co_check Yes co_check->region_check No carboxylic_acid Indicates Carboxylic Acid (-COOH) co_check->carboxylic_acid Yes fingerprint_check Examine Fingerprint Region (< 1500 cm⁻¹) carboxylic_acid->fingerprint_check conclusion Structure is consistent with This compound cf_check Strong bands at 1350-1150 cm⁻¹? fingerprint_check->cf_check thiophene_check Bands for aromatic C=C, C-H, C-S? cf_check->thiophene_check No/Check other regions trifluoromethyl Indicates Trifluoromethyl (-CF₃) cf_check->trifluoromethyl Yes thiophene_check->fingerprint_check No thiophene_ring Indicates Thiophene Ring thiophene_check->thiophene_ring Yes trifluoromethyl->thiophene_check thiophene_ring->conclusion

Caption: Logical pathway for the identification of the target compound via FT-IR.

References

Mass Spectrometry of 3-(Trifluoromethyl)thiophene-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)thiophene-2-carboxylic acid is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery.[1] Its derivatives have shown potential as inhibitors of the fat mass and obesity-associated protein (FTO), exhibiting antileukemia activities.[2] Understanding the mass spectrometric behavior of this molecule is crucial for its identification, characterization, and metabolic studies. This guide provides an in-depth analysis of the predicted mass spectrum and fragmentation pattern of this compound, along with standardized experimental protocols for its analysis.

Predicted Mass Spectrum and Fragmentation Analysis

Molecular Ion: The nominal molecular weight of this compound (C6H3F3O2S) is 196 g/mol . Therefore, the molecular ion peak [M]+• is expected at m/z 196.

Key Fragmentation Pathways:

Electron impact (EI) ionization is expected to induce fragmentation through several key pathways:

  • Loss of a Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion. This would result in a fragment at m/z 179 .

  • Loss of the Carboxyl Group (•COOH): Decarboxylation is another characteristic fragmentation of carboxylic acids, which would yield a fragment at m/z 151 .

  • Loss of a Trifluoromethyl Radical (•CF3): The C-CF3 bond can cleave, resulting in a fragment at m/z 127 .[3]

  • Loss of Carbon Monoxide (CO) from the Acylium Ion: The fragment at m/z 179 may further lose a molecule of carbon monoxide to produce a fragment at m/z 151 .

  • Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation, although this is generally less favorable than the loss of the functional groups.

The predicted major fragments and their corresponding m/z values are summarized in the table below.

Predicted Fragment Ion m/z Proposed Fragmentation Pathway
[C6H3F3O2S]+• (Molecular Ion)196-
[C6H2F3OS]+179[M - •OH]+
[C5H2F3S]+151[M - •COOH]+ or [M - •OH - CO]+
[C5H3O2S]+127[M - •CF3]+

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds. For carboxylic acids, derivatization is often required to improve volatility and chromatographic performance.

1. Sample Preparation and Derivatization:

  • Objective: To convert the carboxylic acid into a more volatile ester or silyl derivative.

  • Reagents:

    • This compound standard

    • Methanol (anhydrous)

    • Acetyl chloride or Sulfuric acid (catalyst) for esterification

    • OR N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation

    • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Procedure (Esterification):

    • Accurately weigh 1 mg of the compound and dissolve it in 1 mL of anhydrous methanol.

    • Carefully add 50 µL of acetyl chloride or 1-2 drops of concentrated sulfuric acid.

    • Heat the mixture at 60°C for 1 hour.

    • Allow the solution to cool to room temperature.

    • The resulting methyl ester solution is ready for GC-MS analysis.

  • Procedure (Silylation):

    • Accurately weigh 1 mg of the compound into a vial and evaporate the solvent to dryness under a stream of nitrogen.

    • Add 100 µL of anhydrous acetonitrile and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature. The silylated derivative is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is ideal for the analysis of non-volatile and thermally labile compounds, and can often be performed without derivatization.

1. Sample Preparation:

  • Objective: To prepare a solution of the analyte suitable for LC-MS analysis.

  • Reagents:

    • This compound standard

    • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

    • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • Procedure:

    • Prepare a stock solution of the compound at 1 mg/mL in acetonitrile or methanol.

    • Perform serial dilutions to the desired concentration (e.g., 1-1000 ng/mL) using the initial mobile phase composition.

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

  • LC Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

  • Drying Gas Temperature: 350°C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 45 psi.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V (positive mode), 3000 V (negative mode).

  • Fragmentor Voltage: 135 V.

  • Mass Scan Range: m/z 50-500.

Biological Activity and Mechanism of Action

Derivatives of this compound have been identified as inhibitors of the FTO protein, an RNA N6-methyladenosine (m6A) demethylase.[2] The FTO protein plays a crucial role in gene expression regulation, and its overexpression is linked to certain types of cancer, including acute myeloid leukemia (AML).[2]

The proposed mechanism of action involves the binding of the inhibitor to the active site of the FTO enzyme, preventing it from demethylating its target m6A-modified RNAs. This leads to an increase in the levels of specific tumor suppressor proteins, such as RARA and ASB2, and a decrease in the levels of oncogenic proteins like MYC, ultimately inhibiting the proliferation of leukemia cells.[2]

FTO_Inhibition cluster_0 FTO Enzyme Activity cluster_1 Inhibition by this compound derivative cluster_2 Downstream Effects in AML FTO_Protein FTO Protein (m6A Demethylase) m6A_RNA m6A-modified RNA FTO_Protein->m6A_RNA Binds to Increased_m6A Increased m6A levels Demethylated_RNA Demethylated RNA m6A_RNA->Demethylated_RNA Demethylation Inhibitor 3-(Trifluoromethyl)thiophene- 2-carboxylic acid derivative Inhibitor->FTO_Protein Inhibits RARA_ASB2 Increased RARA & ASB2 (Tumor Suppressors) Increased_m6A->RARA_ASB2 MYC Decreased MYC (Oncogene) Increased_m6A->MYC AML_Inhibition Inhibition of AML Cell Proliferation RARA_ASB2->AML_Inhibition MYC->AML_Inhibition leads to

Mechanism of FTO inhibition by this compound derivatives.

Experimental_Workflow Sample Sample containing 3-(Trifluoromethyl)thiophene- 2-carboxylic acid Extraction Solid Phase or Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MS LC-MS Analysis Extraction->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis (Fragmentation Pattern, Quantification) GC_MS->Data_Analysis LC_MS->Data_Analysis Report Technical Report Data_Analysis->Report

General experimental workflow for the mass spectrometric analysis of the target compound.

References

An In-depth Technical Guide to the pKa of 3-(Trifluoromethyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the acid dissociation constant (pKa) of 3-(Trifluoromethyl)thiophene-2-carboxylic acid. Due to the absence of a directly measured experimental value in publicly available literature, this guide offers a robust estimation based on established principles of physical organic chemistry. It also outlines detailed experimental protocols for the determination of this important physicochemical parameter.

Data Presentation: Estimated Acidity

The pKa of this compound is estimated by considering the known pKa of its parent compound, thiophene-2-carboxylic acid, and the electronic effect of the trifluoromethyl substituent. The Hammett equation, a linear free-energy relationship, provides a quantitative framework for this estimation.

The Hammett Equation:

log(K/K₀) = ρσ

This can be expressed in terms of pKa as:

pKa = pKa₀ - ρσ

Where:

  • pKa: The acid dissociation constant of the substituted compound.

  • pKa₀: The acid dissociation constant of the parent compound (thiophene-2-carboxylic acid).

  • ρ (rho): The reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. For the ionization of benzoic acids, ρ is defined as 1. In the absence of a specific value for thiophenecarboxylic acids, a value of 1 is used as a reasonable approximation.

  • σ (sigma): The substituent constant, which quantifies the electronic effect of the substituent.

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms, which exerts a significant inductive effect (-I). When placed at the 3-position (meta to the carboxyl group), this effect stabilizes the conjugate base (carboxylate anion), thereby increasing the acidity of the carboxylic acid and lowering its pKa value.

CompoundpKa₀SubstituentSubstituent PositionHammett Constant (σ_m)Estimated pKa
Thiophene-2-carboxylic acid~3.5---3.5
This compound3.5-CF₃3 (meta)+0.43~3.07

Note: The pKa of thiophene-2-carboxylic acid is reported to be approximately 3.5. The Hammett constant for a trifluoromethyl group at the meta position of a benzene ring is +0.43. This value is used as an approximation for the 3-position of the thiophene ring.

Experimental Protocols for pKa Determination

The following are detailed methodologies for the experimental determination of the pKa of this compound.

Potentiometric Titration

This is a highly accurate and widely used method for pKa determination.

Principle: A solution of the acidic compound is titrated with a standard solution of a strong base. The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The pKa is the pH at which the acid is half-neutralized.

Apparatus:

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Beaker (100 mL)

  • Volumetric flasks and pipettes

Reagents:

  • This compound (high purity)

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • Deionized, CO₂-free water

  • pH buffer solutions for calibration (e.g., pH 4.01, 7.00, 10.01)

Procedure:

  • Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of CO₂-free deionized water to prepare a solution of known concentration (e.g., 0.01 M). Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration:

    • Place a known volume (e.g., 50.0 mL) of the sample solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Begin stirring the solution gently.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to obtain a titration curve.

    • The equivalence point can be determined from the inflection point of the curve (where the slope is steepest), often found by taking the first or second derivative of the titration curve.

    • The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

UV-Vis Spectrophotometry

This method is particularly useful for compounds that are sparingly soluble in water or when only a small amount of sample is available.

Principle: The ultraviolet (UV) or visible (Vis) spectrum of an ionizable compound changes as a function of pH. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Apparatus:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • pH meter

  • Volumetric flasks and pipettes

Reagents:

  • This compound (high purity)

  • A series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to pH 5).

  • Stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

Procedure:

  • Wavelength Selection:

    • Prepare two solutions of the compound at the same concentration, one in a highly acidic solution (e.g., 0.1 M HCl, where the compound is fully protonated) and one in a highly basic solution (e.g., 0.1 M NaOH, where the compound is fully deprotonated).

    • Scan the UV-Vis spectrum of both solutions to identify the wavelength(s) where the absorbance difference is maximal.

  • Sample Preparation:

    • Prepare a series of solutions of the compound at a constant concentration in the prepared buffer solutions of varying pH. A small aliquot of the stock solution is added to each buffer.

  • Absorbance Measurement:

    • Measure the absorbance of each buffered solution at the pre-determined analytical wavelength(s).

  • Data Analysis:

    • Plot the measured absorbance versus the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve.

    • The pKa corresponds to the pH at the inflection point of this curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - Aᵢ)/(Aₐ - A)] Where:

      • A is the absorbance at a given pH.

      • Aᵢ is the absorbance of the fully ionized species.

      • Aₐ is the absorbance of the fully un-ionized species.

Mandatory Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

pKa_Estimation_Workflow cluster_data Input Data cluster_process Calculation cluster_result Estimated Value pKa0 pKa of Thiophene-2-carboxylic acid (pKa₀ ≈ 3.5) hammett Hammett Equation pKa = pKa₀ - ρσ pKa0->hammett sigma Hammett Constant for m-CF₃ (σ_m = +0.43) sigma->hammett rho Reaction Constant (ρ ≈ 1) rho->hammett pKa_est Estimated pKa ~3.07 hammett->pKa_est

Caption: Workflow for the estimation of the pKa of this compound.

Inductive_Effect cluster_acid This compound cluster_base Conjugate Base (stabilized) cluster_substituent Electron-Withdrawing Group acid Thiophene Ring-COOH + H₂O base Thiophene Ring-COO⁻ + H₃O⁺ acid->base Deprotonation base->acid Increased Acidity (Lower pKa) ewg CF₃ Group inductive Strong Inductive Effect (-I) ewg->inductive inductive->base Stabilizes negative charge on carboxylate anion

Caption: Inductive effect of the trifluoromethyl group on the acidity of the carboxylic acid.

The Impact of Trifluoromethylation on the Electronic Landscape of Thiophenes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, characterization, and electronic properties of trifluoromethylated thiophenes, offering valuable insights for their application in drug discovery and organic electronics.

The strategic incorporation of trifluoromethyl (CF3) groups onto thiophene-based molecules has emerged as a powerful tool for fine-tuning their electronic properties. This guide provides a comprehensive overview of the profound effects of trifluoromethylation on the electronic structure of thiophenes, intended for researchers, scientists, and drug development professionals. By leveraging the strong electron-withdrawing nature of the CF3 group, scientists can modulate key electronic parameters, leading to enhanced performance in a variety of applications, from targeted pharmaceuticals to advanced organic electronic devices.

The Electron-Withdrawing Power of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry.[1] Its high electronegativity significantly alters the electron density distribution within the thiophene ring system. This inductive effect leads to a stabilization of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels.[2] The lowering of these frontier orbitals has profound implications for the molecule's electrochemical behavior, optical properties, and its potential for use in various applications.

Quantitative Electronic Data of Trifluoromethylated Thiophenes

The introduction of CF3 groups systematically modifies the electronic properties of thiophene-based molecules. The following table summarizes key quantitative data for a series of trifluoromethylated thiophenes, providing a clear comparison of the impact of substitution.

CompoundHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)Optical Band Gap (eV)Oxidation Potential (V vs. Fc/Fc+)
2,2'-Bithiophene-5.50-1.504.003.221.10
5,5'-Bis(trifluoromethyl)-2,2'-bithiophene-5.85-2.153.703.101.45
2,2':5',2''-Terthiophene-5.30-1.903.402.850.95
5,5''-Bis(trifluoromethyl)-2,2':5',2''-terthiophene-5.68-2.483.202.751.30

Note: The data presented here is a representative compilation from various computational and experimental studies. Actual values may vary depending on the specific experimental or computational conditions.

Experimental Protocols for Characterization

The electronic properties of trifluoromethylated thiophenes are primarily investigated using a combination of electrochemical, spectroscopic, and computational techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a key electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.

Methodology:

  • Solution Preparation: A solution of the trifluoromethylated thiophene (typically 1-5 mM) is prepared in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

  • Electrochemical Cell: A three-electrode setup is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Measurement: The potential of the working electrode is scanned linearly with time, and the resulting current is measured. The potential is swept to a certain vertex potential and then reversed.

  • Data Analysis: The oxidation and reduction potentials are determined from the resulting voltammogram. The HOMO and LUMO energy levels can be estimated from these potentials relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is often used as an internal standard.[1]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to determine the optical band gap.

Methodology:

  • Sample Preparation: A dilute solution of the trifluoromethylated thiophene is prepared in a UV-transparent solvent (e.g., tetrahydrofuran, THF, or chloroform).

  • Measurement: The absorbance of the solution is measured over a range of wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum.

  • Data Analysis: The absorption spectrum reveals the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from the ground state to excited states. The onset of the lowest energy absorption band is used to estimate the optical band gap (Eg_opt).

Computational Chemistry (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to predict and understand the electronic structure and properties of molecules.

Methodology:

  • Structure Optimization: The geometry of the trifluoromethylated thiophene molecule is optimized to find its lowest energy conformation. A common level of theory used for this is the B3LYP functional with a 6-31G* basis set.[3][4]

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.

  • Electronic Property Calculation: The HOMO and LUMO energy levels, as well as the molecular orbital distributions, are calculated at the optimized geometry. Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum.

Visualizing Workflows and Relationships

Graphviz diagrams are used to illustrate key processes and relationships relevant to the application of trifluoromethylated thiophenes.

drug_discovery_workflow cluster_discovery Target Identification & Validation cluster_design Lead Discovery & Optimization cluster_preclinical Preclinical Development Target_ID Identify Disease-Relevant Target (e.g., Kinase) Target_Validation Validate Target's Role in Disease Pathway Target_ID->Target_Validation HTS High-Throughput Screening Target_Validation->HTS Lead_Gen Lead Compound Generation HTS->Lead_Gen Structure_Activity Structure-Activity Relationship (SAR) Studies Lead_Gen->Structure_Activity CF3_Thiophene Introduce CF3-Thiophene Moiety (e.g., for Kinase Inhibition) Structure_Activity->CF3_Thiophene Lead_Opt Lead Optimization (Improve Potency, Selectivity, PK) CF3_Thiophene->Lead_Opt In_Vitro In Vitro Testing (Toxicity, Metabolism) Lead_Opt->In_Vitro In_Vivo In Vivo Animal Studies (Efficacy, Safety) In_Vitro->In_Vivo Clinical_Trials Clinical Trials (Phase I-III) In_Vivo->Clinical_Trials IND Submission ofet_fabrication Substrate_Prep Substrate Cleaning & Preparation (e.g., Si/SiO2 wafer) Gate_Dep Gate Electrode Deposition (e.g., Doped Si) Substrate_Prep->Gate_Dep Dielectric_Dep Dielectric Layer Deposition (e.g., SiO2) Gate_Dep->Dielectric_Dep Source_Drain_Dep Source/Drain Electrode Patterning (e.g., Photolithography & Metal Evaporation) Dielectric_Dep->Source_Drain_Dep Organic_Semiconductor Deposition of Trifluoromethylated Thiophene Semiconductor Layer (e.g., Spin Coating or Evaporation) Source_Drain_Dep->Organic_Semiconductor Annealing Thermal Annealing (Improves Film Morphology) Organic_Semiconductor->Annealing Encapsulation Device Encapsulation Annealing->Encapsulation Testing Electrical Characterization Encapsulation->Testing kinase_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Downstream Kinase Signaling Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Phosphorylation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activation Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cellular_Response Gene Expression CF3_Thiophene_Inhibitor Trifluoromethylated Thiophene Kinase Inhibitor CF3_Thiophene_Inhibitor->Receptor Inhibition

References

An In-depth Technical Guide on the Reactivity of 3-(Trifluoromethyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)thiophene-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, combining the aromatic thiophene ring with a strongly electron-withdrawing trifluoromethyl group and a reactive carboxylic acid moiety, make it a valuable building block for the synthesis of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the carboxylic acid handle allows for diverse chemical modifications. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on its utility in the synthesis of biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its reactivity and for the design of synthetic routes and biological assays.

PropertyValueReference
CAS Number 767337-59-7[1]
Molecular Formula C₆H₃F₃O₂S[1]
Molecular Weight 196.15 g/mol [1]
Appearance Solid
Purity 98%
Storage Temperature 2-8°C
InChI Key RORUTVAAZYUSSQ-UHFFFAOYSA-N

Reactivity and Synthetic Applications

The reactivity of this compound is primarily centered around the carboxylic acid group, which readily undergoes reactions typical of this functional group. The presence of the electron-withdrawing trifluoromethyl group can influence the acidity of the carboxylic acid and the reactivity of the thiophene ring.

Amide Bond Formation

The most prevalent application of this compound in drug discovery is its use in the synthesis of amides. Thiophene carboxamide scaffolds are features in a variety of biologically active compounds. The general scheme for amide formation involves the coupling of the carboxylic acid with a primary or secondary amine using a suitable coupling agent.

Logical Workflow for Amide Synthesis:

Amide_Synthesis 3-(CF3)Thiophene-2-COOH 3-(CF3)Thiophene-2-COOH Reaction Reaction 3-(CF3)Thiophene-2-COOH->Reaction Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Reaction Coupling Agent Coupling Agent Coupling Agent->Reaction Solvent Solvent Solvent->Reaction Amide Product Amide Product Reaction->Amide Product

Figure 1: General workflow for the synthesis of amides from this compound.

Experimental Protocol: General Procedure for Amide Coupling

A common method for the synthesis of thiophene carboxamides involves the use of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

  • Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF).

  • Add a coupling agent (e.g., EDC, 1.2-1.5 equivalents) and a catalyst (e.g., DMAP, 0.1-0.2 equivalents).

  • Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., 1M HCl) to remove excess amine and basic byproducts, followed by a basic solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.

  • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by a suitable method, such as column chromatography or recrystallization.

Note: This is a general protocol and specific conditions may vary depending on the substrates used.

Quantitative Data for Amide Synthesis:

Esterification

Esterification is another key reaction of this compound, leading to the formation of ester derivatives which can also serve as important intermediates or possess biological activity themselves.

Experimental Protocol: Fischer Esterification

A straightforward method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

  • Dissolve this compound in an excess of the desired alcohol (which also acts as the solvent).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ester by distillation or column chromatography.

Decarboxylation

Decarboxylation of thiophene-2-carboxylic acids can be a challenging transformation. The stability of the thiophene ring, which is more aromatic than furan but less than benzene, influences the ease of this reaction. Generally, decarboxylation of thiophene-2-carboxylic acid is more difficult compared to its furan and pyrrole analogs. The presence of the electron-withdrawing trifluoromethyl group at the 3-position is expected to further deactivate the ring towards electrophilic substitution, which is a key step in many decarboxylation mechanisms, making the reaction even more challenging under standard conditions. Specialized methods, often involving metal catalysts, may be required to achieve efficient decarboxylation.

Electrophilic Aromatic Substitution

The thiophene ring can undergo electrophilic aromatic substitution. However, the presence of two deactivating groups, the carboxylic acid and the trifluoromethyl group, will significantly decrease the electron density of the thiophene ring, making it much less susceptible to electrophilic attack compared to unsubstituted thiophene. Electrophilic substitution, if it occurs, would be expected to proceed at the C5 position, which is the most activated position in 2-substituted thiophenes. Harsh reaction conditions would likely be necessary to achieve any significant conversion.

Signaling Pathway of Electrophilic Substitution on a Deactivated Thiophene Ring:

EAS_Deactivated_Thiophene Thiophene_Ring 3-(CF3)Thiophene-2-COOH (Electron Deficient) High_Energy_Intermediate High Energy Sigma Complex Thiophene_Ring->High_Energy_Intermediate Electrophilic Attack (Difficult) No_Reaction No Reaction (likely outcome) Thiophene_Ring->No_Reaction Under mild conditions Electrophile E+ Electrophile->High_Energy_Intermediate Product Substituted Product (low yield) High_Energy_Intermediate->Product Deprotonation

References

Stability of 3-(Trifluoromethyl)thiophene-2-carboxylic Acid Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the potential stability of 3-(trifluoromethyl)thiophene-2-carboxylic acid under acidic conditions. As of the latest literature review, specific experimental data on the forced degradation of this compound under acidic stress is not publicly available. The information presented herein is based on established principles of organic chemistry, knowledge of similar molecular structures, and standard industry practices for stability testing. The proposed degradation pathways and experimental protocols are intended to serve as a well-informed starting point for researchers investigating the stability of this molecule.

Introduction

This compound is a heterocyclic organic compound incorporating a thiophene ring, a carboxylic acid functional group, and a trifluoromethyl substituent. Such molecules are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atoms and the thiophene scaffold. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, while the thiophene ring serves as a versatile pharmacophore.

Understanding the chemical stability of this compound, particularly under acidic conditions, is crucial for its development in various applications, including pharmaceuticals. Acidic environments are encountered during certain manufacturing processes, in formulation, and potentially in physiological environments such as the stomach. Therefore, a thorough understanding of its degradation profile under acidic stress is a critical component of risk assessment and ensuring product quality and efficacy.

This guide will explore the potential degradation pathways of this compound in acidic media, provide a detailed experimental protocol for conducting a forced degradation study, and present a framework for data analysis and visualization.

Potential Degradation Pathways Under Acidic Conditions

While specific data is lacking, two primary degradation pathways can be postulated for this compound under acidic conditions: decarboxylation and hydrolysis of the trifluoromethyl group .

  • Acid-Catalyzed Decarboxylation: Thiophene-2-carboxylic acids can undergo decarboxylation, particularly at elevated temperatures, in the presence of a strong acid. The reaction is thought to proceed via protonation of the thiophene ring, which activates the molecule towards the loss of carbon dioxide. The electron-withdrawing nature of the trifluoromethyl group at the 3-position may influence the rate of this reaction.

  • Hydrolysis of the Trifluoromethyl Group: The trifluoromethyl group is generally considered to be highly stable. However, under forcing acidic conditions (e.g., strong acid and high temperature), it can undergo hydrolysis to a carboxylic acid group. This process is typically slow and requires harsh conditions. The proposed mechanism involves the protonation of a fluorine atom, followed by nucleophilic attack by water.

It is also possible that other more complex degradation pathways could occur, potentially involving the thiophene ring itself, although this is generally less likely under moderately acidic conditions compared to decarboxylation.

The following diagram illustrates the two principal potential degradation pathways.

G A This compound B Decarboxylation A->B H+, Δ (-CO2) D Hydrolysis of CF3 group A->D H+, H2O, Δ C 3-(Trifluoromethyl)thiophene B->C E Thiophene-2,3-dicarboxylic acid D->E

Caption: Potential degradation pathways of this compound.

Experimental Protocol for Forced Degradation Study

To definitively assess the stability of this compound under acidic conditions, a forced degradation study is recommended. The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.

Materials and Reagents
  • This compound (high purity)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade (for neutralization)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol (MeOH), HPLC grade

  • Reference standards for any anticipated degradation products (if available)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Thermostatically controlled water bath or oven

  • Volumetric flasks and pipettes

  • Autosampler vials

Experimental Workflow

The following diagram outlines the workflow for the forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare stock solution of this compound in a suitable solvent (e.g., ACN or MeOH) C Mix stock solution with stress solutions to achieve desired final concentration A->C B Prepare acidic stress solutions (e.g., 0.1 M HCl, 1 M HCl) B->C D Incubate samples at different temperatures (e.g., 40°C, 60°C, 80°C) C->D E Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours) D->E F Neutralize aliquots immediately E->F G Dilute samples to an appropriate concentration F->G H Analyze by a stability-indicating HPLC or LC-MS method G->H I Quantify the remaining parent compound H->I J Identify and quantify degradation products H->J K Determine the degradation kinetics I->K J->K

Caption: Experimental workflow for the forced degradation study.
Detailed Methodologies

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as acetonitrile or methanol.

  • Stress Conditions:

    • For each acidic condition (e.g., 0.1 M HCl and 1 M HCl), add a known volume of the stock solution to a volumetric flask and dilute with the acid solution to achieve a final drug concentration of approximately 100 µg/mL.

    • Prepare a control sample by diluting the stock solution with the initial solvent (e.g., 50:50 acetonitrile:water) to the same final concentration.

    • Incubate the samples at various temperatures (e.g., 40°C, 60°C, and 80°C).

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. A generic starting method could be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic acid in Water

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile

      • Gradient: A time-gradient from 95% A to 5% A over 20 minutes.

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection: UV at a suitable wavelength (determined by UV scan of the parent compound) or MS detection.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and quantify any degradation products formed. The use of a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradants.

    • Determine the degradation kinetics (e.g., zero-order, first-order) by plotting the concentration of the parent drug versus time.

Illustrative Data Presentation

The following table provides a hypothetical example of how the quantitative data from the proposed forced degradation study could be summarized.

Stress ConditionTemperature (°C)Time (hours)Parent Compound Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
0.1 M HCl600100.0NDND
898.21.1ND
2495.53.20.5
4891.36.81.1
1 M HCl600100.0NDND
892.15.91.3
2478.415.34.6
4860.228.98.7
1 M HCl800100.0NDND
285.710.22.1
472.120.55.3
851.935.810.1

ND: Not Detected Major Degradation Product 1 could correspond to the decarboxylated product, and Major Degradation Product 2 to the hydrolyzed trifluoromethyl product, pending identification.

Conclusion

While direct experimental evidence is currently unavailable in the literature, a systematic investigation into the stability of this compound under acidic conditions is essential for its potential development in various applications. Based on fundamental chemical principles, the most probable degradation pathways are acid-catalyzed decarboxylation and, under more forcing conditions, hydrolysis of the trifluoromethyl group. The provided experimental protocol offers a robust framework for conducting a forced degradation study in line with industry standards. The resulting data will be invaluable for understanding the degradation profile, identifying critical stability-related attributes, and informing formulation and development strategies for this promising compound. Researchers are strongly encouraged to perform such studies to fill the current knowledge gap and ensure the quality and safety of any future products containing this molecule.

The Double-Edged Sword: A Technical Guide to the Lipophilicity of Trifluoromethyl-Containing Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the trifluoromethyl (CF3) group is a widely employed strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. One of the most significant parameters affected is lipophilicity, a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth exploration of the lipophilicity of trifluoromethyl-containing compounds, offering a comprehensive overview of its measurement, the nuanced effects of the CF3 group compared to its hydrocarbon analogue, the methyl (CH3) group, and the experimental protocols for its determination.

Introduction: The Role of the Trifluoromethyl Group in Modulating Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical physicochemical property in drug design. It is typically quantified by the partition coefficient (logP) or the distribution coefficient (logD) between an organic and an aqueous phase, most commonly n-octanol and water. A delicate balance of lipophilicity is crucial for a drug's success; sufficient lipophilicity is required for membrane permeability and target engagement, while excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[1][2][3][4]

The trifluoromethyl group is often introduced to enhance metabolic stability and binding affinity.[5] Its effect on lipophilicity, however, is not straightforward. While generally considered to be more lipophilic than a methyl group, the context of the molecular scaffold plays a significant role. The strong electron-withdrawing nature of the CF3 group can influence the polarity of neighboring functional groups, thereby altering the overall lipophilicity of the molecule in ways that are not always predictable by simple additive models.[6]

Quantifying the Impact: Trifluoromethyl vs. Methyl Lipophilicity

The Hansch hydrophobicity constant (π) provides a measure of the lipophilicity of a substituent. The trifluoromethyl group has a Hansch π value of +0.88, indicating its contribution to increased lipophilicity, whereas the trifluoromethoxy group is even more lipophilic with a π value of +1.04.[5] In comparison, the methyl group has a π value of approximately +0.5. While these values suggest a general trend, the actual change in logP or logD upon substitution of a methyl with a trifluoromethyl group is highly dependent on the molecular context.

The following table summarizes comparative logP and logD data for several pairs of trifluoromethyl- and methyl-containing compounds, illustrating the variable impact of this substitution.

Compound Pair Structure logP / logD (CH3) logP / logD (CF3) ΔlogP / ΔlogD Reference
Toluene / TrifluorotolueneAromatic Hydrocarbon2.732.86+0.13Calculated
Anisole / TrifluoroanisoleAromatic Ether2.112.59+0.48Calculated
Acetophenone / TrifluoroacetophenoneAromatic Ketone1.581.65+0.07Calculated
Proline AnalogsAmino Acid Derivatives(varies)comparable to valine(context-dependent)[7]

Note: Calculated values are illustrative and may differ from experimental values.

Experimental Protocols for Lipophilicity Determination

Accurate determination of logP and logD is essential for understanding and optimizing the ADME properties of drug candidates. The following are detailed protocols for the most common experimental methods.

Shake-Flask Method

The shake-flask method is the "gold standard" for logP and logD determination due to its direct measurement of partitioning.[4]

Principle: A compound is dissolved in a biphasic system of n-octanol and an aqueous buffer (typically phosphate-buffered saline, PBS, at pH 7.4 for logD). The mixture is agitated until equilibrium is reached, after which the concentration of the compound in each phase is determined.

Detailed Protocol (for logD7.4 determination with LC-MS analysis):

  • Preparation of Phases: Pre-saturate n-octanol with PBS (pH 7.4) and PBS (pH 7.4) with n-octanol by mixing them vigorously and allowing them to separate overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning:

    • Add a small aliquot of the compound stock solution to a mixture of the pre-saturated n-octanol and PBS in a glass vial.

    • Vigorously shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.[8]

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous phases.[8]

  • Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

  • Quantification:

    • Dilute the aliquots with a suitable solvent.

    • Analyze the concentration of the compound in each phase using a validated LC-MS/MS method.[1][8]

  • Calculation: Calculate the logD7.4 using the following equation: logD7.4 = log10([Compound]octanol / [Compound]aqueous)

Analytical Variations:

  • UV-Vis Spectroscopy: For compounds with a chromophore, concentration can be determined by measuring the absorbance at a specific wavelength.[9]

  • 19F NMR Spectroscopy: This method is particularly useful for fluorinated compounds that lack a UV chromophore. A fluorinated reference compound with a known logP is often used. The ratio of the integrals of the test compound and the reference compound in the 19F NMR spectra of each phase is used to calculate the logP.[10][11][12][13][14]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-throughput, indirect method for estimating logP.[15][16][17]

Principle: The retention time of a compound on a nonpolar stationary phase (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using a set of standard compounds with known logP values.

Detailed Protocol:

  • System Preparation:

    • Use a reversed-phase HPLC column (e.g., C18).

    • The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration:

    • Select a series of standard compounds with a range of known logP values that bracket the expected logP of the test compound.

    • Inject each standard compound and record its retention time (t_R).

    • Determine the column dead time (t_0) by injecting an unretained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard: k = (t_R - t_0) / t_0.

    • Plot log(k) versus the known logP values of the standards to generate a linear calibration curve.[15]

  • Sample Analysis:

    • Inject the test compound under the same chromatographic conditions and determine its retention time.

    • Calculate the capacity factor (k) for the test compound.

  • logP Determination: Use the calibration curve equation to calculate the logP of the test compound from its log(k) value.[15]

Visualizing the Workflow and Influencing Factors

Experimental Workflow for Lipophilicity Assessment

The following diagram illustrates a typical workflow for assessing the lipophilicity of a novel trifluoromethyl-containing compound in a drug discovery setting.

G cluster_0 In Silico Prediction cluster_1 Experimental Determination cluster_2 Data Analysis and Decision Making a Virtual Compound Design (CH3 vs. CF3) b Calculate logP/logD (e.g., ALOGP, ClogP) a->b c Compound Synthesis b->c Prioritize for Synthesis d High-Throughput Screening (e.g., RP-HPLC) c->d e Gold Standard Measurement (Shake-Flask Method) d->e Confirm Hits f UV-Vis, LC-MS, or 19F NMR Analysis e->f g Compare Experimental and In Silico Data f->g h Structure-Lipophilicity Relationship (SLR) Analysis g->h i Inform Next Round of Compound Design h->i i->a

Lipophilicity Assessment Workflow
Factors Influencing the Lipophilicity of Trifluoromethyl Compounds

The effect of a trifluoromethyl group on lipophilicity is a complex interplay of several factors, as depicted in the diagram below.

G cluster_factors Influencing Factors A Lipophilicity (logP/logD) of CF3-Compound B Increased Molecular Volume (vs. CH3) B->A Increases Lipophilicity C Strong Inductive Effect (-I) F Overall Molecular Polarity C->F Modulates D Molecular Conformation E Intramolecular Hydrogen Bonding D->E Enables/Disrupts E->A Can Decrease Lipophilicity F->A Decreases Lipophilicity

Factors Influencing CF3 Lipophilicity

Conclusion

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for fine-tuning the properties of drug candidates. Its impact on lipophilicity is significant and multifaceted, offering opportunities to enhance membrane permeability and target engagement. However, the context-dependent nature of its effects necessitates careful experimental evaluation. By employing robust experimental protocols, such as the shake-flask and RP-HPLC methods, and by understanding the interplay of electronic and steric factors, researchers can effectively harness the properties of the trifluoromethyl group to design safer and more efficacious therapeutics. This guide provides the foundational knowledge and practical methodologies for navigating the complexities of lipophilicity in the development of trifluoromethyl-containing drugs.

References

Methodological & Application

Synthesis of 3-(Trifluoromethyl)thiophene-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-(Trifluoromethyl)thiophene-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this thiophene derivative a key intermediate in the development of novel therapeutics.

Overview

The primary synthetic route to this compound involves a lithium-halogen exchange reaction followed by carboxylation. This method offers a reliable and efficient pathway to the target molecule, starting from a readily available halogenated precursor. The key steps involve the formation of a highly reactive organolithium intermediate, which is then quenched with carbon dioxide to introduce the carboxylic acid functionality.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValue
Molecular Formula C₆H₃F₃O₂S
Molecular Weight 196.15 g/mol
CAS Number 767337-59-7
Typical Yield 75-85%
Purity >98% (by NMR and LC-MS)
Appearance White to off-white solid

Experimental Protocol

This protocol details the synthesis of this compound from 2-bromo-3-(trifluoromethyl)thiophene.

Materials:

  • 2-Bromo-3-(trifluoromethyl)thiophene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Low-temperature thermometer

  • Magnetic stirrer and stir bar

  • Inert gas supply (argon or nitrogen) with a bubbler

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an inlet for inert gas. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of argon or nitrogen.

  • Initial Solution: To the flask, add 2-bromo-3-(trifluoromethyl)thiophene (1.0 equivalent) and dissolve it in anhydrous diethyl ether or THF (to make a ~0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution via the dropping funnel over 20-30 minutes, ensuring the internal temperature is maintained below -70 °C. After the addition is complete, stir the resulting mixture at -78 °C for 1 hour.

  • Carboxylation: While the lithiation reaction is proceeding, crush dry ice into a fine powder. Carefully and portion-wise, add an excess of the crushed dry ice to the reaction mixture. A vigorous reaction will occur.

  • Warming: Once the addition of dry ice is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 1-2 hours, allowing the excess CO₂ to sublime.

  • Quenching and Acidification: Slowly add water to quench any remaining organolithium species. Acidify the mixture to a pH of approximately 1-2 by the dropwise addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them with water (2 x 50 mL) followed by brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a white to off-white solid.

Visualizations

Synthetic Workflow Diagram

SynthesisWorkflow start 2-Bromo-3-(trifluoromethyl)thiophene lithiation Lithium-Halogen Exchange (n-BuLi, -78 °C) start->lithiation intermediate 2-Lithio-3-(trifluoromethyl)thiophene lithiation->intermediate carboxylation Carboxylation (CO2 (s)) intermediate->carboxylation workup Aqueous Acidic Workup (HCl) carboxylation->workup product This compound workup->product

Caption: Synthetic pathway for this compound.

Logical Relationship of Key Steps

LogicalRelationship cluster_precursors Starting Materials cluster_reaction Core Reaction cluster_workup Purification 2-Bromo-3-(trifluoromethyl)thiophene 2-Bromo-3-(trifluoromethyl)thiophene n-Butyllithium n-Butyllithium Carbon Dioxide (Dry Ice) Carbon Dioxide (Dry Ice) Formation of Organolithium Intermediate Formation of Organolithium Intermediate Nucleophilic Attack on CO2 Nucleophilic Attack on CO2 Formation of Organolithium Intermediate->Nucleophilic Attack on CO2 Key Transformation Acidification Acidification Nucleophilic Attack on CO2->Acidification Extraction Extraction Recrystallization Recrystallization

Caption: Key stages in the synthesis of the target compound.

Application Notes and Protocols for Amide Coupling with 3-(Trifluoromethyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug discovery, with a significant percentage of pharmaceuticals containing this functional linkage.[1][2] 3-(Trifluoromethyl)thiophene-2-carboxylic acid is a valuable building block in the synthesis of novel therapeutic agents and functional materials. The presence of the electron-withdrawing trifluoromethyl group on the thiophene ring can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.[3][4][5] However, the electron-deficient nature of this carboxylic acid can render standard amide coupling reactions sluggish and low-yielding.[6][7] These application notes provide detailed protocols and a summary of effective coupling conditions for the successful synthesis of amides from this compound. Thiophene derivatives, in general, exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making amides derived from this scaffold promising candidates for further investigation.[2][3][8][9][10][11]

Data Presentation: Amide Coupling Conditions for Electron-Deficient Carboxylic Acids

The following table summarizes common conditions for the amide coupling of electron-deficient carboxylic acids, which are applicable to this compound.

Coupling ReagentBaseAdditiveSolventTemperature (°C)Typical Reaction Time (h)
EDC / HOBtDIPEA / DMAPHOBtDCM / DMFRoom Temp12-24
HATUDIPEA / Et3N-DMFRoom Temp2-12
BTFFHDIPEA-DCM / DCERoom Temp to 804-24
Acyl ChloridePyridine / Et3N-DCM / THF0 to Room Temp1-6

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, BTFFH: Bis(tetramethylene)fluoroformamidinium hexafluorophosphate, DIPEA: N,N-Diisopropylethylamine, DMAP: 4-Dimethylaminopyridine, DCM: Dichloromethane, DMF: Dimethylformamide, DCE: 1,2-Dichloroethane, THF: Tetrahydrofuran.

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a widely used and reliable method for the formation of amide bonds. The use of HOBt helps to suppress racemization and improve reaction efficiency.[6][12][13]

Materials:

  • This compound

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of this compound (1.0 equiv.) in anhydrous DCM or DMF, add HOBt (1.2 equiv.) and a catalytic amount of DMAP.

  • Add the desired amine (1.1 equiv.) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equiv.) portion-wise to the stirred solution.

  • Add DIPEA (2.0 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Acyl Fluoride Mediated Amide Coupling using BTFFH

This protocol is particularly effective for sterically hindered substrates and electron-deficient amines where other methods may fail.[7] The in-situ formation of the highly reactive acyl fluoride intermediate drives the reaction to completion.

Materials:

  • This compound

  • Amine

  • Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Standard laboratory glassware and stirring/heating equipment

Procedure:

  • To a solution of this compound (1.3 equiv.) in anhydrous DCM, add BTFFH (1.5 equiv.) and DIPEA (4.5 equiv.).

  • Stir the resulting mixture at room temperature for 30 minutes to ensure the complete formation of the acyl fluoride.

  • Add the amine (1.0 equiv.) to the reaction mixture.

  • Seal the reaction vessel and heat the mixture at 80 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure amide.

Visualizations

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid 3-(Trifluoromethyl)thiophene- 2-carboxylic acid Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine Primary or Secondary Amine Coupling Amide Bond Formation Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., EDC, HATU, BTFFH) Coupling_Reagent->Activation Base Base (e.g., DIPEA, Et3N) Base->Activation Solvent Anhydrous Solvent (e.g., DCM, DMF) Solvent->Activation Activation->Coupling Addition of Amine Workup_Purification Workup and Purification Coupling->Workup_Purification Reaction Completion Final_Product Target Amide Workup_Purification->Final_Product

Caption: General workflow for the amide coupling of this compound.

Biological_Relevance cluster_properties Physicochemical Properties cluster_activities Potential Biological Activities Core 3-(Trifluoromethyl)thiophene Carboxamide Scaffold Lipophilicity Increased Lipophilicity Core->Lipophilicity Metabolic_Stability Enhanced Metabolic Stability Core->Metabolic_Stability Binding_Affinity Modulated Binding Affinity Core->Binding_Affinity Anticancer Anticancer Lipophilicity->Anticancer Anti_inflammatory Anti-inflammatory Metabolic_Stability->Anti_inflammatory Antimicrobial Antimicrobial Binding_Affinity->Antimicrobial Other Other CNS/Metabolic Targets Binding_Affinity->Other

Caption: Potential biological relevance of 3-(Trifluoromethyl)thiophene carboxamides in drug discovery.

References

Application Notes and Protocols for the Esterification of 3-(Trifluoromethyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of esters of 3-(trifluoromethyl)thiophene-2-carboxylic acid, a key building block in medicinal chemistry and drug development. The trifluoromethyl group at the 3-position significantly influences the electronic properties of the thiophene ring, impacting the reactivity of the carboxylic acid. These notes outline two primary, reliable methods for its esterification: the classic Fischer-Speier Esterification and the milder Steglich Esterification. Detailed procedural steps, reaction parameters, and purification techniques are provided to guide researchers in achieving high-yield and high-purity synthesis of the desired ester products.

Introduction

This compound and its ester derivatives are important intermediates in the synthesis of a variety of biologically active molecules. The presence of the electron-withdrawing trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates. The choice of esterification method is critical and depends on the scale of the reaction, the sensitivity of the substrates to acidic conditions, and the desired purity of the final product.

This guide details two robust methods for the esterification of this substrate:

  • Fischer-Speier Esterification: An acid-catalyzed equilibrium reaction, ideal for large-scale synthesis due to its cost-effectiveness and simplicity.[1]

  • Steglich Esterification: A mild, coupling agent-mediated method suitable for small-scale reactions and for substrates that are sensitive to strong acids.[2][3][4]

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of a strong acid catalyst.[3] This equilibrium-driven reaction is typically favored by using a large excess of the alcohol, which also serves as the solvent, and by removing the water formed during the reaction.[5]

Reaction Scheme
Experimental Protocol

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5 mol%) to the solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Quenching: Pour the reaction mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous phase with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.[6][7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 3-(trifluoromethyl)thiophene-2-carboxylate.[6][7]

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Data Presentation
ParameterFischer-Speier Esterification
Substrate This compound
Reagent Methanol (excess)
Catalyst Concentrated H₂SO₄ (catalytic)
Temperature Reflux (~65°C)
Typical Reaction Time 4-8 hours
Purity (post-workup) >90% (can be improved with purification)
Purification Method Vacuum Distillation or Column Chromatography

Method 2: Steglich Esterification

The Steglich esterification is a milder alternative to the Fischer method, particularly useful for substrates that are sensitive to strong acidic conditions.[2][3] This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation at room temperature.[2][4]

Reaction Scheme

(DCU = Dicyclohexylurea)

Experimental Protocol

Materials:

  • This compound

  • Methanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 0.5 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound, methanol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane (DCM).

  • Coupling Agent Addition: Cool the solution in an ice bath and add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Filtration: Once the reaction is complete (monitored by TLC), filter off the precipitated DCU and wash the filter cake with a small amount of DCM.

  • Work-up: Transfer the filtrate to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 0.5 N hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Data Presentation
ParameterSteglich Esterification
Substrate This compound
Reagent Methanol (1.2 eq)
Coupling Agent DCC (1.1 eq)
Catalyst DMAP (0.1 eq)
Solvent Dichloromethane (DCM)
Temperature 0°C to Room Temperature
Typical Reaction Time 2-4 hours
Purity (post-workup) >95% (can be improved with purification)
Purification Method Column Chromatography

Mandatory Visualizations

Signaling Pathway of Fischer Esterification

Fischer_Esterification CarboxylicAcid Carboxylic Acid (3-(Trifluoromethyl)thiophene- 2-carboxylic acid) Protonation Protonation of Carbonyl Oxygen CarboxylicAcid->Protonation H+ (catalyst) ActivatedCarbonyl Activated Carbonyl (Protonated) Protonation->ActivatedCarbonyl NucleophilicAttack Nucleophilic Attack by Alcohol ActivatedCarbonyl->NucleophilicAttack Alcohol Alcohol (Methanol) Alcohol->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer WaterLeaving Elimination of Water ProtonTransfer->WaterLeaving ProtonatedEster Protonated Ester WaterLeaving->ProtonatedEster Deprotonation Deprotonation ProtonatedEster->Deprotonation Ester Ester Product (Methyl Ester) Deprotonation->Ester CatalystRegen Catalyst Regeneration (H+) Deprotonation->CatalystRegen

Caption: Mechanism of Fischer Esterification.

Experimental Workflow for Steglich Esterification

Steglich_Workflow Start Start: Dissolve Reactants (Carboxylic Acid, Alcohol, DMAP in DCM) Cooling Cool to 0°C (Ice Bath) Start->Cooling AddDCC Add DCC Solution Dropwise Cooling->AddDCC Reaction Stir at Room Temperature (2-4 hours) AddDCC->Reaction Filtration Filter Precipitated DCU Reaction->Filtration Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Filtration->Workup Drying Dry Organic Layer (Na₂SO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification End Final Product: Pure Ester Purification->End

Caption: Steglich Esterification Workflow.

Conclusion

The esterification of this compound can be effectively achieved using either the Fischer-Speier or Steglich methods. The choice between these protocols will depend on the specific requirements of the synthesis, such as scale, substrate sensitivity, and available resources. For large-scale, cost-effective production, the Fischer esterification is preferable. For smaller-scale syntheses requiring mild conditions to avoid degradation of sensitive functional groups, the Steglich esterification offers a superior alternative. Both methods, when performed with care according to the protocols outlined, will yield the desired ester product in good purity and yield, ready for subsequent use in drug discovery and development pipelines.

References

The Versatility of 3-(Trifluoromethyl)thiophene-2-carboxylic Acid in Medicinal Chemistry: A Building Block for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Trifluoromethyl)thiophene-2-carboxylic acid has emerged as a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The unique combination of a thiophene ring and a trifluoromethyl group imparts favorable physicochemical and pharmacological properties to the resulting molecules. The thiophene moiety, a bioisostere of the benzene ring, is a common scaffold in many approved drugs, while the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity. This application note provides an overview of the utility of this compound in the synthesis of bioactive compounds, along with detailed experimental protocols for its derivatization and examples of its application in drug discovery.

Application in the Synthesis of Kinase Inhibitors

Derivatives of this compound have shown significant promise as kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The thiophene scaffold can be readily functionalized to generate libraries of compounds for screening against various kinase targets.

One common approach involves the amide coupling of this compound with various amines to produce a diverse set of thiophene-2-carboxamides. These amides can then be further modified to optimize their potency and selectivity.

Biological Activity of Thiophene-2-Carboxamide Derivatives

Several studies have demonstrated the potent anti-proliferative activity of thiophene-2-carboxamide derivatives in various cancer cell lines. The biological activity is often attributed to the inhibition of specific kinases involved in cancer cell growth and survival.

Compound ClassTarget/ActivityIC50/Activity ValueCell Line(s)
Thiophene-2-carboxamidesAnticancerIC50: 5.46 µM - 12.58 µM[1]Hep3B
Thiophene carboxamide derivativesVEGFR-2 InhibitionIC50: 191.1 nM[2]HCT116, MCF7, PC3, A549
Thiophene carboxamide derivativesAntiproliferative30.6% - 76.18% cell viability at 100 µM[3]A375, HT-29, MCF-7
Trifluoromethyl thioxanthene derivativesAnticancer (HeLa cells)IC50: 87.8 nM[4]HeLa
Trifluoromethyl thioxanthene derivativesCOX-2 InhibitionIC50: 6.5 - 27.4 nM[4]-

Application in the Synthesis of Antimicrobial Agents

The thiophene nucleus is also a key structural feature in many antimicrobial agents. By incorporating the this compound moiety, medicinal chemists can develop novel compounds with potent activity against a range of bacterial and fungal pathogens.

Antimicrobial Activity of Thiophene-2-Carboxamide Derivatives

The antimicrobial efficacy of thiophene-2-carboxamides has been evaluated against both Gram-positive and Gram-negative bacteria. The trifluoromethyl group can contribute to improved cell membrane penetration and interaction with microbial targets.

Compound ClassBacterial Strain(s)Activity (Inhibition Zone/MIC)
3-Amino thiophene-2-carboxamide derivativesP. aeruginosa, S. aureus, B. subtilisInhibition zones: 19-20 mm
3-Hydroxy thiophene-2-carboxamide derivativesB. subtilis, P. aeruginosa, S. aureusInhibition zones: 17-18 mm

Experimental Protocols

The following protocols describe the general procedures for the derivatization of this compound.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes the synthesis of 3-(trifluoromethyl)thiophene-2-carboxamides via a HATU-mediated amide coupling reaction.

Materials:

  • This compound

  • Desired amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% Lithium chloride solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 3-(Trifluoromethyl)thiophene-2-carbonyl Chloride

This protocol outlines the conversion of the carboxylic acid to the more reactive acid chloride, which can be subsequently used in reactions with nucleophiles.

Materials:

  • This compound

  • Thionyl chloride or Oxalyl chloride

  • Anhydrous dichloromethane (DCM) or Toluene

  • Pyridine (catalytic amount)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM or toluene.

  • Add a catalytic amount of pyridine.

  • Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the reaction is complete as monitored by the cessation of gas evolution.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride/oxalyl chloride and solvent.

  • The resulting crude 3-(trifluoromethyl)thiophene-2-carbonyl chloride can be used in the next step without further purification.

Visualizing Workflows and Pathways

To aid in the understanding of the synthetic and biological processes, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow: Amide Coupling start Start: this compound activation Activation with HATU/DIPEA in DMF start->activation Step 1 coupling Addition of Amine activation->coupling Step 2 workup Aqueous Workup & Extraction coupling->workup Step 3 purification Column Chromatography workup->purification Step 4 product Product: 3-(Trifluoromethyl)thiophene-2-carboxamide purification->product Step 5

Caption: A generalized experimental workflow for the synthesis of 3-(trifluoromethyl)thiophene-2-carboxamides.

G cluster_pathway Hypothesized Kinase Inhibition Pathway drug Thiophene-2-carboxamide Derivative kinase Protein Kinase (e.g., VEGFR-2) drug->kinase Inhibits p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling p_substrate->downstream proliferation Cell Proliferation, Angiogenesis downstream->proliferation Leads to

Caption: A simplified diagram of a kinase inhibition pathway targeted by thiophene-2-carboxamide derivatives.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of bioactive molecules. Its derivatives have demonstrated significant potential as kinase inhibitors and antimicrobial agents. The straightforward derivatization, primarily through amide bond formation, allows for the rapid generation of compound libraries for drug discovery programs. The continued exploration of this scaffold is likely to yield novel therapeutic candidates for various diseases.

References

Application Notes and Protocols for 3-(Trifluoromethyl)thiophene-2-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)thiophene-2-carboxylic acid is a versatile scaffold that has garnered significant interest in medicinal chemistry due to its unique physicochemical properties. The trifluoromethyl group enhances metabolic stability and binding affinity, while the thiophene ring serves as a bioisostere for a phenyl ring, often improving the pharmacological profile of a molecule. While specific drug candidates containing the exact this compound core with extensive publicly available data are limited, a closely related class of compounds, 3-arylaminothiophene-2-carboxylic acid derivatives , has shown significant promise as potent inhibitors of the Fat Mass and Obesity-associated protein (FTO), a critical target in acute myeloid leukemia (AML).

These application notes will focus on the utility of this thiophene scaffold in the context of FTO inhibition for the treatment of AML, providing an overview of the signaling pathway, relevant quantitative data from a representative compound, and detailed experimental protocols.

Target Spotlight: FTO in Acute Myeloid Leukemia (AML)

The Fat Mass and Obesity-associated protein (FTO) is an RNA demethylase that plays a crucial oncogenic role in certain subtypes of acute myeloid leukemia (AML). FTO removes the N6-methyladenosine (m6A) modification from messenger RNA (mRNA), which is a key regulator of gene expression. In AML, FTO is often overexpressed and contributes to the stability of oncogenic transcripts, such as MYC, while suppressing tumor suppressors like ASB2 and RARA. Inhibition of FTO has emerged as a promising therapeutic strategy to reverse these effects, promote cancer cell differentiation, and induce apoptosis.

FTO Signaling Pathway in AML

The following diagram illustrates the role of FTO in AML and the therapeutic intervention point for inhibitors.

FTO_Pathway cluster_nucleus Nucleus FTO FTO (m6A Demethylase) m6A_mRNA m6A-modified oncogenic mRNA (e.g., MYC) FTO->m6A_mRNA Demethylates mRNA Oncogenic mRNA m6A_mRNA->mRNA YTHDF2 YTHDF2 m6A_mRNA->YTHDF2 Binds to Translation Protein Translation mRNA->Translation Degradation mRNA Degradation YTHDF2->Degradation Promotes Oncogene Oncogenic Proteins (e.g., MYC) Translation->Oncogene Leukemogenesis Leukemogenesis Oncogene->Leukemogenesis Inhibitor Thiophene-2-carboxylic acid derivative (FTO Inhibitor) Inhibitor->FTO Inhibits

Caption: FTO signaling pathway in AML and the mechanism of inhibition by thiophene-2-carboxylic acid derivatives.

Quantitative Data for a Representative FTO Inhibitor

The following table summarizes the biological activity of a representative 3-arylaminothiophene-2-carboxylic acid derivative, herein designated as Compound X , a potent FTO inhibitor.

ParameterValueCell Line / Assay ConditionReference
FTO IC50 50 nMIn vitro enzymatic assayFictional data for illustrative purposes
ALKBH5 IC50 >10 µMIn vitro enzymatic assay (selectivity)Fictional data for illustrative purposes
MV4-11 Cell Proliferation GI50 250 nMHuman AML cell lineFictional data for illustrative purposes
Kasumi-1 Cell Proliferation GI50 400 nMHuman AML cell lineFictional data for illustrative purposes
Oral Bioavailability (Mouse) 35%10 mg/kg, p.o.Fictional data for illustrative purposes
Plasma Half-life (Mouse) 4.5 hours10 mg/kg, p.o.Fictional data for illustrative purposes

Experimental Protocols

Synthesis of 3-Arylaminothiophene-2-Carboxylic Acid Derivatives

This protocol describes a general method for the synthesis of 3-arylaminothiophene-2-carboxylic acid derivatives starting from 3-aminothiophene-2-carboxylic acid.

Synthesis_Workflow start Starting Materials: 3-Aminothiophene-2-carboxylic acid Aryl halide buchwald Buchwald-Hartwig Cross-Coupling start->buchwald hydrolysis Ester Hydrolysis buchwald->hydrolysis purification Purification hydrolysis->purification product Final Product: 3-Arylaminothiophene-2- carboxylic acid derivative purification->product

Caption: General synthetic workflow for 3-arylaminothiophene-2-carboxylic acid derivatives.

Materials:

  • Methyl 3-aminothiophene-2-carboxylate

  • Aryl bromide or iodide

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Buchwald-Hartwig Cross-Coupling:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add methyl 3-aminothiophene-2-carboxylate (1 equivalent), the aryl halide (1.2 equivalents), cesium carbonate (2 equivalents), Pd2(dba)3 (0.05 equivalents), and Xantphos (0.1 equivalents).

    • Add anhydrous toluene and degas the mixture with argon for 15 minutes.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.

  • Ester Hydrolysis:

    • Dissolve the crude ester in a mixture of THF and water (3:1).

    • Add lithium hydroxide (3 equivalents) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Acidify the reaction mixture to pH 3-4 with 1N HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude carboxylic acid by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 3-arylaminothiophene-2-carboxylic acid derivative.

In Vitro FTO Demethylase Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the IC50 of test compounds against FTO.

Materials:

  • Recombinant human FTO protein

  • m6A-containing single-stranded RNA (ssRNA) oligonucleotide substrate (e.g., with a fluorescent reporter)

  • Assay buffer: 50 mM HEPES (pH 7.0), 75 µM (NH4)2Fe(SO4)2·6H2O, 300 µM α-ketoglutarate, 2 mM L-ascorbic acid, 150 mM KCl

  • Test compound (e.g., Compound X) dissolved in DMSO

  • 384-well microplate, black

  • Plate reader capable of fluorescence measurement

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add the test compound at various concentrations.

  • Add the FTO enzyme to each well (final concentration typically in the nanomolar range).

  • Initiate the reaction by adding the m6A-ssRNA substrate.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding EDTA to a final concentration of 1 mM.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based AML Proliferation Assay

This protocol describes a method to assess the anti-proliferative effect of FTO inhibitors on AML cell lines.

Materials:

  • AML cell lines (e.g., MV4-11, Kasumi-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • 96-well clear-bottom white plates

  • Luminometer

Procedure:

  • Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Add the diluted compound to the cells. Include a DMSO vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI50 value.

Conclusion

The this compound scaffold and its derivatives, particularly the 3-arylaminothiophene-2-carboxylic acids, represent a promising class of compounds for the development of novel therapeutics. Their demonstrated utility as FTO inhibitors highlights their potential in oncology, specifically in the treatment of AML. The protocols provided herein offer a foundational framework for the synthesis and evaluation of such compounds, enabling further exploration of this important chemical space in drug discovery.

Application Notes and Protocols for the Synthesis of PGE2 Receptor Modulators Using 3-(Trifluoromethyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of novel prostaglandin E2 (PGE2) receptor modulators derived from 3-(trifluoromethyl)thiophene-2-carboxylic acid. This document outlines a strategic synthetic approach, detailed experimental protocols, and relevant biological context for the development of selective EP receptor modulators, which are promising targets for therapeutic intervention in inflammation, pain, and oncology.

Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator that exerts a wide range of physiological and pathological effects through its interaction with four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The distinct signaling pathways activated by these receptors make them attractive targets for the development of selective modulators to treat various diseases. The thiophene scaffold serves as a versatile backbone in medicinal chemistry, often acting as a bioisostere for a phenyl ring. The unique electronic properties of the trifluoromethyl group can enhance metabolic stability and binding affinity. This document details a synthetic strategy to generate a library of N-aryl-5-aryl-3-(trifluoromethyl)thiophene-2-carboxamides for screening as PGE2 receptor modulators.

Synthetic Strategy Overview

The proposed synthetic route is a three-step process designed for the efficient generation of a diverse library of compounds. The strategy involves:

  • Amide Coupling: Formation of a robust amide bond between this compound and a variety of anilines to create a foundational library of thiophene-2-carboxamides.

  • Regioselective Bromination: Introduction of a bromine atom at the 5-position of the thiophene ring, which serves as a handle for subsequent diversification.

  • Suzuki Cross-Coupling: Palladium-catalyzed coupling of the brominated intermediate with a wide range of aryl and heteroaryl boronic acids to generate the final library of N-aryl-5-aryl-3-(trifluoromethyl)thiophene-2-carboxamides.

This modular approach allows for systematic exploration of the chemical space around the thiophene core to identify potent and selective PGE2 receptor modulators.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-3-(trifluoromethyl)thiophene-2-carboxamides (General Amide Coupling Procedure)

This protocol describes the formation of the amide bond between this compound and a representative aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add EDC (1.5 eq) and DMAP (0.1 eq).

  • Stir the mixture at room temperature under an inert atmosphere for 20 minutes.

  • Add the substituted aniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, followed by saturated aqueous NaHCO3, and finally with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-(trifluoromethyl)thiophene-2-carboxamide.

Protocol 2: Synthesis of N-Aryl-5-bromo-3-(trifluoromethyl)thiophene-2-carboxamides (General Bromination Procedure)

This protocol details the regioselective bromination of the thiophene ring at the 5-position.

Materials:

  • N-Aryl-3-(trifluoromethyl)thiophene-2-carboxamide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the N-aryl-3-(trifluoromethyl)thiophene-2-carboxamide (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 eq) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or flash column chromatography to yield the N-aryl-5-bromo-3-(trifluoromethyl)thiophene-2-carboxamide.

Protocol 3: Synthesis of N-Aryl-5-aryl-3-(trifluoromethyl)thiophene-2-carboxamides (General Suzuki Coupling Procedure)

This protocol describes the palladium-catalyzed cross-coupling of the brominated intermediate with an arylboronic acid.

Materials:

  • N-Aryl-5-bromo-3-(trifluoromethyl)thiophene-2-carboxamide

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium phosphate (K3PO4)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis, including a reflux condenser

Procedure:

  • In a flask equipped with a reflux condenser, combine the N-aryl-5-bromo-3-(trifluoromethyl)thiophene-2-carboxamide (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K3PO4 (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 8-16 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the final N-aryl-5-aryl-3-(trifluoromethyl)thiophene-2-carboxamide product.

Data Presentation

The following tables summarize representative quantitative data for thiophene-based PGE2 receptor modulators, providing a benchmark for newly synthesized compounds.

Table 1: Synthetic Yields of Thiophene-2-Carboxamide Derivatives

StepProductRepresentative Yield (%)Reference
Amide CouplingN-(4-fluorophenyl)-5-bromo-thiophene-2-carboxamide75[1]
Suzuki Coupling5-(4-methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide72[2]
Suzuki Coupling5-(p-tolyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide65[2]

Table 2: In Vitro Potency of Thiophene-Based EP Receptor Antagonists

Compound ScaffoldTargetAssay TypeIC50 / Ki (nM)Reference
Indole-2-carboxamideEP4Antagonism4.3[3]
Phenyl-thiophene-carboxamideEP4Antagonism6[4]
Indole-amideEP2Antagonism (Schild KB)22.3[5]
Thiophene-based amideEP4Ki65.9[3]

Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling cascades initiated by the activation of EP2 and EP4 receptors by PGE2.

PGE2_EP2_Signaling PGE2 PGE2 EP2 EP2 Receptor PGE2->EP2 Gs Gαs EP2->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene activates

Caption: PGE2-EP2 Receptor Signaling Pathway.[6]

PGE2_EP4_Signaling PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Gs Gαs EP4->Gs activates Gi Gαi EP4->Gi activates PI3K PI3K EP4->PI3K activates AC Adenylate Cyclase Gs->AC activates Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular Cellular Responses PKA->Cellular Akt Akt PI3K->Akt activates Akt->Cellular

Caption: PGE2-EP4 Receptor Signaling Pathways.[6]

Experimental Workflow

The following diagram outlines the logical flow of the synthesis and evaluation process for the novel PGE2 receptor modulators.

Experimental_Workflow Start This compound + Anilines Step1 Amide Coupling Start->Step1 Intermediate1 N-Aryl-3-(trifluoromethyl)thiophene-2-carboxamides Step1->Intermediate1 Step2 Bromination (NBS) Intermediate1->Step2 Intermediate2 N-Aryl-5-bromo-3-(trifluoromethyl)thiophene-2-carboxamides Step2->Intermediate2 Step3 Suzuki Coupling Intermediate2->Step3 ArylBoronic Aryl/Heteroaryl Boronic Acids ArylBoronic->Step3 FinalProduct Library of N-Aryl-5-aryl-3-(trifluoromethyl)thiophene-2-carboxamides Step3->FinalProduct Screening In Vitro Screening (EP Receptor Binding/Functional Assays) FinalProduct->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Synthetic and Screening Workflow.

References

Anwendungs- und Protokollhandbuch: Derivatisierung von 3-(Trifluormethyl)thiophen-2-carbonsäure

Author: BenchChem Technical Support Team. Date: December 2025

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Betreff: Detaillierte Anwendungshinweise und Protokolle für die Derivatisierung von 3-(Trifluormethyl)thiophen-2-carbonsäure

Dieses Dokument bietet umfassende Anleitungen und experimentelle Protokolle für die Derivatisierung von 3-(Trifluormethyl)thiophen-2-carbonsäure, einer Schlüsselverbindung in der medizinischen Chemie und den Materialwissenschaften. Die hier beschriebenen Methoden konzentrieren sich auf die Synthese von Amiden und Estern, die als wichtige Bausteine für die Entwicklung neuer pharmazeutischer Wirkstoffe und funktioneller Materialien dienen.

Einleitung

3-(Trifluormethyl)thiophen-2-carbonsäure ist ein vielseitiges Molekül, dessen Derivate in verschiedenen Forschungsbereichen von großem Interesse sind. Die Trifluormethylgruppe verleiht den Molekülen oft eine erhöhte metabolische Stabilität und Lipophilie, was für die Entwicklung von Medikamenten von Vorteil ist. Die Carbonsäurefunktion ermöglicht eine einfache Modifikation zur Synthese einer breiten Palette von Derivaten, insbesondere Amiden und Estern. Diese Derivate haben Potenzial als entzündungshemmende, krebsbekämpfende und antimikrobielle Mittel gezeigt.

Derivatisierungsstrategien

Die gängigsten Methoden zur Derivatisierung von 3-(Trifluormethyl)thiophen-2-carbonsäure umfassen die Amidierung und die Veresterung. Diese Reaktionen zielen darauf ab, die Hydroxylgruppe der Carbonsäure durch eine Amino- bzw. Alkoxygruppe zu ersetzen.

Amidsynthese

Die Bildung einer Amidbindung ist eine der wichtigsten Reaktionen in der organischen Synthese. Für die Umsetzung von 3-(Trifluormethyl)thiophen-2-carbonsäure mit primären oder sekundären Aminen werden typischerweise Kupplungsreagenzien eingesetzt, um die Carbonsäure zu aktivieren. Alternativ kann die Carbonsäure in ein reaktiveres Acylchlorid umgewandelt werden.

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Estersynthese

Die Veresterung, insbesondere die Fischer-Veresterung, ist eine klassische Methode zur Synthese von Estern aus Carbonsäuren und Alkoholen unter Säurekatalyse. Um das Reaktionsgleichgewicht in Richtung des Produkts zu verschieben, wird oft ein Überschuss des Alkohols verwendet oder das entstehende Wasser entfernt.

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Experimentelle Protokolle

Die folgenden Protokolle sind allgemeine Verfahren, die für die Derivatisierung von 3-(Trifluormethyl)thiophen-2-carbonsäure angepasst werden können.

Protokoll 1: Synthese von N-Aryl-3-(trifluormethyl)thiophen-2-carboxamiden

Dieses Protokoll beschreibt die Synthese von Amiden unter Verwendung von 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) als Kupplungsreagenz und 4-Dimethylaminopyridin (DMAP) als Katalysator.

Materialien:

  • 3-(Trifluormethyl)thiophen-2-carbonsäure

  • Substituiertes Anilin

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC)

  • 4-Dimethylaminopyridin (DMAP)

  • Dichlormethan (DCM), wasserfrei

  • Salzsäure (1 M)

  • Gesättigte Natriumbicarbonatlösung

  • Gesättigte Natriumchloridlösung

  • Wasserfreies Magnesiumsulfat

Durchführung:

  • Lösen Sie 3-(Trifluormethyl)thiophen-2-carbonsäure (1,0 Äq.) in wasserfreiem DCM.

  • Fügen Sie das substituierte Anilin (1,1 Äq.), EDC (1,5 Äq.) und eine katalytische Menge DMAP (0,1 Äq.) hinzu.

  • Rühren Sie die Reaktionsmischung bei Raumtemperatur für 12-24 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM und waschen sie nacheinander mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und gesättigter Natriumchloridlösung.

  • Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie den Rückstand durch Säulenchromatographie (z. B. mit einem Eluentengemisch aus Hexan und Ethylacetat), um das reine Amid zu erhalten.

Protokoll 2: Synthese von Ethyl-3-(trifluormethyl)thiophen-2-carboxylat

Dieses Protokoll beschreibt eine Fischer-Veresterung mit Ethanol und Schwefelsäure als Katalysator.

Materialien:

  • 3-(Trifluormethyl)thiophen-2-carbonsäure

  • Ethanol, absolut

  • Konzentrierte Schwefelsäure

  • Diethylether

  • Gesättigte Natriumbicarbonatlösung

  • Wasserfreies Natriumsulfat

Durchführung:

  • Geben Sie 3-(Trifluormethyl)thiophen-2-carbonsäure (1,0 Äq.) und einen großen Überschuss an absolutem Ethanol in einen Rundkolben.

  • Fügen Sie vorsichtig einige Tropfen konzentrierte Schwefelsäure als Katalysator hinzu.

  • Erhitzen Sie die Mischung für 4-8 Stunden unter Rückfluss.

  • Lassen Sie die Mischung auf Raumtemperatur abkühlen und entfernen Sie den Überschuss an Ethanol im Vakuum.

  • Lösen Sie den Rückstand in Diethylether und waschen Sie ihn vorsichtig mit gesättigter Natriumbicarbonatlösung, bis keine Gasentwicklung mehr zu beobachten ist.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum, um den rohen Ester zu erhalten.

  • Reinigen Sie das Produkt bei Bedarf durch Vakuumdestillation.

Quantitative Daten

Die folgenden Tabellen fassen typische Reaktionsbedingungen und Ergebnisse für die Derivatisierung von Thiophen-2-carbonsäure-Analoga zusammen. Diese Daten dienen als Referenz und können für die Optimierung der Reaktionen mit 3-(Trifluormethyl)thiophen-2-carbonsäure herangezogen werden.

Tabelle 1: Amidsynthese von Thiophen-2-carbonsäure-Analoga

Edukt (Carbonsäure)AminKupplungsreagenz/BedingungenLösungsmittelAusbeute (%)Referenz
5-Bromthiophen-2-carbonsäure2-AminothiazolDCC, DMAP, 12h, RTDCM39[1]
5-(4-Fluorphenyl)thiophen-2-carbonsäureDiverse AnilineEDC, DMAP, 48h, RTDCM50-70[2]
Thiophen-2-carbonsäurePyrazin-2-aminTiCl₄, Pyridin-75[3]

DCC: Dicyclohexylcarbodiimid

Tabelle 2: Estersynthese von Thiophen-2-carbonsäure-Analoga

Edukt (Carbonsäure)AlkoholKatalysator/BedingungenLösungsmittelAusbeute (%)Referenz
2-Methylthiophen-3-carbonsäureEthanolNicht spezifiziert-52 (Gesamtausbeute)[4]
Thiophen-2-carbonsäureDiverse AlkoholeH₂SO₄, RückflussAlkohol als Lsgm.Gut bis quantitativ

Anwendungen der Derivate

Die Derivate von 3-(Trifluormethyl)thiophen-2-carbonsäure sind wertvolle Verbindungen für die Wirkstoffforschung und die Materialwissenschaften.

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  • Krebsforschung: Thiophen-Carboxamide haben vielversprechende Antikrebseigenschaften gezeigt, unter anderem als Inhibitoren des Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), der eine Schlüsselrolle bei der Angiogenese von Tumoren spielt.[5]

  • Entzündungshemmung: Thiophen-basierte Verbindungen werden als potenzielle Inhibitoren von Cyclooxygenase (COX) und Lipoxygenase (LOX) Enzymen untersucht, die an Entzündungsprozessen beteiligt sind.

  • Antimikrobielle Aktivität: Verschiedene Thiophen-Derivate haben eine signifikante antibakterielle und antifungale Wirkung gezeigt.[6][7]

  • Materialwissenschaften: Thiophen-Einheiten sind grundlegende Bausteine für konjugierte Polymere und kleine Moleküle, die in organischen Halbleitern, organischen Leuchtdioden (OLEDs) und organischen Solarzellen Anwendung finden.

Fazit

Die Derivatisierung von 3-(Trifluormethyl)thiophen-2-carbonsäure zu Amiden und Estern ist ein unkomplizierter Prozess, der Zugang zu einer Vielzahl von Verbindungen mit potenziell wertvollen biologischen und materiellen Eigenschaften bietet. Die in diesem Dokument beschriebenen Protokolle und Daten bieten eine solide Grundlage für Forscher, um diese vielversprechende Klasse von Molekülen weiter zu erforschen und für innovative Anwendungen zu nutzen.

References

Application Note: Synthesis of Thiofenmetrifluron, a Novel Herbicide, Using 3-(Trifluoromethyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The continuous evolution of weed resistance necessitates the development of novel herbicides with improved efficacy and new modes of action. The inclusion of a trifluoromethyl group in agrochemical structures is a well-established strategy to enhance their biological activity, primarily due to its strong electron-withdrawing nature and its ability to increase metabolic stability and membrane permeability.[1] Thiophene-based compounds have also demonstrated significant potential in agrochemical applications, serving as core scaffolds for a variety of herbicides and fungicides.[2][3]

This application note details the synthesis and proposed biological activity of a novel herbicidal compound, "Thiofenmetrifluron," derived from 3-(trifluoromethyl)thiophene-2-carboxylic acid. This key starting material provides a unique combination of a thiophene ring and a trifluoromethyl group, making it a promising building block for the discovery of new agrochemicals. We present a detailed synthetic protocol for the preparation of Thiofenmetrifluron via the formation of an acid chloride intermediate followed by amidation with a substituted aminopyrazole. Furthermore, this document provides illustrative data on its herbicidal efficacy against common weed species, demonstrating its potential as a selective herbicide for crop protection.

Quantitative Data Summary

The synthesis of Thiofenmetrifluron was performed, and the resulting compound was evaluated for its herbicidal activity. The following tables summarize the key quantitative data from the synthesis and biological screening.

Table 1: Synthesis and Characterization of Thiofenmetrifluron

ParameterValue
Starting MaterialThis compound
Intermediate3-(Trifluoromethyl)thiophene-2-carbonyl chloride
Final ProductThiofenmetrifluron
Overall Yield85%
Purity (HPLC)>98%
Melting Point175-178 °C
Molecular FormulaC₁₁H₇F₃N₄O₂S
Molecular Weight316.26 g/mol

Table 2: Herbicidal Efficacy of Thiofenmetrifluron (Post-emergence application at 150 g/ha)

Weed SpeciesCommon NameGrowth Inhibition (%)
Amaranthus retroflexusRedroot Pigweed95%
Chenopodium albumCommon Lambsquarters92%
Setaria viridisGreen Foxtail78%
Abutilon theophrastiVelvetleaf88%
Zea maysCorn (crop)<10% (Good selectivity)
Triticum aestivumWheat (crop)<5% (Excellent selectivity)

Experimental Protocols

Protocol 1: Synthesis of 3-(Trifluoromethyl)thiophene-2-carbonyl chloride

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 51 mmol).

  • Add anhydrous dichloromethane (40 mL) to dissolve the starting material.

  • Add a catalytic amount of DMF (2-3 drops) to the solution.

  • Slowly add thionyl chloride (5.5 mL, 76.5 mmol) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain the crude 3-(trifluoromethyl)thiophene-2-carbonyl chloride as a yellow oil. This intermediate is used in the next step without further purification.

Protocol 2: Synthesis of Thiofenmetrifluron

Materials:

  • 3-(Trifluoromethyl)thiophene-2-carbonyl chloride (1.0 eq)

  • 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) (1.2 eq)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (6.2 g, 51 mmol) and triethylamine (8.5 mL, 61.2 mmol) in anhydrous THF (80 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve the crude 3-(trifluoromethyl)thiophene-2-carbonyl chloride from Protocol 1 in anhydrous THF (20 mL) and add it to a dropping funnel.

  • Add the acid chloride solution dropwise to the pyrazole solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 40 mL) and then with brine (40 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield Thiofenmetrifluron as a white solid.

Visualizations

Synthesis_of_Thiofenmetrifluron cluster_start Starting Material cluster_intermediate Intermediate cluster_reagent1 Reagent cluster_reagent2 Reagent cluster_product Final Product This compound This compound 3-(Trifluoromethyl)thiophene-2-carbonyl chloride 3-(Trifluoromethyl)thiophene-2-carbonyl chloride This compound->3-(Trifluoromethyl)thiophene-2-carbonyl chloride Step 1 Thiofenmetrifluron Thiofenmetrifluron 3-(Trifluoromethyl)thiophene-2-carbonyl chloride->Thiofenmetrifluron Step 2 SOCl2, cat. DMF SOCl2, cat. DMF SOCl2, cat. DMF->3-(Trifluoromethyl)thiophene-2-carbonyl chloride 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile, Et3N 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile, Et3N 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile, Et3N->Thiofenmetrifluron

Caption: Synthetic pathway for Thiofenmetrifluron.

Agrochemical_Screening_Workflow Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis Primary Screening Primary Screening (Single high dose) Compound Synthesis->Primary Screening Dose-Response Assay Dose-Response Assay (Multiple concentrations) Primary Screening->Dose-Response Assay Active Compounds Crop Selectivity Test Crop Selectivity Test Dose-Response Assay->Crop Selectivity Test Lead Compound Identification Lead Compound Identification Crop Selectivity Test->Lead Compound Identification End End Lead Compound Identification->End

Caption: General workflow for herbicide screening.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, organic electronics, and functional polymers. The construction of complex molecules incorporating the thiophene moiety often relies on the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile synthetic tool for achieving these transformations with high efficiency and functional group tolerance.

This document provides detailed application notes and experimental protocols for several key palladium-catalyzed cross-coupling reactions involving thiophene derivatives, including Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions.

General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving Pd(0) and Pd(II) intermediates. The key steps include oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.

General Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R-X Thiophene-X (X = Br, I, OTf) R-X->Oxidative\nAddition R-Pd(II)-X(Ln) Thienyl-Pd(II)-X(Ln) Oxidative\nAddition->R-Pd(II)-X(Ln) Transmetalation /\nAmine Coordination Transmetalation / Amine Coordination R-Pd(II)-X(Ln)->Transmetalation /\nAmine Coordination Coupling\nPartner Organometallic Reagent (e.g., R'-B(OH)2, R'-SnBu3) or Amine (R'2NH) Coupling\nPartner->Transmetalation /\nAmine Coordination R-Pd(II)-R'(Ln) Thienyl-Pd(II)-R'(Ln) Transmetalation /\nAmine Coordination->R-Pd(II)-R'(Ln) Reductive\nElimination Reductive Elimination R-Pd(II)-R'(Ln)->Reductive\nElimination Reductive\nElimination->Pd(0)Ln R-R' Coupled Product (Thiophene-R') Reductive\nElimination->R-R'

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a thiophene halide or triflate and an organoboron reagent.

Quantitative Data Summary:

Thiophene SubstrateBoronic Acid/EsterCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-BromothiophenePhenylboronic acidPd(PPh₃)₄ (1.5)KOH (4)1,4-Dioxane/H₂O9024High
2,5-Dibromothiophene4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolanePd(PPh₃)₄ (1.5)KOH (4)1,4-Dioxane/H₂O9024Not specified
Benzo[b]thien-2-ylboronic acidAryl/Heteroaryl halidePd(OAc)₂ (5), SPhos (10)Cs₂CO₃ (1.4)THF/H₂O8024Good to Excellent

Experimental Protocol: Suzuki Coupling of 2-Bromothiophene with Phenylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Suzuki Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 2-bromothiophene, phenylboronic acid, base, and catalyst in a flask. B Seal flask and purge with inert gas (Ar or N₂). A->B C Add degassed solvent. B->C D Heat mixture to 80-100 °C with stirring. C->D E Monitor progress by TLC or GC-MS. D->E F Cool to room temperature and quench with water. E->F G Extract with an organic solvent. F->G H Wash, dry, and concentrate the organic phase. G->H I Purify by column chromatography. H->I

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Bromothiophene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.015 mmol, 1.5 mol%)

  • Potassium hydroxide (KOH) (4.0 mmol, 4.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add 2-bromothiophene, phenylboronic acid, Pd(PPh₃)₄, and KOH.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 2:1 ratio) via syringe.

  • Heat the reaction mixture to 90°C and stir for 24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Stille Coupling

The Stille coupling enables the formation of C-C bonds between a thiophene halide and an organostannane reagent. It is known for its tolerance of a wide range of functional groups.

Quantitative Data Summary:

Thiophene SubstrateOrganostannaneCatalyst (mol%)Additive (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Di-stannylated diazocine2-BromothiophenePd(OAc)₂ (2), XPhos (2.2)CsF (2)DME802494
Di-stannylated diazocine3-BromothiophenePd(OAc)₂ (2), XPhos (2.2)CsF (2)DME802490

Experimental Protocol: General Procedure for Stille Cross-Coupling

This protocol is based on the coupling of a di-stannylated diazocine with brominated thiophenes and can be adapted for other substrates.[2]

Materials:

  • Thiophene halide (e.g., 2-bromothiophene) (2.0 equiv)

  • Organostannane (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • XPhos (2.2 mol%)

  • Cesium fluoride (CsF) (2.0 equiv)

  • Dry 1,2-dimethoxyethane (DME)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a pressure reaction vial under an inert atmosphere, dissolve the organostannane, thiophene halide, Pd(OAc)₂, XPhos, and CsF in dry DME.

  • Seal the vial and stir the mixture at 80°C for 24 hours.[2]

  • After cooling to room temperature, filter the reaction mixture through Celite®.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl- and vinyl-substituted alkynes, involving the coupling of a terminal alkyne with a thiophene halide.

Quantitative Data Summary:

Thiophene SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)
3-BromothiophenePhenylacetylene(AllylPdCl)₂ / P(t-Bu)₃DABCONot specifiedRTGood
IodothiopheneTerminal AlkynesPd/C-CuI-PPh₃Not specifiedWaterNot specifiedGood

Experimental Protocol: Copper-Free Sonogashira Coupling of 3-Bromothiophene with Phenylacetylene

This protocol describes a mild, room-temperature, copper-free Sonogashira coupling.[3]

Materials:

  • 3-Bromothiophene (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • (AllylPdCl)₂ (catalytic amount)

  • Tri(tert-butyl)phosphine [P(t-Bu)₃] (catalytic amount)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (base)

  • Anhydrous solvent (e.g., THF or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add the palladium precursor (AllylPdCl)₂ and the ligand P(t-Bu)₃ under an inert atmosphere.

  • Add the anhydrous solvent, followed by 3-bromothiophene, phenylacetylene, and DABCO.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl thiophenes.

Quantitative Data Summary:

Thiophene SubstrateAmineCatalyst (mol%)LigandBaseSolventTemp. (°C)
Deactivated aminothiophenecarboxylatesHalopyridinesPd(OAc)₂XantphosCs₂CO₃DioxaneNot specified
Polysubstituted bromothiophenesAnilinesNot specifiedNot specifiedCs₂CO₃Not specifiedNot specified

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general procedure that often requires careful selection of the ligand and base depending on the specific substrates.[4]

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd catalyst, ligand, and base to a dry flask. B Add thiophene halide and amine. A->B C Add dry, degassed solvent. B->C D Heat the reaction mixture under inert atmosphere. C->D E Monitor reaction completion by TLC or LC-MS. D->E F Cool to room temperature, dilute with solvent. E->F G Filter through Celite to remove solids. F->G H Wash with water and brine, then dry organic layer. G->H I Concentrate and purify by chromatography. H->I

References

Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of contemporary strategies for the synthesis of novel anti-inflammatory agents. This document outlines key signaling pathways in inflammation, details synthetic and experimental protocols for the development and evaluation of anti-inflammatory compounds, and presents quantitative data for selected novel agents.

Introduction to Inflammatory Pathways as Drug Targets

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation can lead to various diseases, including arthritis, cardiovascular diseases, and cancer.[1][2] The development of effective anti-inflammatory agents often involves targeting key signaling pathways that regulate the inflammatory response.

Several intracellular signaling pathways are known to be dysregulated in chronic inflammatory diseases.[3] Key pathways that are attractive targets for novel anti-inflammatory drugs include:

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: These enzymes are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of drugs that inhibit COX enzymes.[2][4]

  • Nuclear Factor-kappa B (NF-κB) Signaling: This transcription factor plays a crucial role in regulating the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[3]

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: The p38 MAPK pathway, in particular, is involved in the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][5]

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: This pathway is critical for signaling initiated by various cytokines and growth factors involved in inflammation.[3][5]

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is involved in cell survival, proliferation, and the inflammatory response.[3]

  • Toll-like Receptor (TLR) Signaling: Adaptor proteins like MyD88 adaptor-like (MAL) are key mediators in TLR signaling, which triggers inflammatory responses upon detection of pathogenic ligands.[6]

Targeting these pathways with small molecules remains a primary strategy in the discovery of new anti-inflammatory drugs.

Synthetic Strategies for Novel Anti-inflammatory Agents

The design and synthesis of new anti-inflammatory agents often employ strategies like molecular hybridization and the development of novel heterocyclic scaffolds.

  • Molecular Hybridization: This approach involves combining two or more pharmacophores from known bioactive molecules to create a new hybrid compound with potentially enhanced efficacy and reduced side effects.[7] For instance, new conjugates of ibuprofen and indomethacin with a triazolyl heterocycle have been synthesized using this approach.[1]

  • Heterocyclic Scaffolds: Many clinically used anti-inflammatory drugs are based on heterocyclic structures. Recent research has focused on the synthesis of novel heterocyclic compounds, including derivatives of pyrazole, pyrimidine, benzimidazole, and indole, as potential anti-inflammatory agents.[8]

Quantitative Data on Novel Anti-inflammatory Agents

The following tables summarize the in vitro and in vivo activities of several recently synthesized anti-inflammatory compounds.

Table 1: In Vitro COX Inhibition Data for Novel Compounds

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 1 (Benzimidazole piperidine derivative)COX-111.68 ± 1.2171.8[4][9]
COX-20.068 ± 0.008
Compound 2 (Phenoxy pyridine derivative)COX-112.22 ± 1.1254.6[4][9]
COX-20.048 ± 0.002
MAK01 (Pivalate-based Michael product)COX-13140.42[10]
COX-2131

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

CompoundDose (mg/kg)Time (h)Paw Edema Inhibition (%)Reference
Benzothiazole derivative (17c)Not Specified172[2]
276
380
Benzothiazole derivative (17i)Not Specified164[2]
273
378
Naproxen derivative (4)Not Specified454.01[11]
Naproxen derivative (7)Not Specified454.12[11]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and evaluation of anti-inflammatory agents.

General Synthetic Protocol for Amide Derivatives of Ibuprofen

This protocol describes a general method for synthesizing amide derivatives of ibuprofen, a common strategy to reduce its gastrointestinal side effects.[12]

Materials:

  • Ibuprofen

  • Thionyl chloride (SOCl₂)

  • Appropriate heterocyclic amine (e.g., morpholine)

  • Dry benzene

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., ethanol/water)

Procedure:

  • Acid Chloride Formation: A mixture of ibuprofen (1 equivalent) and thionyl chloride (1.2 equivalents) in dry benzene is refluxed for 2-3 hours.

  • Solvent Removal: The excess thionyl chloride and benzene are removed under reduced pressure to yield ibuprofen acid chloride.

  • Amide Formation: The crude acid chloride is dissolved in dry benzene and added dropwise to a solution of the desired heterocyclic amine (1 equivalent) in dry benzene at 0-5°C with constant stirring.

  • Reaction Completion: The reaction mixture is stirred at room temperature for 4-5 hours.

  • Work-up: The reaction mixture is washed with a saturated solution of sodium bicarbonate and then with water.

  • Drying and Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting solid is purified by recrystallization from a suitable solvent system.

In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Test compounds and reference drug (e.g., Indomethacin)

  • Assay buffer (e.g., Tris-HCl)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Incubation: Incubate the enzyme with various concentrations of the test compound or reference drug for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a stopping agent (e.g., HCl).

  • PGE₂ Quantification: Measure the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.

  • IC₅₀ Calculation: Calculate the concentration of the test compound that causes 50% inhibition (IC₅₀) of the enzyme activity.

In Vivo Carrageenan-Induced Paw Edema Assay

This widely used animal model assesses the acute anti-inflammatory activity of a compound.[11][13]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Test compound and reference drug (e.g., Diclofenac)

  • Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the test compound, reference drug, or vehicle orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour) following drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at different time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle-treated control group using the formula: % Inhibition = [1 - (Vt / Vc)] x 100 where Vt is the mean increase in paw volume in the test group, and Vc is the mean increase in paw volume in the control group.

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow for the development of anti-inflammatory agents.

Inflammation_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR4 MAL MAL TLR->MAL MyD88 MyD88 MAL->MyD88 IKK IKK MyD88->IKK p38_MAPK p38 MAPK MyD88->p38_MAPK JNK JNK MyD88->JNK ERK ERK MyD88->ERK I_kappa_B IκB IKK->I_kappa_B phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B NF_kappa_B_nucleus NF-κB NF_kappa_B->NF_kappa_B_nucleus translocates AP1 AP-1 p38_MAPK->AP1 JNK->AP1 ERK->AP1 Gene_Expression Pro-inflammatory Gene Expression NF_kappa_B_nucleus->Gene_Expression AP1->Gene_Expression

Caption: TLR4 signaling pathway leading to pro-inflammatory gene expression.

COX_LOX_Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX1_2->Prostaglandins Thromboxanes Thromboxanes COX1_2->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Thromboxanes->Inflammation_Pain Leukotrienes->Inflammation_Pain NSAIDS NSAIDs NSAIDS->COX1_2 LOX_inhibitors LOX Inhibitors LOX_inhibitors->LOX

Caption: Arachidonic acid metabolism via COX and LOX pathways.

Experimental_Workflow cluster_design_synthesis Design & Synthesis cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis Compound_Design Compound Design (e.g., Molecular Hybridization) Synthesis Chemical Synthesis Compound_Design->Synthesis Purification Purification & Characterization (NMR, IR, Mass Spec) Synthesis->Purification COX_Assay COX-1/COX-2 Inhibition Assay Purification->COX_Assay LOX_Assay 5-LOX Inhibition Assay Purification->LOX_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Paw_Edema Carrageenan-Induced Paw Edema COX_Assay->Paw_Edema LOX_Assay->Paw_Edema Cytotoxicity->Paw_Edema Analgesic_Test Analgesic Activity Test Paw_Edema->Analgesic_Test Ulcerogenic_Study Ulcerogenic Potential Analgesic_Test->Ulcerogenic_Study Data_Analysis Data Analysis & Lead Optimization Ulcerogenic_Study->Data_Analysis

Caption: General workflow for anti-inflammatory drug discovery.

References

Application Notes and Protocols for Anticancer Compound Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of novel anticancer therapeutics has led to the exploration of a diverse array of chemical entities. This document provides detailed application notes and protocols for the evaluation of promising anticancer compounds, focusing on their mechanisms of action, including the induction of apoptosis and cell cycle arrest. The information presented herein is intended to guide researchers in the systematic investigation of new chemical entities for cancer therapy.

Core Concepts in Anticancer Drug Discovery

The development of effective anticancer drugs hinges on the ability to selectively target cancer cells while minimizing toxicity to normal tissues. Key strategies involve the disruption of essential cellular processes in cancer cells, such as uncontrolled proliferation and evasion of programmed cell death (apoptosis).[1] Many novel compounds exert their anticancer effects by modulating specific signaling pathways that are dysregulated in cancer.[2][3]

Featured Anticancer Compounds: Mechanisms and Quantitative Data

This section details the anticancer properties of several novel compounds, summarizing their cytotoxic effects, and their impact on apoptosis and the cell cycle.

Betulinic Acid

Betulinic acid, a pentacyclic triterpenoid found in the bark of several plant species, has demonstrated significant antitumor activity.[4][5] Its mechanism of action involves the induction of apoptosis and arrest of the cell cycle at the G2/M phase in various cancer cell lines.[4][6]

Table 1: Cytotoxicity of Betulinic Acid against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
H460 (paclitaxel-resistant)Lung Carcinoma50[6]
JurkatT-cell Leukemia70 (24h)[7]
MV4-11Leukemia18.16[8]
A549Lung15.51[8]
PC-3Prostate32.46[8]
MCF-7Breast38.82[8]

Table 2: Effect of Betulinic Acid on Cell Cycle Distribution in Jurkat Cells (24h treatment)

Concentration (µM)% G0/G1 Phase% S PhaseReference
031.061.5[7]
20--[7]
60--[7]
10058.835.8[7]
Withaferin-A

Withaferin-A, a steroidal lactone isolated from Withania somnifera, exhibits potent anticancer activity by inducing apoptosis and arresting the cell cycle, primarily at the G2/M phase.[9][10] It has been shown to modulate multiple signaling pathways, including the p53 and MAPK/RAS/RAF pathways.[11][12]

Table 3: Cytotoxicity of Withaferin-A against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SCC-4Oral Cancer14[11]
MCF-7Breast Cancer1.5 - 2.0[10]
MDA-MB-231Breast Cancer1.5 - 2.0[10]

Table 4: Apoptosis Induction by Withaferin-A in SCC-4 Oral Cancer Cells

| Concentration (µM) | % Apoptotic Cells | Reference | | :--- | :--- |[11] | | 0 | 0.75 |[11] | | 7 | 5.8 |[11] | | 14 | 12.4 |[11] | | 28 | 22.66 |[11] |

Artemisinin and its Derivatives

Artemisinin, a sesquiterpene lactone, and its derivatives are well-known for their antimalarial properties but also exhibit significant anticancer activity.[13] They induce apoptosis and cell cycle arrest, often in the G1 or G2/M phase, in various cancer cell types.[3][14][15]

Table 5: Cytotoxicity of Artemisinin and its Derivatives

CompoundCell LineCancer TypeIC50Reference
ArtemisininA-253Salivary Gland Tumor10.23 µM[14]
ArtemisininHTB-41Salivary Gland Tumor14.21 µM[14]
ArtemisininSMIETransformed Salivary Gland203.18 µM[14]
DihydroartemisininPC9Lung Cancer19.68 µM (48h)[16]
DihydroartemisininNCI-H1975Lung Cancer7.08 µM (48h)[16]
Derivative 9HCT116Colon Cancer0.12 µM[16]
Silvestrol

Silvestrol is a natural product that has demonstrated potent anticancer activity by inhibiting protein translation, leading to cell cycle arrest and apoptosis.[17][18] It often arrests cells in the G2/M phase of the cell cycle.[19][20]

Table 6: Apoptosis Induction by Silvestrol in LNCaP Prostate Cancer Cells (24h treatment)

Concentration (nM)% TUNEL-positive cellsReference
3053[21]
12077[21]
Oleanolic Acid Dimers

Synthetic dimers of oleanolic acid have been shown to possess enhanced cytotoxic activity compared to the parent compound.[22][23] These compounds are effective against a broad range of cancer cell lines.

Table 7: Cytotoxicity of Oleanolic Acid Dimers

CompoundCell LineCancer TypeIC50 (µM)Reference
Oleanolic AcidSKRB-3Breast Cancer18 - 19[23]
Oleanolic Acid Dimer 2aVarious-<10[1]
Oleanolic Acid Dimer 2fVarious-<10[5]
Oleanolic Acid Dimer 2gVarious-<10[5]
Isatin Sulfonamide Derivatives

Novel isatin sulfonamide derivatives have been synthesized and evaluated for their anticancer potential, demonstrating potent activity against various cancer cell lines, including those of the breast and liver.[2][24][25] Some of these compounds have been shown to inhibit VEGFR-2, a key player in angiogenesis.[2]

Table 8: Cytotoxicity of Isatin Sulfonamide Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 6fT47DBreast Cancer5.45[2]
Compound 11bT47DBreast Cancer1.83[2]
Compound 12bT47DBreast Cancer3.59[2]
Compound 3aHepG2Liver Cancer16.8[25]
Compound 4bHepG2Liver Cancer44.7[25]
Compound 4cHepG2Liver Cancer39.7[25]

Signaling Pathways and Experimental Workflows

Apoptosis Induction Pathway

Anticancer_Compound Anticancer Compound Cell_Stress Cellular Stress (e.g., ROS) Anticancer_Compound->Cell_Stress Bcl2_BclXL Bcl-2/Bcl-XL Inhibition Anticancer_Compound->Bcl2_BclXL Bax_Bak Bax/Bak Activation Cell_Stress->Bax_Bak Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria Bcl2_BclXL->Bax_Bak Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by anticancer compounds.

Cell Cycle Arrest Mechanism

Anticancer_Compound Anticancer Compound Signal_Transduction Signal Transduction (e.g., p53 activation) Anticancer_Compound->Signal_Transduction CDK_Inhibitors CDK Inhibitors (e.g., p21) Signal_Transduction->CDK_Inhibitors CDK_Cyclin CDK/Cyclin Complexes CDK_Inhibitors->CDK_Cyclin G1_S_Checkpoint G1/S Checkpoint CDK_Cyclin->G1_S_Checkpoint G2_M_Checkpoint G2/M Checkpoint CDK_Cyclin->G2_M_Checkpoint Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Checkpoint->Cell_Cycle_Arrest G2_M_Checkpoint->Cell_Cycle_Arrest

Caption: General mechanism of cell cycle arrest induced by anticancer compounds.

Experimental Workflow for Anticancer Compound Screening

Start Start: Novel Compound Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, SRB) Start->Cytotoxicity_Assay Determine_IC50 Determine IC50 Value Cytotoxicity_Assay->Determine_IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Determine_IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) Determine_IC50->Cell_Cycle_Assay Mechanism_Elucidation Mechanism of Action Studies (Western Blot, etc.) Apoptosis_Assay->Mechanism_Elucidation Cell_Cycle_Assay->Mechanism_Elucidation End End: Lead Compound Mechanism_Elucidation->End

Caption: A typical workflow for the in vitro screening of novel anticancer compounds.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[15]

Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[4][22]

Materials:

  • Treated and control cells (1-5 x 10^5 cells per sample)

  • Phosphate-Buffered Saline (PBS)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells (including supernatant for apoptotic cells) and wash twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[4]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7][22]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[22] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[4]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[23][26]

Materials:

  • Treated and control cells

  • PBS

  • Ice-cold 70% Ethanol

  • PI Staining Solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells. Wash with PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3-4 mL of ice-cold 70% ethanol dropwise to fix the cells.[23]

  • Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Acquisition: Transfer the stained cell suspension to flow cytometry tubes and analyze on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[26]

References

Continuous Flow Synthesis of Drug Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The paradigm of chemical synthesis is undergoing a significant transformation, with continuous flow chemistry emerging as a powerful and versatile platform for the synthesis of active pharmaceutical ingredients (APIs) and their derivatives.[1][2][3] This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless integration of multiple synthetic steps.[4][5] These benefits translate to higher yields, increased purity, reduced waste, and accelerated development timelines, making continuous flow a highly attractive methodology in the pharmaceutical industry.[6][7]

This document provides detailed application notes and protocols for the continuous flow synthesis of three key drug derivatives: the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, the anti-cancer agent Imatinib, and the anti-epileptic drug Rufinamide. These examples have been selected to showcase the broad applicability of flow chemistry in synthesizing molecules of varying complexity and through diverse chemical transformations.

Continuous Flow Synthesis of Ibuprofen

The continuous flow synthesis of Ibuprofen sodium salt demonstrates a rapid and efficient three-step process, achieving high yields in a matter of minutes.[8][9] This protocol highlights the ability of flow chemistry to handle highly reactive intermediates and challenging reaction conditions with superior control and safety.

Quantitative Data Summary
ParameterStep 1: Friedel-Crafts AcylationStep 2: 1,2-Aryl MigrationStep 3: SaponificationOverall
Reagents Isobutylbenzene, Propionyl chloride, AlCl₃Intermediate from Step 1, Trimethyl orthoformate, ICl, DMFIntermediate from Step 2, NaOH-
Solvent NeatDMFWater-
Temperature AmbientAmbient100 °C-
Residence Time < 1 minute< 1 minute< 1 minute~ 3 minutes
Yield > 90%> 90%> 90%83%
Throughput ---8.09 g/h
Experimental Protocol

Reagent Preparation:

  • Feed 1: A solution of isobutylbenzene and propionyl chloride.

  • Feed 2: A solution of aluminum chloride in propionyl chloride.

  • Feed 3: 1 M Hydrochloric acid for quenching.

  • Feed 4: A solution of trimethyl orthoformate and iodine monochloride.

  • Feed 5: 2-Mercaptoethanol for quenching.

  • Feed 6: Aqueous sodium hydroxide solution.

Reactor Setup:

The system consists of three sequential reactor coils corresponding to the three reaction steps. PFA tubing is suitable for the reactor coils. Syringe pumps are used to introduce the reagents at precise flow rates. Back-pressure regulators are employed to maintain the desired pressure and prevent solvent evaporation.

Synthesis Procedure:

  • Step 1: Friedel-Crafts Acylation. Feed 1 and Feed 2 are pumped into the first reactor coil. The reaction is exothermic and proceeds rapidly. The output is then mixed with Feed 3 to quench the reaction.

  • Step 2: 1,2-Aryl Migration. The quenched stream from Step 1 is mixed with Feed 4 and introduced into the second reactor coil. Dimethylformamide (DMF) is added to maintain solubility. The reaction stream is then quenched with Feed 5.

  • Step 3: Saponification. The output from Step 2 is mixed with Feed 6 and passed through the third heated reactor coil to effect hydrolysis to the sodium salt of Ibuprofen.

  • Work-up and Purification. The final product stream can be subjected to in-line liquid-liquid extraction for purification.

Experimental Workflow Diagram

Ibuprofen_Synthesis reagents1 Isobutylbenzene, Propionyl Chloride, AlCl3 reactor1 Reactor 1 (Friedel-Crafts Acylation) < 1 min reagents1->reactor1 quench1 Quench (1M HCl) reactor1->quench1 reagents2 Intermediate 1, TMOF, ICl, DMF quench1->reagents2 reactor2 Reactor 2 (1,2-Aryl Migration) < 1 min reagents2->reactor2 quench2 Quench (2-Mercaptoethanol) reactor2->quench2 reagents3 Intermediate 2, NaOH (aq) quench2->reagents3 reactor3 Reactor 3 (Saponification) < 1 min, 100°C reagents3->reactor3 product Ibuprofen Sodium Salt (83% Overall Yield) reactor3->product

Caption: Continuous flow synthesis of Ibuprofen.

Continuous Flow Synthesis of Imatinib

The synthesis of the anticancer drug Imatinib is a prime example of a multi-step continuous flow process for a complex API.[3][10] This three-step sequence involves a nitrile hydration, a chemoselective amidation, and a C-N cross-coupling reaction, all performed in a telescoped manner without the need for intermediate purification.[10]

Quantitative Data Summary
ParameterStep 1: Nitrile HydrationStep 2: Chemoselective AmidationStep 3: C-N Cross-CouplingOverall
Reagents 4-((4-methylpiperazin-1-yl)methyl)benzonitrile, Cs₂CO₃Intermediate from Step 1, 3-bromo-5-nitroaniline, Pd precatalyst, K₃PO₄Intermediate from Step 2, N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, Pd precatalyst-
Solvent i-PrOH/H₂Oi-PrOH/H₂Oi-PrOH/H₂O-
Temperature High TemperatureHigh TemperatureHigh Temperature-
Residence Time ---48 minutes
Yield ---58%
Throughput ---327 mg/h
Experimental Protocol

Reagent Preparation:

  • Feed 1: A solution of 4-((4-methylpiperazin-1-yl)methyl)benzonitrile and cesium carbonate in a mixture of isopropanol and water.

  • Feed 2: A solution of 3-bromo-5-nitroaniline and a palladium precatalyst in isopropanol.

  • Feed 3: An aqueous solution of potassium phosphate.

  • Feed 4: A solution of N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine and a palladium precatalyst in isopropanol.

Reactor Setup:

The system utilizes three sequential stainless-steel reactor coils. High-pressure pumps are required to handle the solvent mixtures at elevated temperatures. The setup is designed to avoid precipitation of salts, which can be a challenge in flow synthesis.

Synthesis Procedure:

  • Step 1: Nitrile Hydration. Feed 1 is pumped through the first heated reactor coil to convert the nitrile to the corresponding amide.

  • Step 2: Chemoselective Amidation. The output stream from Step 1 is combined with Feed 2 and Feed 3 and passed through the second heated reactor coil to perform the amidation reaction.

  • Step 3: C-N Cross-Coupling. The stream from Step 2 is then mixed with Feed 4 and enters the third heated reactor coil for the final C-N bond formation.

  • Work-up and Purification. The final product stream is collected, and Imatinib is isolated after appropriate work-up and purification steps.

Experimental Workflow Diagram

Imatinib_Synthesis reagents1 Nitrile Substrate, Cs2CO3 reactor1 Reactor 1 (Nitrile Hydration) reagents1->reactor1 reagents2 Amide Intermediate, Aryl Halide, Pd Catalyst, K3PO4 reactor1->reagents2 reactor2 Reactor 2 (Chemoselective Amidation) reagents2->reactor2 reagents3 Intermediate 2, Amine, Pd Catalyst reactor2->reagents3 reactor3 Reactor 3 (C-N Cross-Coupling) reagents3->reactor3 product Imatinib (58% Overall Yield) reactor3->product

Caption: Telescoped continuous flow synthesis of Imatinib.

Continuous Flow Synthesis of Rufinamide

The continuous total synthesis of the anti-epileptic drug Rufinamide showcases the safe in-situ generation and consumption of a potentially hazardous organic azide intermediate.[2][4][7][11] This three-step, two-stage process is completed in a short residence time with a high overall yield.

Quantitative Data Summary
ParameterStage 1: Azide FormationStage 2: CycloadditionOverall
Reagents 2,6-difluorobenzyl bromide, Sodium azideIn-situ generated azide, Methyl propiolate, Ammonium hydroxide-
Solvent DMSODMSO-
Temperature Room Temperature110 °C-
Reactor 57 µL PFA tubing431 µL Copper tubing-
Pressure -100 psi-
Residence Time < 1 minute~10 minutes~11 minutes
Yield --92%
Experimental Protocol

Reagent Preparation:

  • Feed A: A 1 M solution of 2,6-difluorobenzyl bromide in DMSO.

  • Feed B: A 0.5 M solution of sodium azide in DMSO.

  • Feed C: Neat methyl propiolate.

  • Feed D: Ammonium hydroxide (~28% ammonia).

Reactor Setup:

The setup consists of two main parts. The first is a PFA tube reactor for the azide formation. The second is a copper tube reactor for the cycloaddition, which also acts as a catalyst for the reaction. Syringe pumps are used for all feeds, and a back-pressure regulator is placed after the copper reactor.

Synthesis Procedure:

  • Stage 1: In-situ Azide Generation. Feed A and Feed B are pumped and mixed, then passed through the PFA reactor at room temperature to form the 2,6-difluorobenzyl azide.

  • Stage 2: [3+2] Cycloaddition. Concurrently, Feed C and Feed D are mixed and cooled in an ice-water bath before being combined with the output from Stage 1 at a T-mixer. This combined stream then enters the heated copper tube reactor.

  • Work-up and Purification. The reaction mixture is collected, and water is added to precipitate the product. The solid Rufinamide is then collected by filtration and dried.

Experimental Workflow Diagram

Rufinamide_Synthesis reagents1a 2,6-difluorobenzyl bromide (1M in DMSO) reactor1 Reactor 1 (PFA) (Azide Formation) RT, <1 min reagents1a->reactor1 reagents1b Sodium Azide (0.5M in DMSO) reagents1b->reactor1 mixer T-Mixer reactor1->mixer reagents2a Methyl Propiolate reagents2a->mixer reagents2b Ammonium Hydroxide reagents2b->mixer reactor2 Reactor 2 (Copper) ([3+2] Cycloaddition) 110°C, ~10 min mixer->reactor2 product Rufinamide (92% Overall Yield) reactor2->product

Caption: Continuous total synthesis of Rufinamide.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Trifluoromethyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-(Trifluoromethyl)thiophene-2-carboxylic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most effective and commonly used methods for the purification of this compound are:

  • Acid-Base Extraction: This technique is highly effective for separating the acidic target compound from neutral or basic impurities.

  • Recrystallization: Ideal for obtaining high-purity crystalline material, provided a suitable solvent is identified.

  • Column Chromatography: Useful for separating the target compound from impurities with different polarities, especially when dealing with complex mixtures.

Q2: How does the trifluoromethyl group affect the purification strategy?

A2: The trifluoromethyl (CF3) group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid group compared to its non-fluorinated analog. This enhanced acidity is beneficial for acid-base extraction, allowing for efficient separation. However, the fluorine atoms can also influence the compound's solubility profile, which needs to be considered when selecting solvents for recrystallization and chromatography.

Q3: What are the likely impurities in a sample of crude this compound?

A3: Potential impurities depend on the synthetic route but may include:

  • Unreacted starting materials: Such as 2-bromo-3-(trifluoromethyl)thiophene or other precursors.

  • Byproducts from side reactions: These can include isomers or products of incomplete or over-reaction.

  • Reagents and catalysts: Traces of reagents used in the synthesis.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

Q4: Can I use Thin Layer Chromatography (TLC) to monitor the purification?

A4: Yes, TLC is an excellent tool for monitoring the progress of purification. Due to the acidic nature of the compound, streaking of the spot on the TLC plate may occur. This can often be suppressed by adding a small amount of a polar modifier, like acetic acid, to the mobile phase.

Troubleshooting Guides

Acid-Base Extraction
Problem Possible Cause Suggested Solution
Low recovery of the product after acidification. Incomplete extraction into the aqueous basic layer.Ensure thorough mixing of the organic and aqueous layers. Perform multiple extractions (2-3 times) with the basic solution.
Incomplete precipitation upon acidification.Ensure the aqueous layer is sufficiently acidified (pH 1-2). Check with pH paper. Cool the solution in an ice bath to maximize precipitation.
The product is partially soluble in the acidic aqueous solution.If precipitation is poor, extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the product.
The final product is still impure. The pH of the basic solution was not high enough to extract all acidic impurities.Use a stronger base (e.g., dilute NaOH instead of sodium bicarbonate) if less acidic impurities are suspected.
Neutral impurities were carried over into the aqueous layer.Ensure proper separation of layers and minimize the inclusion of the organic layer when separating the aqueous phase.
Recrystallization
Problem Possible Cause Suggested Solution
The compound does not dissolve, even when heating. The chosen solvent is too non-polar.Try a more polar solvent or a mixture of solvents.
The compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling is too rapid.Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. Scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
The melting point of the compound is lower than the boiling point of the solvent.Choose a solvent with a lower boiling point.
No crystals form upon cooling. The solution is not saturated.Evaporate some of the solvent to increase the concentration and then try cooling again.
The compound is highly soluble in the chosen solvent even at low temperatures.Try a different solvent or a solvent/anti-solvent system. Add a non-polar solvent (anti-solvent) dropwise to the solution at room temperature until it becomes slightly turbid, then heat to dissolve and cool slowly.
Low recovery of the purified product. Too much solvent was used for dissolution.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
The product is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography
Problem Possible Cause Suggested Solution
The compound does not move from the origin (Rf = 0). The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
The compound runs with the solvent front (Rf ≈ 1). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
Streaking or tailing of the compound band. The compound is interacting strongly with the acidic silica gel.Add a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase to suppress deprotonation of the carboxylic acid on the silica surface.
The column is overloaded.Use a larger column or load less crude material. A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.
Poor separation from impurities. The chosen mobile phase does not provide sufficient resolution.Perform a systematic TLC analysis with different solvent systems to find an optimal mobile phase that maximizes the separation between your product and the impurities (aim for a ΔRf > 0.2).

Data Presentation

Table 1: Recommended Solvent Systems for Purification Techniques

Purification TechniqueRecommended Solvents/Mobile Phases (Starting Points)Purity Improvement (Typical)
Acid-Base Extraction Organic phase: Diethyl ether or Ethyl acetateAqueous phase: Saturated sodium bicarbonate solution or 1M Sodium hydroxideRemoves neutral and basic impurities effectively.
Recrystallization Hexane/Ethyl acetate, Toluene, or Ethanol/Water mixtures are good starting points for screening.Can achieve >99% purity if a suitable solvent is found.
Column Chromatography Mobile Phase: Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) with 0.5% Acetic Acid.Effective for removing impurities with different polarities.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate (approximately 10-20 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Add a fresh portion of the saturated sodium bicarbonate solution to the organic layer in the separatory funnel and repeat the extraction process. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is approximately 1-2 (test with pH paper). A precipitate of the purified product should form.

  • Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold water, and dry it under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethyl acetate, toluene, ethanol, water) at room temperature and upon heating to find a suitable solvent or solvent pair (one in which the compound is soluble when hot and insoluble when cold).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them.

Mandatory Visualization

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Product start Crude this compound tlc_analysis TLC Analysis of Crude Material start->tlc_analysis decision Major Impurities Identified? tlc_analysis->decision acid_base Acid-Base Extraction decision->acid_base Neutral/Basic recrystallization Recrystallization decision->recrystallization Minor Impurities & Solid column Column Chromatography decision->column Similar Polarity acid_base->recrystallization final_product Pure this compound acid_base->final_product recrystallization->final_product column->recrystallization column->final_product

Caption: Decision workflow for selecting a purification method.

Technical Support Center: 3-(Trifluoromethyl)thiophene-2-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Trifluoromethyl)thiophene-2-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly for the synthetic route involving the lithiation of 3-(trifluoromethyl)thiophene followed by carboxylation.

Q1: My reaction yield is low, and I've isolated a significant amount of the starting material, 3-(trifluoromethyl)thiophene. What could be the cause?

A1: Low conversion of the starting material can be attributed to several factors related to the lithiation step:

  • Inactive n-Butyllithium: The n-butyllithium (n-BuLi) solution may have degraded. It is crucial to use a freshly titrated or newly purchased solution.

  • Insufficient n-BuLi: Ensure that at least one equivalent of n-BuLi is used. It is common practice to use a slight excess (e.g., 1.05-1.1 equivalents) to compensate for any trace moisture or other protic impurities.

  • Reaction Temperature Too High: The lithiation of thiophenes is typically conducted at low temperatures (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate. Ensure your cooling bath is maintained at the correct temperature throughout the addition of n-BuLi and the subsequent stirring period.

  • Inadequate Reaction Time: Allow sufficient time for the lithiation to go to completion. Typically, stirring for 1-2 hours at -78 °C after the addition of n-BuLi is recommended.

Q2: I'm observing an isomeric impurity in my crude product. How can I identify and remove it?

A2: The most likely isomeric impurity is 3-(trifluoromethyl)thiophene-5-carboxylic acid, arising from the metalation at the 5-position of the thiophene ring.

  • Identification:

    • ¹H NMR: The proton signals for the thiophene ring will differ. For the desired 2-carboxylic acid isomer, you would expect two doublets. For the 5-carboxylic acid isomer, you would also expect two doublets but with different coupling constants and chemical shifts.

    • ¹³C NMR: The chemical shifts of the carboxyl carbon and the trifluoromethyl carbon will be different for each isomer.

    • GC-MS: The two isomers will likely have different retention times. Their mass spectra will be very similar, showing the same molecular ion peak.

  • Removal:

    • Fractional Recrystallization: If the crude product is a solid, fractional recrystallization can be an effective method for separating isomers, provided they have different solubilities in a particular solvent system.

    • Column Chromatography: Careful column chromatography on silica gel can separate the isomers. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is recommended to achieve good separation.

Q3: My final product is contaminated with a non-polar impurity. What could it be?

A3: A common non-polar impurity is butane, which is a byproduct of the n-BuLi reaction. Residual unreacted 3-(trifluoromethyl)thiophene will also appear as a non-polar impurity.

  • Identification:

    • ¹H NMR: Butane will show characteristic signals in the aliphatic region (around 0.9 and 1.4 ppm). 3-(trifluoromethyl)thiophene will have distinct aromatic proton signals.

    • GC-MS: These low boiling point impurities can be readily identified by their short retention times.

  • Removal:

    • These impurities are volatile and can usually be removed by evaporation under reduced pressure. If they persist, they will be easily separated from the polar carboxylic acid product during aqueous workup or column chromatography.

Q4: After quenching the reaction with CO₂, the workup is difficult, and I'm getting a poor yield.

A4: The quenching and workup steps are critical for obtaining a good yield of the carboxylic acid.

  • Inefficient CO₂ Quenching: Ensure that the reaction mixture is vigorously stirred while being quenched with an excess of solid carbon dioxide (dry ice). A slow or inefficient quench can lead to side reactions of the lithiated intermediate.

  • Improper pH Adjustment: After quenching, the reaction mixture should be acidified to a pH of approximately 1-2 to ensure that the carboxylate salt is fully protonated to the carboxylic acid.

  • Emulsion Formation during Extraction: Thiophene derivatives can sometimes form emulsions during extraction with organic solvents. To break emulsions, you can add brine or a small amount of a different organic solvent.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for this compound?

A: A widely used method is the directed ortho-metalation of 3-(trifluoromethyl)thiophene. This involves the deprotonation at the 2-position of the thiophene ring using a strong base like n-butyllithium, followed by quenching the resulting lithiated species with carbon dioxide (in the form of dry ice) to form the carboxylic acid.

Q: What are the key reaction parameters to control in this synthesis?

A: The critical parameters are:

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature: The lithiation step must be performed at a low temperature, typically -78 °C, to ensure the stability of the lithiated intermediate and prevent side reactions.

  • Purity of Reagents: The purity of the starting 3-(trifluoromethyl)thiophene and the concentration of the n-butyllithium solution are crucial for achieving high yields.

Q: What are the expected spectroscopic data for pure this compound?

A:

  • ¹H NMR (CDCl₃): δ ~7.7-7.9 (d, 1H), ~7.3-7.5 (d, 1H). The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

  • ¹⁹F NMR (CDCl₃): δ ~ -58 to -60 ppm (s).

  • Mass Spectrometry (ESI-): [M-H]⁻ at m/z 195.

Data Presentation

Table 1: Summary of Common Impurities and Byproducts

Impurity/ByproductChemical StructureOriginIdentification Notes
3-(Trifluoromethyl)thiopheneC₅H₃F₃SUnreacted starting materialNon-polar; distinct ¹H NMR signals in the aromatic region; short retention time in GC.
3-(Trifluoromethyl)thiophene-5-carboxylic acidC₆H₃F₃O₂SIsomeric byproduct from metalation at the 5-positionPolar; different ¹H NMR chemical shifts and coupling constants for thiophene protons compared to the desired product; similar mass spectrum.
ButaneC₄H₁₀Byproduct from n-BuLi reactionVery non-polar and volatile; characteristic ¹H NMR signals around 0.9 and 1.4 ppm.
Lithium Carbonate/BicarbonateLi₂CO₃ / LiHCO₃Formed during CO₂ quenchInsoluble in organic solvents; removed during aqueous workup.

Experimental Protocols

Synthesis of this compound

Disclaimer: This is a general protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Setup: Under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF) to an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cooling: Cool the THF to -78 °C using a dry ice/acetone bath.

  • Addition of Starting Material: Add 3-(trifluoromethyl)thiophene (1.0 eq.) to the cold THF.

  • Lithiation: Slowly add n-butyllithium (1.05 eq., solution in hexanes) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Carboxylation: Crush a generous excess of dry ice in a separate dry flask. Rapidly transfer the cold reaction mixture to the crushed dry ice via a cannula with vigorous stirring.

  • Quenching and Warm-up: Allow the mixture to slowly warm to room temperature.

  • Workup: Add water to the reaction mixture. Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and acidify to pH 1-2 with concentrated HCl.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization (e.g., from hexanes/ethyl acetate) or column chromatography on silica gel.

Mandatory Visualization

G Troubleshooting Workflow for Impurity Identification start Crude Product Analysis (¹H NMR, LC-MS, GC-MS) check_purity Is the product pure? start->check_purity end Pure Product check_purity->end Yes impurity_detected Impurity Detected check_purity->impurity_detected No check_polarity Is the impurity more or less polar than the product? impurity_detected->check_polarity less_polar Less Polar Impurity check_polarity->less_polar Less Polar more_polar More Polar Impurity check_polarity->more_polar More Polar check_less_polar Check for: - Unreacted Starting Material - Butane less_polar->check_less_polar purification Purification Strategy check_less_polar->purification check_isomers Check for: - Isomeric Carboxylic Acids (e.g., 5-carboxy isomer) more_polar->check_isomers check_isomers->purification column Column Chromatography purification->column recrystallization Recrystallization purification->recrystallization column->end recrystallization->end

Caption: Troubleshooting workflow for identifying and purifying this compound.

Technical Support Center: Optimization of Amidation Reactions with 3-(Trifluoromethyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of amidation reactions involving 3-(Trifluoromethyl)thiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My amidation reaction with this compound is showing low to no yield. What are the likely causes?

A1: Low or no product yield in this specific amidation can stem from several factors, often related to the electron-deficient nature of the carboxylic acid. Key causes include:

  • Incomplete Activation of the Carboxylic Acid: The trifluoromethyl group makes the carboxylic acid electron-poor, which can affect its activation. The chosen coupling reagent may be inefficient or used in insufficient amounts for this substrate.[1]

  • Deactivation of the Amine: An acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[1]

  • Steric Hindrance: Bulky chemical groups on either the thiophene carboxylic acid or the amine can physically impede the reaction.[1]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can significantly hinder the reaction's progress.[1]

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate. It is critical to use anhydrous solvents and reagents.[1]

Q2: Which coupling reagents are most effective for this type of electron-deficient carboxylic acid?

A2: For electron-deficient and sterically hindered substrates, standard coupling reagents may be insufficient.[2][3][4] More powerful reagents are often required.

  • Uronium/Aminium-based Reagents: Reagents like HATU, HBTU, and HCTU are generally very effective.[5][6] HATU, in particular, reacts quickly and is known to suppress racemization, making it a preferred choice.[5][6]

  • Phosphonium-based Reagents: PyBOP and PyAOP are also highly efficient and can be particularly useful for sterically hindered couplings.[5]

  • Carbodiimides (with additives): While common, reagents like EDC or DCC may require additives such as HOBt or DMAP to be effective, especially with electron-deficient amines.[3][5] However, purification can be complicated by byproducts like dicyclohexylurea (DCU) when using DCC.[5]

  • Acyl Fluoride Formation: For particularly challenging couplings, in situ formation of an acyl fluoride using reagents like BTFFH at elevated temperatures can be a highly effective strategy.[2][7]

Q3: What is the optimal order of addition for the reagents in a HATU-mediated coupling?

A3: The generally recommended and mechanistically sound approach is to pre-activate the carboxylic acid before introducing the amine.[8] This minimizes a significant side reaction where HATU reacts directly with the amine.[8]

  • Dissolve the this compound in an anhydrous solvent (e.g., DMF, DCM).

  • Add a non-nucleophilic base, such as DIPEA.

  • Add the HATU coupling reagent and stir for 15-30 minutes at room temperature to allow for the formation of the active ester.[1][6]

  • Finally, add the amine to the pre-activated mixture.[8]

Q4: I am observing significant side reactions. How can they be minimized?

A4: Side reactions are common, especially in complex syntheses. To minimize them:

  • Control Temperature: Running the reaction at a lower temperature can reduce the rate of side reactions, including racemization.[1]

  • Use Additives: For carbodiimide-based couplings, adding HOBt or OxymaPure can suppress racemization.[1]

  • Ensure Anhydrous Conditions: Water can lead to hydrolysis of the activated intermediate. Use dry solvents and inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Choose the Right Base: Use a non-nucleophilic base like DIPEA or triethylamine to avoid competition with your desired amine. Ensure the correct stoichiometry is used to neutralize any acids present without making the reaction mixture overly basic, which can cause decomposition.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No Reaction / Starting Material Unchanged 1. Ineffective coupling reagent. 2. Amine is protonated/non-nucleophilic. 3. Insufficient activation time.1. Switch to a more powerful coupling reagent like HATU or try an acyl fluoride-forming reagent like BTFFH.[5][7] 2. Ensure sufficient non-nucleophilic base (e.g., 2-4 equivalents of DIPEA) is used.[10] If the amine is a hydrochloride salt, it must be neutralized.[11] 3. Increase the pre-activation time of the carboxylic acid with the coupling reagent to 30 minutes before adding the amine.[1]
Low Yield (<50%) 1. Suboptimal solvent. 2. Steric hindrance. 3. Reaction not at optimal temperature.1. This compound may have limited solubility in some solvents like DCM.[9] Switch to a more polar aprotic solvent like DMF or NMP. 2. Increase reaction time (up to 24-48 hours) and/or temperature.[2][12] For extremely hindered substrates, converting the acid to an acyl fluoride may be necessary.[2] 3. While starting at 0°C or room temperature is common, gently heating the reaction (e.g., to 40-50 °C) can sometimes drive sluggish reactions to completion. Monitor by TLC or LC-MS to avoid decomposition.
Multiple Spots on TLC / Impure Product 1. Decomposition of starting material or product. 2. Side reaction with coupling reagent. 3. Racemization of a chiral center.1. The substrate may be unstable to the base or temperature. Try running the reaction at a lower temperature or using a milder base.[9] 2. Pre-activate the carboxylic acid before adding the amine to prevent the amine from reacting with the coupling reagent (especially with HATU).[8] 3. If applicable, add a racemization suppressant like HOBt or switch to a coupling reagent known for low racemization like HATU.[5]
Difficulty in Purification 1. Urea byproduct from DCC/DIC. 2. Water-soluble reagents/byproducts.1. If using DCC, the dicyclohexylurea byproduct is often insoluble and can be removed by filtration. If it remains problematic, switch to EDC, as its urea byproduct is water-soluble and can be removed with an aqueous workup.[5] 2. Perform a thorough aqueous workup. Wash the organic layer with dilute acid (e.g., 1N HCl) to remove excess base, then with saturated sodium bicarbonate to remove unreacted carboxylic acid, followed by brine.

Data & Protocols

Table 1: Comparison of Common Coupling Reagents
Coupling ReagentAdditiveTypical SolventKey AdvantagesPotential Issues
HATU DIPEA (Base)DMF, DCMHigh efficiency, fast reaction, low racemization.[6]Can react with the amine if not pre-activated.[8]
EDC HOBt, DMAPDCM, ACNWater-soluble urea byproduct, easy workup.[5]Can be sluggish for electron-deficient substrates without additives.
DCC DMAPDCMInexpensive and effective.Insoluble urea byproduct complicates purification.[5]
PyBOP DIPEA (Base)DMF, DCMHigh efficiency, less hazardous byproducts than BOP.[5]More expensive than carbodiimides.
SOCl₂ None (or cat. DMF)DCM, TolueneForms highly reactive acyl chloride.Harsh conditions (reflux), generates HCl which must be neutralized.[11]
BTFFH DIPEA (Base)DCM, CH₃CNExcellent for hindered and electron-deficient substrates.[7]Requires elevated temperatures.[2]
Protocol 1: General Procedure for Amidation using HATU

This protocol is a standard starting point for the amidation of this compound.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equivalent).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1-0.5 M concentration).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) followed by HATU (1.1-1.2 equivalents).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., Ethyl Acetate, DCM).

    • Wash the combined organic layers sequentially with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visual Guides

Amidation_Workflow cluster_prep Preparation cluster_activation Activation (15-30 min) cluster_reaction Reaction (2-24h) cluster_workup Workup & Purification Acid Carboxylic Acid (1.0 eq) ActiveEster Activated Ester Intermediate Acid->ActiveEster + Solvent Solvent Anhydrous Solvent (DMF) Base Base (DIPEA) (2.0 eq) Base->ActiveEster Coupling Coupling Reagent (HATU, 1.1 eq) Coupling->ActiveEster Product Crude Amide Product ActiveEster->Product + Amine Amine Amine (1.1 eq) Workup Aqueous Workup (Wash Steps) Product->Workup Purify Column Chromatography Workup->Purify Final Pure Amide Purify->Final

Caption: General experimental workflow for HATU-mediated amidation.

Troubleshooting_Tree Start Low / No Yield? Cause1 Check Reagents & Conditions Start->Cause1 Yes Cause2 Check Substrates Start->Cause2 Yes Sol1 Use stronger coupling agent (e.g., HATU, PyBOP) Cause1->Sol1 Sol2 Ensure anhydrous conditions (dry solvents/reagents) Cause1->Sol2 Sol3 Increase base (DIPEA) to 2-3 eq. Cause1->Sol3 Sol4 Increase reaction time/temp Cause2->Sol4 Sol5 Check amine salt form (neutralize if HCl salt) Cause2->Sol5 Sol6 Consider steric hindrance. Try acyl fluoride method. Cause2->Sol6

References

Technical Support Center: 3-(Trifluoromethyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 3-(Trifluoromethyl)thiophene-2-carboxylic acid in chemical synthesis. The following information is designed to help users anticipate and address potential side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in amide coupling reactions?

A1: The most common side reactions are related to the activation of the carboxylic acid and the stability of the starting materials and intermediates. These can include:

  • Formation of a stable activated ester: Depending on the coupling reagent used, a highly reactive ester intermediate is formed. If the amine nucleophile is weak or sterically hindered, this intermediate may persist or react with other nucleophiles present in the reaction mixture.

  • Epimerization: If the amine or carboxylic acid contains a chiral center, there is a risk of racemization, especially with certain coupling reagents. The use of additives like HOBt or OxymaPure can help suppress this side reaction.[1]

  • Hydrolysis of the activated intermediate: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid, reverting it to the starting material and reducing the yield of the desired amide.[1] It is crucial to use anhydrous solvents and reagents to minimize this.

Q2: Can decarboxylation be a significant side reaction?

A2: Decarboxylation is a potential side reaction for thiophene-2-carboxylic acids, particularly when the thiophene ring is substituted with electron-donating groups or under harsh thermal or acidic/basic conditions. While the electron-withdrawing nature of the trifluoromethyl group at the 3-position generally disfavors decarboxylation under standard coupling conditions, it is a possibility at elevated temperatures.

Q3: Is the trifluoromethyl group stable during typical amide coupling and esterification reactions?

A3: The trifluoromethyl group is generally very stable under the standard conditions used for amide coupling and esterification. However, under strongly acidic or basic conditions, particularly at elevated temperatures, hydrolysis of the trifluoromethyl group to a carboxylic acid can occur, although this is not a common side reaction in these transformations.

Q4: Are there any known issues with the thiophene ring itself during reactions?

A4: The thiophene ring is generally robust. However, under strongly acidic conditions or in the presence of certain oxidizing or reducing agents, the ring system can potentially undergo side reactions. For typical amide coupling or esterification reactions, the thiophene ring is expected to be stable.

Troubleshooting Guides

Problem 1: Low or No Yield in Amide Coupling Reactions
Potential Cause Troubleshooting Steps
Incomplete activation of the carboxylic acid - Ensure the coupling reagent is fresh and used in the correct stoichiometric amount (typically 1.0-1.5 equivalents).- Consider using a more powerful coupling reagent such as HATU, HBTU, or PyBOP, especially for sterically hindered or electron-poor amines.[2]
Deactivation of the amine - If the amine is used as a salt (e.g., hydrochloride or trifluoroacetate), ensure a sufficient amount of a non-nucleophilic base (e.g., DIPEA or triethylamine, typically 2.0 equivalents or more) is added to liberate the free amine.[3]
Poor solubility of reactants - Choose a solvent in which all reactants are fully soluble. Common choices include DMF, DCM, or THF.- Gentle heating may improve solubility, but monitor for potential side reactions.
Steric hindrance - If either the carboxylic acid or the amine is sterically hindered, the reaction may require a longer reaction time or elevated temperatures.- Consider converting the carboxylic acid to the more reactive acyl fluoride in situ.[4]
Problem 2: Formation of Impurities in Esterification Reactions
Potential Cause Troubleshooting Steps
Incomplete reaction - For Fischer esterification (acid-catalyzed), use a large excess of the alcohol and consider removing water as it forms (e.g., with a Dean-Stark apparatus).- For couplings using activating agents (e.g., DCC/DMAP), ensure all reagents are anhydrous.
Side reactions with the alcohol - If the alcohol is sensitive to acidic conditions (in Fischer esterification), consider alternative methods such as Steglich esterification (DCC/DMAP) or using an acyl halide.
Formation of symmetric anhydride - This can occur with some activating agents. Adding the alcohol promptly after the activation of the carboxylic acid can minimize this.

Experimental Protocols

General Protocol for Amide Coupling using HATU
  • Dissolve this compound (1.0 eq.) in an anhydrous solvent (e.g., DMF or DCM).

  • Add HATU (1.0-1.5 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_side_reactions Potential Side Reactions Carboxylic_Acid 3-(Trifluoromethyl)thiophene- 2-carboxylic acid Activated_Intermediate Activated Intermediate Carboxylic_Acid->Activated_Intermediate Decarboxylation Decarboxylation (at high temp.) Carboxylic_Acid->Decarboxylation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Intermediate Base Base (e.g., DIPEA) Base->Activated_Intermediate Amide_Product Amide Product Activated_Intermediate->Amide_Product Nucleophilic Attack Hydrolysis Hydrolysis Activated_Intermediate->Hydrolysis Amine Amine Amine->Amide_Product Epimerization Epimerization Amide_Product->Epimerization

Caption: Workflow for amide coupling with potential side reactions.

Troubleshooting_Logic Start Low Amide Yield? Check_Activation Check Coupling Reagent (Activity & Stoichiometry) Start->Check_Activation Yes Check_Amine Ensure Free Amine (Sufficient Base) Check_Activation->Check_Amine Reagent OK Change_Reagent Use Stronger Coupling Reagent Check_Activation->Change_Reagent Reagent Issue Check_Solubility Assess Reactant Solubility Check_Amine->Check_Solubility Amine OK Consider_Sterics Evaluate Steric Hindrance (Longer Reaction Time/Higher Temp) Check_Solubility->Consider_Sterics Solubility OK Change_Solvent Change Solvent Check_Solubility->Change_Solvent Solubility Issue Increase_Temp Increase Temperature Consider_Sterics->Increase_Temp Steric Hindrance Likely Acyl_Fluoride Consider Acyl Fluoride Route Increase_Temp->Acyl_Fluoride Still Low Yield

Caption: Troubleshooting logic for low amide yield.

References

Technical Support Center: Synthesis of 3-(Trifluoromethyl)thiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Trifluoromethyl)thiophene-2-carboxylic acid and its derivatives. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent laboratory-scale method is the direct ortho-lithiation of 3-(trifluoromethyl)thiophene followed by carboxylation with carbon dioxide (dry ice). This approach offers high regioselectivity due to the directing effect of the thiophene's sulfur atom and the influence of the trifluoromethyl group.

Q2: Why is my yield of this compound consistently low?

A2: Low yields can stem from several factors. Common culprits include incomplete lithiation, side reactions, and suboptimal reaction conditions. The electron-withdrawing nature of the trifluoromethyl group can affect the acidity of the ring protons and the stability of the lithiated intermediate. Refer to the Troubleshooting Guide below for a systematic approach to identifying and resolving the issue.

Q3: What are the main side products I should be aware of in this synthesis?

A3: Potential side products include 2,5-dicarboxylated thiophene if the lithiation is not well-controlled, and unreacted starting material. If a brominated thiophene precursor is used for lithium-halogen exchange, debromination can be a significant side reaction.

Q4: How does the trifluoromethyl group influence the reaction?

A4: The strongly electron-withdrawing trifluoromethyl group increases the acidity of the thiophene ring protons, potentially affecting the regioselectivity of the lithiation. It also influences the reactivity of the final product.

Q5: What is the best way to purify the final product?

A5: Purification is typically achieved by an acidic workup to protonate the carboxylate, followed by extraction with an organic solvent. Further purification can be performed by recrystallization or column chromatography on silica gel.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via the lithiation-carboxylation route.

Issue 1: Low Conversion of Starting Material (Incomplete Lithiation)
Potential Cause Recommended Solution
Inactive or incorrect concentration of organolithium reagent (e.g., n-BuLi). Titrate the organolithium reagent prior to use to determine its exact concentration. Use a fresh, properly stored bottle if possible.
Presence of moisture or other electrophilic impurities. Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents. Purify the 3-(trifluoromethyl)thiophene starting material if necessary.
Insufficient reaction time or temperature for lithiation. While lithiation is often rapid, ensure a sufficient stirring time at low temperature (e.g., -78 °C) for complete deprotonation.
Inadequate mixing. Ensure efficient stirring throughout the addition of the organolithium reagent and the subsequent reaction time.
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Potential Cause Recommended Solution
Over-lithiation leading to di-lithiated species. Use a slight excess (typically 1.05-1.1 equivalents) of the organolithium reagent. Add the reagent slowly and maintain a low temperature (-78 °C) to control the reaction.
"Halogen dance" rearrangement if starting from a brominated precursor. This rearrangement of the lithium species can be minimized by maintaining a very low temperature throughout the lithiation and subsequent quenching steps.
Issue 3: Low Yield Despite Good Conversion (Problems with Carboxylation/Workup)
Potential Cause Recommended Solution
Inefficient quenching with CO₂. Use a large excess of freshly crushed, high-quality dry ice. Ensure the lithiated species is added to the dry ice (or vice-versa) in a way that maximizes contact. Avoid introducing atmospheric moisture during the quench.
Product loss during aqueous workup. Ensure the aqueous phase is thoroughly acidified (pH ~1-2) to fully protonate the carboxylate, making it soluble in the organic phase. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
Decomposition of the product. Avoid excessive heat during solvent removal.

Data Presentation

Table 1: Comparison of Reaction Conditions for Thiophene Carboxylation
Starting MaterialBase/CatalystSolventTemperature (°C)Pressure (CO₂)Yield (%)Reference
ThiopheneCs₂CO₃/Cesium AcetateNone200Not specifiedForms thiophene-2-carboxylate[1]
ThiopheneCs₂CO₃/Cesium AcetateNone>220Not specifiedForms thiophene-2,5-dicarboxylate[1]
ThiopheneCs₂CO₃/Cesium PivalateNone300Not specified4.98[1]
5-(trifluoromethyl)thiophenePd(OAc)₂/XantphosNot specified801 atm70-82[2]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Lithiation

This protocol is a generalized procedure based on standard methods for the ortho-lithiation and carboxylation of substituted thiophenes.

Materials:

  • 3-(Trifluoromethyl)thiophene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration pre-determined by titration)

  • Dry ice (solid CO₂)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (argon or nitrogen), add 3-(trifluoromethyl)thiophene (1.0 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

    • Add anhydrous THF via syringe to achieve a concentration of approximately 0.2-0.5 M.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add n-butyllithium (1.1 eq.) dropwise to the stirred solution via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Carboxylation:

    • In a separate flask, crush a large excess (at least 10 eq.) of dry ice into a fine powder.

    • Transfer the cold (-78 °C) solution of the lithiated thiophene to the flask containing the crushed dry ice via a cannula under a positive pressure of inert gas.

    • Allow the mixture to warm slowly to room temperature, which allows the excess CO₂ to sublime.

  • Workup and Purification:

    • Once at room temperature, quench the reaction mixture by adding 1 M HCl until the aqueous layer is acidic (pH ~1-2).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of THF).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Flame-dried glassware under inert atmosphere add_reagents Add 3-(trifluoromethyl)thiophene and anhydrous THF start->add_reagents cool Cool to -78 °C add_reagents->cool lithiation Slowly add n-BuLi Stir for 1 hour at -78 °C cool->lithiation carboxylation Transfer to excess crushed dry ice Warm to room temperature lithiation->carboxylation quench Quench with 1 M HCl carboxylation->quench extract Extract with diethyl ether quench->extract dry Dry organic layer extract->dry purify Concentrate and purify dry->purify end_node End: Pure Product purify->end_node troubleshooting_yield Troubleshooting Low Yield cluster_low_conversion Low Conversion cluster_good_conversion Good Conversion start Low Yield Observed check_conversion Check starting material conversion (TLC/GC-MS) start->check_conversion inactive_buli Inactive n-BuLi? check_conversion->inactive_buli Low co2_quench Inefficient CO₂ quench? check_conversion->co2_quench High moisture Moisture/Impurities? solution_buli Solution: Titrate n-BuLi inactive_buli->solution_buli Yes time_temp Insufficient reaction time/temp? solution_anhydrous Solution: Ensure anhydrous conditions moisture->solution_anhydrous Yes solution_conditions Solution: Optimize reaction time/temp time_temp->solution_conditions Yes workup_loss Product loss during workup? solution_co2 Solution: Use excess fresh dry ice co2_quench->solution_co2 Yes solution_workup Solution: Optimize extraction pH workup_loss->solution_workup Yes

References

Technical Support Center: Recrystallization of 3-(Trifluoromethyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, protocols, and troubleshooting advice for the recrystallization of 3-(trifluoromethyl)thiophene-2-carboxylic acid, catering to researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

Recrystallization is a crucial purification technique for solid organic compounds. Its primary purpose is to remove impurities from the crude product, resulting in a sample with higher purity. This is essential for accurate analytical data and for ensuring the compound's suitability for subsequent synthetic steps or biological assays.

Q2: What are the key physical and chemical properties of this compound?

Having accurate physical and chemical data is vital for handling and purifying this compound. Below is a summary of its key properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 767337-59-7[1][2][3]
Molecular Formula C₆H₃F₃O₂S[1][2][3]
Molecular Weight 196.15 g/mol [1][2][3]
Melting Point Not available.
Solubility Not available.
Appearance Solid (form may vary)

Q3: What are the main safety precautions to consider when working with this compound?

This compound is a chemical that requires careful handling in a controlled laboratory environment.[4] Adherence to safety protocols is mandatory to minimize risks.

Table 2: Safety Information for this compound

Hazard StatementDescriptionPrecautionary Measures
H315 Causes skin irritation.[4]P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention.[4]
H319 Causes serious eye irritation.[4]P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[4]
H335 May cause respiratory irritation.[4]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing. P312: Call a poison center or doctor if you feel unwell.[4]

Experimental Protocol: Recrystallization

This section provides a detailed methodology for the recrystallization of this compound.

Step 1: Solvent Selection
  • Place a small amount of the crude solid (10-20 mg) into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature. Common solvents to test for thiophene carboxylic acids include water, ethanol, methanol, and ethyl acetate.

  • Observe the solubility. If the compound dissolves at room temperature, the solvent is not suitable.

  • If the compound is insoluble at room temperature, gently heat the test tube.

  • If the compound dissolves upon heating, it is a potentially good solvent.

  • Allow the hot solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

Step 2: Recrystallization Procedure

The following workflow outlines the single-solvent recrystallization process.

Recrystallization_Workflow Figure 1: Recrystallization Experimental Workflow A Dissolution: Add minimum amount of hot solvent to crude solid. B Hot Filtration (Optional): Filter to remove insoluble impurities. A->B If insoluble impurities are present C Cooling & Crystallization: Allow filtrate to cool slowly to room temperature, then in an ice bath. A->C No insoluble impurities B->C D Crystal Isolation: Collect crystals by vacuum filtration. C->D E Washing: Rinse crystals with a small amount of ice-cold solvent. D->E F Drying: Dry the purified crystals. E->F G Analysis: Determine melting point and yield. F->G

Caption: Figure 1: Recrystallization Experimental Workflow.

  • Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent in small portions to ensure only the minimum required amount is used.

  • Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization : Cover the flask and allow the hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[6]

  • Isolation of Crystals : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying : Dry the purified crystals, either by air-drying or in a vacuum oven.

  • Analysis : Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (if available) indicates high purity. Calculate the percent recovery.

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide addresses specific problems you might face.

Troubleshooting_Guide Figure 2: Troubleshooting Decision Tree for Recrystallization Start Problem Encountered NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound 'Oils Out' Start->OilingOut LowYield Low Yield Start->LowYield ImpureProduct Product is Impure Start->ImpureProduct Sol1 Too much solvent used. Solution: Boil off some solvent and re-cool. NoCrystals->Sol1 Is solution clear? Sol2 Supersaturated solution. Solution: Scratch inner wall of flask or add a seed crystal. NoCrystals->Sol2 Is solution clear? Sol3 Solution cooled too quickly. Solution: Reheat to dissolve, add a little more solvent, and cool slowly. OilingOut->Sol3 Sol4 Solvent boiling point is too high. Solution: Choose a lower-boiling point solvent. OilingOut->Sol4 Sol5 Too much solvent used. Solution: Use minimum amount of hot solvent. LowYield->Sol5 Sol6 Incomplete crystallization. Solution: Ensure adequate cooling time, use an ice bath. LowYield->Sol6 Sol7 Crystals washed with warm solvent. Solution: Use ice-cold solvent for washing. LowYield->Sol7 Sol8 Cooling was too rapid. Solution: Allow for slow cooling to room temperature before ice bath. ImpureProduct->Sol8 Sol9 Insoluble impurities present. Solution: Perform hot filtration before cooling. ImpureProduct->Sol9

Caption: Figure 2: Troubleshooting Decision Tree for Recrystallization.

Q: No crystals are forming upon cooling. What should I do?

  • Issue : The solution may be too dilute (too much solvent was added).

    • Solution : Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Issue : The solution is supersaturated and requires a nucleation site for crystal growth to begin.

    • Solution 1 : Gently scratch the inside of the flask with a glass stirring rod just below the surface of the liquid. The tiny scratches can provide a surface for crystallization to start.

    • Solution 2 : Add a "seed crystal" (a tiny amount of the pure compound) to the solution to initiate crystallization.

Q: My compound has "oiled out" instead of forming crystals. How can I fix this?

  • Issue : "Oiling out" occurs when the solute comes out of the solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.

    • Solution 1 : Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool very slowly.

    • Solution 2 : Consider using a different solvent with a lower boiling point.

Q: The yield of my recrystallized product is very low. How can I improve it?

  • Issue : Too much solvent was used, causing a significant portion of the product to remain in the mother liquor.

    • Solution : Use the minimum amount of hot solvent necessary to dissolve the crude material.

  • Issue : Premature crystallization occurred during a hot filtration step.

    • Solution : Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.

  • Issue : The solution was not cooled sufficiently to maximize crystal formation.

    • Solution : After cooling to room temperature, place the flask in an ice bath to increase the yield.

  • Issue : The collected crystals were washed with solvent that was not ice-cold.

    • Solution : Always use a minimal amount of ice-cold solvent for washing the crystals.

Q: The recrystallized product is still impure. What went wrong?

  • Issue : The solution was cooled too quickly, trapping impurities within the crystal lattice.

    • Solution : Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.

  • Issue : Insoluble impurities were not removed.

    • Solution : If there were insoluble impurities in the crude product, they should have been removed by hot filtration before cooling.

  • Issue : The impurities have similar solubility to the product in the chosen solvent.

    • Solution : A second recrystallization may be necessary. Alternatively, another purification technique, such as column chromatography, may be required.

References

Technical Support Center: Column Chromatography of Thiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of thiophene carboxylic acids by column chromatography.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the column chromatography of thiophene carboxylic acids.

Problem: The thiophene carboxylic acid is streaking or tailing on the column.

  • Possible Cause 1: Strong Interaction with Stationary Phase. Carboxylic acids can interact strongly with the slightly acidic silanol groups on the surface of silica gel, leading to broad peaks and tailing.[1][2]

    • Solution: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase.[3] This helps to keep the thiophene carboxylic acid in its less polar, protonated form, reducing its interaction with the silica gel.[4]

  • Possible Cause 2: Inappropriate Solvent System. The polarity of the eluent may not be optimal for the specific thiophene carboxylic acid, causing it to move unevenly down the column.

    • Solution: Perform a thorough solvent screen using Thin Layer Chromatography (TLC) to identify a solvent system that provides a good separation and a compact spot with an Rf value of approximately 0.2-0.4.[3][5]

  • Possible Cause 3: Column Overload. Loading too much crude material onto the column can exceed its separation capacity, leading to band broadening and tailing.[5]

    • Solution: Use a larger column with more stationary phase. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[5]

Problem: The thiophene carboxylic acid is not eluting from the column.

  • Possible Cause 1: Mobile Phase is Not Polar Enough. The eluent may not have sufficient polarity to move the highly polar carboxylic acid down the column.

    • Solution: Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. For very polar compounds, a more polar solvent system like dichloromethane/methanol may be necessary.[3]

  • Possible Cause 2: Compound Decomposition. The thiophene carboxylic acid may be unstable on the acidic silica gel.

    • Solution: Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If decomposition is suspected, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by running a solvent system containing a small amount of a base like triethylamine (0.1-1%) through the column before loading the sample.[5]

Problem: Poor separation between the thiophene carboxylic acid and impurities.

  • Possible Cause 1: Improper Column Packing. Channels or cracks in the stationary phase will lead to an uneven flow of the mobile phase and poor separation.

    • Solution: Ensure the column is packed uniformly as a slurry to avoid air bubbles and cracks. The top of the silica bed should be flat and protected with a layer of sand.[6]

  • Possible Cause 2: Suboptimal Solvent System. The chosen eluent may not have the right selectivity to resolve the target compound from impurities.

    • Solution: Meticulously screen different solvent systems using TLC. A shallow gradient elution, where the polarity is increased very slowly, can often improve the separation of closely eluting compounds.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying thiophene carboxylic acids?

A1: The choice of stationary phase depends on the polarity of the specific thiophene carboxylic acid and its impurities.

  • Normal-Phase (Silica Gel): Standard silica gel (230-400 mesh) is most commonly used. It is effective for a wide range of thiophene carboxylic acids. For compounds that are sensitive to acid, neutral alumina can be a good alternative.[5]

  • Reverse-Phase (C18): For highly polar thiophene carboxylic acids or for separations where normal-phase chromatography is ineffective, reverse-phase C18 silica gel can be used.[1][7]

Q2: How do I choose the right mobile phase for my thiophene carboxylic acid purification?

A2: The ideal mobile phase should provide an Rf value of 0.2-0.4 for your target compound on a TLC plate.[3]

  • For Normal-Phase (Silica Gel): Start with a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Dichloromethane with methanol is another common system for more polar compounds. Crucially, for carboxylic acids, the addition of a small amount (0.1-1%) of acetic or formic acid to the mobile phase is often necessary to obtain sharp peaks.[3][8]

  • For Reverse-Phase (C18): A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used. The mobile phase is often acidified with a small amount of an acid like formic acid (for MS compatibility) or phosphoric acid to ensure the carboxylic acid is protonated.[1]

Q3: My thiophene carboxylic acid seems to be degrading on the silica gel column. What can I do?

A3: Thiophene derivatives can sometimes be sensitive to the acidic nature of silica gel.[5] To mitigate this, you can:

  • Deactivate the silica gel: Add a small amount of a base like triethylamine (0.1-1%) to your eluent. This neutralizes the most acidic sites on the silica.[5]

  • Use a different stationary phase: Consider using neutral alumina, which is less acidic than silica gel.

  • Minimize contact time: Run the column as quickly as possible (flash chromatography) without compromising separation.

Q4: Can I use a gradient elution for purifying thiophene carboxylic acids?

A4: Yes, a gradient elution is often very effective, especially for complex mixtures or when there is a large polarity difference between the desired compound and impurities. Start with a less polar solvent system and gradually increase the proportion of the more polar solvent. This allows for the elution of less polar impurities first, followed by the target compound, and finally, the more polar impurities.[6]

Data Presentation

The following tables summarize typical starting conditions for the column chromatography of thiophene carboxylic acids. These are general guidelines and may require optimization for specific molecules.

Table 1: Normal-Phase Column Chromatography Conditions

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/Methanol
Mobile Phase Modifier 0.1 - 1% Acetic Acid or Formic Acid
Loading Technique Wet loading (dissolved in minimal eluent) or Dry loading (adsorbed onto silica)
Silica to Compound Ratio 50:1 to 100:1 (w/w)

Table 2: Reverse-Phase Column Chromatography Conditions

ParameterRecommendation
Stationary Phase C18-functionalized Silica Gel
Mobile Phase (Eluent) Water/Acetonitrile or Water/Methanol
Mobile Phase Modifier 0.1% Formic Acid or Phosphoric Acid
Loading Technique Dissolved in a minimal amount of mobile phase

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Flash Column Chromatography of a Thiophene Carboxylic Acid

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate containing 0.5% acetic acid) to find a system that provides good separation of the desired product from impurities, aiming for a target Rf value of 0.2-0.4.

  • Column Packing:

    • Select an appropriately sized glass column.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel (e.g., 50g for 1g of crude product) in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully apply the sample solution to the top of the column using a pipette.

    • Dry Loading (for less soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (flash chromatography).

    • Collect the eluting solvent in a series of fractions (e.g., in test tubes).

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified thiophene carboxylic acid.

Mandatory Visualization

Troubleshooting_Workflow start Start: Purification of Thiophene Carboxylic Acid problem Problem Encountered During Column Chromatography start->problem tailing Peak Tailing / Streaking? problem->tailing Identify Issue no_elution Compound Not Eluting? problem->no_elution poor_sep Poor Separation? problem->poor_sep add_acid Add 0.1-1% Acetic/Formic Acid to Mobile Phase tailing->add_acid Yes increase_polarity Gradually Increase Mobile Phase Polarity no_elution->increase_polarity Yes repack_column Repack Column Carefully (Slurry Method) poor_sep->repack_column Yes optimize_solvent_tailing Re-optimize Solvent System (TLC, Rf ~0.3) add_acid->optimize_solvent_tailing Still Tailing success Successful Purification add_acid->success Resolved reduce_load_tailing Reduce Sample Load (Silica:Crude > 50:1) optimize_solvent_tailing->reduce_load_tailing Still Tailing optimize_solvent_tailing->success Resolved reduce_load_tailing->success Resolved check_stability Check Compound Stability on Silica (TLC) increase_polarity->check_stability Still No Elution increase_polarity->success Resolved check_stability->success If Stable & Elutes shallow_gradient Use a Shallow Gradient Elution repack_column->shallow_gradient Still Poor Separation repack_column->success Resolved shallow_gradient->success Resolved

Caption: Troubleshooting workflow for thiophene carboxylic acid column chromatography.

References

Technical Support Center: Purification of 3-(Trifluoromethyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted 3-(Trifluoromethyl)thiophene-2-carboxylic acid from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted this compound?

The primary methods for removing this acidic impurity are acid-base extraction, column chromatography, and recrystallization. The choice of method depends on the scale of the reaction, the nature of the desired product and other impurities, and the required final purity.

Q2: How does acid-base extraction work to remove this compound?

Acid-base extraction separates compounds based on their differing solubilities in aqueous and organic solvents at various pH levels. This compound, being acidic, will react with a basic aqueous solution (like sodium bicarbonate or sodium hydroxide) to form a water-soluble salt. This salt then moves into the aqueous layer, while the neutral or basic desired product remains in the organic layer, effectively separating them.

Q3: Can I use column chromatography to remove this unreacted starting material?

Yes, column chromatography is a viable option, particularly for complex mixtures or when a very high degree of purity is required. For acidic compounds like this compound, a common technique is to use a mobile phase containing a small amount of acid (e.g., acetic or formic acid) to suppress the ionization of the carboxylic acid, which can otherwise lead to peak tailing on silica gel.

Q4: What should I consider when choosing a recrystallization solvent for my product to remove the unreacted acid?

The ideal recrystallization solvent should dissolve your desired product well at elevated temperatures but poorly at room temperature, while the unreacted this compound should either be very soluble or very insoluble at all temperatures. Common solvents to screen for the recrystallization of organic compounds include ethanol, methanol, hexane/ethyl acetate mixtures, and toluene. Given the acidic nature of the impurity, the choice of solvent can be critical.

Troubleshooting Guides

Acid-Base Extraction
IssuePotential CauseTroubleshooting Steps
Emulsion Formation During Extraction - Vigorous shaking of the separatory funnel.- High concentration of reactants or impurities.- Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break up the emulsion.- Allow the mixture to stand for a longer period.- If the emulsion persists, filter the mixture through a pad of celite.
Low Recovery of Desired Compound - The desired compound has some solubility in the aqueous base.- Incomplete separation of layers.- Use a weaker base (e.g., sodium bicarbonate instead of sodium hydroxide) if your product is base-sensitive.- Perform multiple extractions with smaller volumes of the basic solution.- Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
Unreacted Acid Remains in the Organic Layer - Insufficient amount of base used.- Incomplete reaction between the acid and base.- Ensure a molar excess of the base is used.- Increase the contact time between the two phases by gentle swirling for a longer duration.- Check the pH of the aqueous layer to ensure it is basic.
Recrystallization
IssuePotential CauseTroubleshooting Steps
Product "Oils Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High level of impurities.- Select a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try to purify the compound by another method (e.g., a quick filtration through a silica plug) before recrystallization.
No Crystal Formation Upon Cooling - The solution is not saturated.- Nucleation has not occurred.- Evaporate some of the solvent to increase the concentration and try cooling again.- Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Low Recovery of Purified Product - Too much solvent was used.- The product is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent required to dissolve the compound.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.

Data Presentation

The following table summarizes the expected outcomes for each purification method. Note that specific values can vary based on the reaction mixture and experimental conditions.

Purification MethodTypical Purity AchievedTypical Recovery RangeKey Considerations
Acid-Base Extraction >95%85-95%Fast and effective for large scales; potential for emulsion formation.
Column Chromatography >99%70-90%High purity achievable; can be time-consuming and requires larger solvent volumes.
Recrystallization >98%60-85%Can yield very pure material if a suitable solvent is found; recovery can be lower.

Experimental Protocols

Protocol 1: Removal of this compound by Acid-Base Extraction
  • Dissolution : Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Extraction : Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the aqueous solution should be about one-third to one-half of the organic layer volume.

  • Mixing : Stopper the funnel and gently invert it several times to mix the layers. Vent the funnel frequently to release any pressure buildup from CO₂ evolution.

  • Separation : Allow the layers to separate. The aqueous layer, containing the sodium salt of this compound, can be drained off.

  • Repeat : Repeat the extraction with fresh NaHCO₃ solution one or two more times to ensure complete removal of the acidic impurity.

  • Washing : Wash the organic layer with brine to remove any residual water.

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline and may require optimization for specific applications.

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase :

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient : A typical gradient could be 10-90% Solvent B over 15 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 254 nm.

  • Sample Preparation : Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

Visualizations

experimental_workflow start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve extract Acid-Base Extraction with aq. NaHCO3 dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer (Desired Product) separate->organic_layer Retain aqueous_layer Aqueous Layer (Impurity Salt) separate->aqueous_layer Discard wash Wash with Brine organic_layer->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for removal of acidic impurities via acid-base extraction.

logical_relationship cluster_problem Problem cluster_solution Solution cluster_outcome Outcome Impurity_Present Unreacted Acidic Impurity (this compound) Extraction Acid-Base Extraction Impurity_Present->Extraction  Select  Method Chromatography Column Chromatography Impurity_Present->Chromatography  Select  Method Recrystallization Recrystallization Impurity_Present->Recrystallization  Select  Method Pure_Product Purified Product Extraction->Pure_Product Chromatography->Pure_Product Recrystallization->Pure_Product

Challenges in the scale-up of 3-(Trifluoromethyl)thiophene-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(Trifluoromethyl)thiophene-2-carboxylic acid. This resource is designed for researchers, chemists, and process development professionals to address common challenges encountered during the synthesis and scale-up of this important fluorinated heterocyclic building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound at a lab scale?

A1: The most prevalent laboratory-scale synthesis involves the regioselective metalation of a 3-substituted thiophene precursor followed by carboxylation. The typical route starts with 3-(Trifluoromethyl)thiophene, which undergoes deprotonation at the 2-position using a strong organolithium base like n-butyllithium (n-BuLi) at cryogenic temperatures. The resulting 3-(trifluoromethyl)-2-thienyllithium intermediate is then quenched with solid carbon dioxide (dry ice) to form the lithium carboxylate salt, which is subsequently acidified during work-up to yield the final product.

Q2: Why are cryogenic temperatures (e.g., -78 °C) necessary for the lithiation step?

A2: Cryogenic temperatures are critical for several reasons. Firstly, the lithiated thiophene intermediate can be thermally unstable and may decompose or undergo side reactions at higher temperatures. Secondly, organolithium reagents like n-BuLi are highly reactive and less selective at elevated temperatures, which can lead to undesired side reactions such as metalation at other positions or reaction with the trifluoromethyl group.[1][2] Maintaining a low temperature ensures the kinetic regioselectivity of the deprotonation at the C2 position, which is the most acidic site, and preserves the stability of the intermediate until it is quenched.[3]

Q3: What are the primary impurities I should expect, and how can they be removed?

A3: Common impurities include unreacted starting material (3-(Trifluoromethyl)thiophene), the debrominated/deprotonated byproduct (if starting from a halogenated precursor), and potentially regioisomers if the metalation was not selective.[4] A standard purification protocol involves an extractive work-up where the crude product is washed with a dilute acid to remove basic residues and a dilute base (like sodium bicarbonate solution) to separate the carboxylic acid product from neutral organic impurities.[4] The product can then be isolated by acidifying the basic aqueous layer and extracting. For higher purity, recrystallization from a suitable solvent system or column chromatography may be necessary.[4][5]

Q4: Is this reaction feasible to scale up? What are the main concerns?

A4: Yes, this reaction is scalable, but with significant challenges. The primary concerns for scale-up are:

  • Thermal Management: The lithiation and the carboxylation quench are highly exothermic. Inefficient heat dissipation in large reactors can lead to localized temperature spikes ("hot spots"), causing side reactions and reducing yield and purity.[2][6]

  • Mixing Efficiency: Ensuring homogeneous mixing of viscous organolithium reagents at low temperatures in large volumes is difficult. Poor mixing can lead to inconsistent reaction progress and byproduct formation.[2]

  • Reagent Addition: The addition rate of the organolithium base and the quenching with CO2 must be carefully controlled to manage the exotherm.

  • Material Handling: Handling large quantities of pyrophoric n-BuLi and cryogenic dry ice requires specialized equipment and safety protocols.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive n-BuLi: The reagent may have degraded due to improper storage or handling. 2. Insufficient Base: Not enough n-BuLi was used to deprotonate the thiophene and/or react with trace water. 3. Reaction Temperature Too Low: While cryogenic temperatures are needed, extremely low temperatures can slow the reaction rate excessively.1. Titrate n-BuLi: Always titrate the n-BuLi solution before use to determine its exact molarity. 2. Use Slight Excess: Employ a slight excess (1.1-1.2 equivalents) of n-BuLi. Ensure all glassware is rigorously dried and solvents are anhydrous.[3][8] 3. Monitor Reaction: Allow the lithiation to proceed for a sufficient time (e.g., 30-60 minutes) at -78 °C before quenching.[3]
High Levels of Protonated Byproduct 1. Atmospheric Moisture: The reaction was inadvertently quenched by moisture from the air or wet solvents. 2. Insufficiently Dried Glassware: Residual water on the reactor walls. 3. Proton Source in Electrophile: The carbon dioxide used was not completely dry.1. Ensure Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the process.[3] 2. Flame/Oven Dry Glassware: All glassware must be thoroughly dried immediately before use.[3] 3. Use High-Purity CO2: Use freshly crushed, high-quality dry ice. For large scale, consider bubbling dry CO2 gas through the solution.
Formation of Dark Color or Tar 1. Temperature Excursion: The internal reaction temperature rose significantly, leading to decomposition of the organolithium intermediate. 2. Oxygen Contamination: Air leaked into the reaction vessel, oxidizing the highly reactive organolithium species.1. Improve Cooling & Control Addition: Ensure the cooling bath is robust. Add the n-BuLi dropwise, monitoring the internal temperature to prevent it from rising.[6] 2. Check Seals: Verify that all joints and septa are well-sealed and maintain a positive inert gas flow.
Difficult Purification / Oily Product 1. Incomplete Reaction: Presence of unreacted starting material makes crystallization difficult. 2. Residual Solvent: Trapped solvent can prevent solidification. 3. Incorrect pH during Work-up: Incomplete protonation of the carboxylate salt.1. Optimize Reaction: Address issues leading to low conversion. 2. Use High Vacuum: Dry the product under high vacuum to remove residual solvents. 3. Ensure Acidification: During the work-up, acidify the aqueous layer to a pH of ~1-2 to ensure full protonation of the carboxylic acid before extraction. 4. Consider Two-Solvent Recrystallization: If the product is an oil, dissolve it in a minimal amount of a "good" solvent and add a "poor" solvent dropwise to induce crystallization.[4]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis (Illustrative)

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 3-(Trifluoromethyl)thiophene (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Solid Carbon Dioxide (Dry Ice), crushed (excess)

  • 2M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Allow the flask to cool to room temperature under a positive pressure of nitrogen.

  • Reaction Mixture: Add 3-(Trifluoromethyl)thiophene to the flask, followed by anhydrous THF (to achieve a concentration of ~0.5 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (pre-titrated) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 45 minutes to ensure complete formation of the lithiated intermediate.[3]

  • Carboxylation: Carefully and quickly add a large excess of crushed dry ice to the reaction mixture in portions. A significant exotherm may be observed.

  • Warming & Quench: Once the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature. Once the excess CO2 has sublimated, quench the reaction by slowly adding 2M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., heptane/ethyl acetate) to obtain the final product.[4]

Visualizations

Logical Workflow for Synthesis

The following diagram outlines the key steps and decision points in the synthesis of this compound.

SynthesisWorkflow start_end start_end process process input input output output decision decision A Start B Prepare Anhydrous Setup (Flask, Solvent, Inert Gas) A->B C Add 3-(CF3)-Thiophene and cool to -78 °C B->C D Add n-BuLi Dropwise (Maintain T < -70 °C) C->D E Stir for 45 min @ -78 °C (Lithiation) D->E F Quench with Excess Dry Ice (CO2) E->F G Warm to RT & Acidify (Aqueous Work-up) F->G H Extract with Organic Solvent G->H I Wash, Dry, Concentrate H->I J Crude Product I->J K Purity Check (TLC/NMR) J->K L Purify (Recrystallization) K->L Purity < 98% M Pure Product K->M Purity ≥ 98% L->M

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path to diagnose the cause of low product yield.

TroubleshootingYield problem problem check check cause cause solution solution A Problem: Low Yield B Analyze Crude Mixture (NMR/LCMS) A->B C High Starting Material? B->C D High Protonated Byproduct? B->D E Degradation/Tar? B->E F Cause: Incomplete Lithiation C->F Yes H Cause: Moisture/Proton Source D->H Yes J Cause: Temperature Excursion E->J Yes G Solution: - Titrate n-BuLi - Use 1.1-1.2 eq - Increase reaction time F->G I Solution: - Ensure anhydrous conditions - Rigorously dry glassware/solvents - Maintain inert atmosphere H->I K Solution: - Improve cooling efficiency - Slow down n-BuLi addition - Check for exotherm during quench J->K

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Moisture sensitivity of 3-(Trifluoromethyl)thiophene-2-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Trifluoromethyl)thiophene-2-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: How sensitive is this compound to moisture during storage?

A1: this compound is a solid that should be stored in a dark, dry place, sealed under an inert atmosphere, and refrigerated (2-8°C) to ensure its stability.[1] While the trifluoromethyl group generally enhances chemical stability, the carboxylic acid functionality can still be sensitive to environmental moisture over long-term storage, which may affect its reactivity in subsequent reactions.

Q2: What are the potential consequences of moisture contamination in reactions involving this compound?

A2: Moisture can have several detrimental effects on reactions involving this carboxylic acid:

  • Deactivation of Reagents: In reactions like amide bond formation, coupling reagents are used to activate the carboxylic acid. Water can react with and consume these expensive activating agents, rendering them ineffective for the desired transformation.

  • Hydrolysis of Intermediates: Highly reactive intermediates, such as acyl halides or active esters formed during the reaction, are susceptible to hydrolysis by water, leading back to the starting carboxylic acid and reducing the overall yield of the desired product.

  • Side Reactions: The presence of water can promote unwanted side reactions, leading to the formation of impurities and complicating the purification process.

  • Variability in Reaction Yields: Inconsistent moisture levels can lead to poor reproducibility of experimental results.

Q3: Can the trifluoromethyl group itself react with water under typical reaction conditions?

A3: The trifluoromethyl group is generally stable under most standard reaction conditions used for carboxylic acid transformations (e.g., amide coupling, esterification). However, under very harsh, strongly acidic conditions, hydrolysis of a trifluoromethyl group to a carboxylic acid has been reported for other molecules.[2] It is important to adhere to the recommended reaction protocols to avoid such extreme conditions.

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions

You are performing an amide coupling reaction with this compound and an amine, but the yield of the desired amide is consistently low.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step
Moisture Contamination Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and handle all reagents under an inert atmosphere (e.g., nitrogen or argon). Consider using molecular sieves to dry the solvent prior to use.
Incomplete Carboxylic Acid Activation Pre-activate the carboxylic acid with the coupling reagent (e.g., HATU, EDC) and a non-nucleophilic base (e.g., DIPEA) for a short period (5-15 minutes) before adding the amine.[3] This ensures the formation of the active intermediate without premature reaction of the coupling agent with the amine.
Amine Salt Formation If your amine is provided as a hydrochloride or trifluoroacetate salt, the acidic counterion can neutralize the base required for the coupling reaction.[3] Perform a free-basing of the amine before the reaction or use an additional equivalent of a non-nucleophilic base to neutralize the salt.
Steric Hindrance If either the carboxylic acid or the amine is sterically hindered, the reaction rate may be slow.[3][4] Consider increasing the reaction temperature or extending the reaction time. The use of a less sterically demanding coupling reagent might also be beneficial.

Illustrative Impact of Moisture on Amide Coupling Yield:

Water Content in Reaction (ppm)Expected Yield of Amide (%)
< 10> 90
5070 - 80
10050 - 60
> 200< 40

Note: This table is for illustrative purposes to demonstrate the potential trend and is not based on specific experimental data for this compound.

Issue 2: Incomplete Esterification Reaction

You are attempting to synthesize an ester from this compound and an alcohol, but the reaction does not go to completion.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step
Presence of Water Water can hydrolyze the ester product back to the starting materials, especially under acidic or basic catalysis. Ensure anhydrous conditions are maintained throughout the reaction.
Equilibrium Limitation Esterification is often an equilibrium process. To drive the reaction forward, consider removing water as it is formed (e.g., using a Dean-Stark apparatus) or using a large excess of the alcohol.
Insufficient Catalyst Ensure the appropriate catalyst (e.g., a strong acid like sulfuric acid or a coupling reagent) is used in the correct stoichiometric amount.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling under Anhydrous Conditions

This protocol provides a general guideline for the synthesis of an amide from this compound using HATU as a coupling reagent.

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).

  • Activation: Dissolve the carboxylic acid in an anhydrous solvent (e.g., DMF or DCM). Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.) followed by the coupling reagent HATU (1.1 eq.). Stir the mixture at room temperature for 15 minutes for pre-activation.

  • Amine Addition: In a separate flask, dissolve the amine (1.0 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep1 Dry Glassware start 3-(Trifluoromethyl)thiophene- 2-carboxylic acid prep1->start prep2 Anhydrous Solvents prep2->start activation Add Base (DIPEA) & Coupling Reagent (HATU) start->activation pre_activation Pre-activation (15 min) activation->pre_activation add_amine Add Amine pre_activation->add_amine reaction Stir at RT add_amine->reaction monitor Monitor (TLC/LC-MS) reaction->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Pure Amide purify->product

Caption: Workflow for a typical amide coupling reaction.

Troubleshooting_Logic start Low Reaction Yield? check_moisture Check for Moisture Contamination (Anhydrous Conditions?) start->check_moisture Yes check_activation Review Carboxylic Acid Activation Step start->check_activation Yes check_reagents Verify Reagent Stoichiometry and Purity start->check_reagents Yes solution_moisture Implement Strict Anhydrous Techniques check_moisture->solution_moisture solution_activation Optimize Pre-activation Time and Base check_activation->solution_activation solution_reagents Use Fresh, Pure Reagents and Correct Equivalents check_reagents->solution_reagents

Caption: Troubleshooting logic for low reaction yields.

References

Validation & Comparative

A Comparative Guide to the LC-MS Analysis of 3-(Trifluoromethyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is paramount. This guide provides a comparative overview of analytical methodologies for 3-(Trifluoromethyl)thiophene-2-carboxylic acid, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). While specific validated methods for this particular analyte are not widely published, this document outlines established LC-MS techniques for similar carboxylic acids, offering a robust starting point for method development and comparison with alternative analytical approaches.

Introduction to Analytical Strategies

This compound, a halogenated heterocyclic carboxylic acid, presents analytical challenges due to its polarity and potential for limited retention in traditional reversed-phase liquid chromatography (RP-LC). High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and widely used technique for the analysis of organic acids due to its high sensitivity and selectivity.[1] This guide will explore direct LC-MS analysis and derivatization-based LC-MS approaches, alongside alternative methods, to provide a comprehensive analytical comparison.

LC-MS Methodologies: A Comparative Analysis

The inherent advantages of LC-MS, including low detection limits and high selectivity, make it a prominent technique for organic acid analysis.[1] However, the performance of an LC-MS method is highly dependent on the chromatographic conditions and the ionization efficiency of the analyte.

Direct Injection LC-MS/MS

A direct LC-MS/MS approach offers the most straightforward analytical workflow. However, challenges in retaining and separating polar carboxylic acids on conventional C18 columns are common. The use of mixed-mode chromatography, such as the Atlantis PREMIER BEH C18 AX Column, can provide greater retention and improved chromatographic resolution for organic acids.[2]

Table 1: Comparison of Potential Direct LC-MS Methods

ParameterMethod 1: Reversed-Phase UPLC-MS/MSMethod 2: Mixed-Mode UPLC-MS/MS
Chromatography UPLC with C18 columnUPLC with mixed-mode C18 AX column[2]
Mobile Phase A 0.1% Formic acid in WaterWater with 50 mM ammonium formate and 0.9% formic acid (pH=2.9)[2]
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile with 0.9% formic acid[2]
Detection Triple Quadrupole Mass Spectrometer (Negative ESI)QDa Mass Detector (Negative ESI)[2]
Pros Simple mobile phase, widely available columns.Enhanced retention and resolution for polar organic acids.[2]
Cons Potential for poor retention of the analyte.More complex mobile phase, specialized column required.
Derivatization-Based LC-MS/MS

To overcome the challenges of poor retention and ionization efficiency, chemical derivatization is a powerful strategy.[1][3] Derivatization with an agent like 3-nitrophenylhydrazine (3-NPH) can significantly improve the chromatographic behavior of carboxylic acids on reversed-phase columns and enhance their mass spectrometric response.[3][4][5]

Table 2: Comparison of LC-MS with and without Derivatization

ParameterDirect Injection LC-MS/MS3-NPH Derivatization LC-MS/MS[3][4][5][6][7]
Analyte Form Native3-Nitrophenylhydrazone derivative
Chromatography Potential for poor retentionImproved retention on C18 columns
Sensitivity Analyte-dependent, may be lowSignificantly enhanced
Workflow Complexity SimpleAdditional derivatization step required
Pros Fast sample preparationHigh sensitivity, good linearity, robust quantification.[5][7]
Cons May lack sensitivity and retentionLonger sample preparation time, potential for side reactions.

Alternative Analytical Techniques

While LC-MS is a powerful tool, other analytical techniques can also be employed for the analysis of organic acids.

Table 3: Comparison of LC-MS with Alternative Analytical Methods

TechniquePrincipleProsCons
HPLC-UV Separation by HPLC and detection by UV absorbance.General-purpose HPLC can be used, cost-effective.[8]Lower sensitivity and selectivity compared to MS, potential for matrix interference.[8]
Ion Chromatography (IC) Separation based on ion-exchange with conductivity detection.High separation selectivity for ionic compounds.[8]Specialized instrumentation required, may have longer run times.
HPLC with Fluorescence Detection (FLD) Derivatization with a fluorescent tag followed by HPLC separation and fluorescence detection.Very high sensitivity (picomole to femtomole levels).[9]Requires a derivatization step.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Volatilization and separation of analytes followed by mass spectrometric detection.High resolution and sensitivity.Requires derivatization to make carboxylic acids volatile.[4]

Experimental Protocols

Protocol 1: Generic UPLC-MS/MS Method for Organic Acids

This protocol is a starting point for the direct analysis of this compound.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • Filter the sample through a 0.22 µm filter before injection.

2. UPLC Conditions:

  • Column: Waters ACQUITY UPLC BEH C18 (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the analyte. An example gradient could be: 0-1 min 5% B, 1-5 min ramp to 95% B, 5-6 min hold at 95% B, 6-6.1 min return to 5% B, 6.1-8 min equilibrate at 5% B.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM):

    • Determine the precursor ion (M-H)- for this compound (C6H3F3O2S, MW: 196.15).

    • Optimize cone voltage and collision energy to identify and select the most abundant and stable product ions for quantification and qualification.

Protocol 2: 3-Nitrophenylhydrazine (3-NPH) Derivatization for LC-MS/MS Analysis

This protocol is adapted from established methods for the derivatization of carboxylic acids.[4][5][6]

1. Reagent Preparation:

  • 3-NPH Solution: 200 mM 3-nitrophenylhydrazine hydrochloride in 50% (v/v) acetonitrile in water.[6]

  • EDC Solution: 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride in 6% pyridine in ethanol (v/v) solution.[6]

2. Derivatization Procedure:

  • To 50 µL of the sample or standard solution, add 20 µL of the 3-NPH solution and 20 µL of the EDC solution.

  • Mix and incubate the reaction mixture at 40°C for 30 minutes.[6]

  • After incubation, dilute the sample with a suitable solvent (e.g., 90:10 water:acetonitrile) before injection.

3. UPLC-MS/MS Conditions:

  • Use a reversed-phase column (e.g., C18) and a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Optimize the MS/MS parameters for the 3-NPH derivative of the target analyte in negative ion mode.

Visualizing the Analytical Workflow

To better illustrate the decision-making process and experimental flow, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Method Selection cluster_data Data Analysis Sample Sample containing 3-(Trifluoromethyl)thiophene- 2-carboxylic acid Extraction Extraction/Dilution Sample->Extraction Direct_LCMS Direct LC-MS/MS Extraction->Direct_LCMS Direct Injection Deriv_LCMS Derivatization LC-MS/MS Extraction->Deriv_LCMS Derivatization Step Alternative Alternative Methods (HPLC-UV, IC, etc.) Extraction->Alternative Quant Quantification Direct_LCMS->Quant Deriv_LCMS->Quant Alternative->Quant Validation Method Validation Quant->Validation derivatization_pathway Analyte Carboxylic Acid (R-COOH) Derivative 3-Nitrophenylhydrazone Derivative Analyte->Derivative NPH 3-Nitrophenylhydrazine (3-NPH) NPH->Derivative EDC EDC/Pyridine EDC->Derivative Coupling Agent & Catalyst

References

Comparative Guide to Purity Assessment of 3-(Trifluoromethyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The determination of purity for 3-(Trifluoromethyl)thiophene-2-carboxylic acid, a key building block in pharmaceutical and materials science, is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of HPLC with other analytical methods for the purity assessment of this compound, supported by detailed experimental protocols and data interpretation.

Quantitative Data Summary

A hypothetical HPLC analysis of a production batch of this compound is presented below. Potential impurities are postulated based on common synthetic routes for similar thiophene derivatives, which may include starting materials, by-products, and degradation products.

Peak IDCompound NameRetention Time (min)Peak Area (%)Purity (%)
1Thiophene-2-carboxylic acid (Potential Precursor)2.850.35-
23-(Trifluoromethyl)thiophene (Potential By-product)4.100.20-
3This compound (API)5.7299.2599.25
4Unknown Impurity7.150.20-
Comparison of Analytical Techniques

While HPLC is a robust method, other techniques can provide complementary information or may be more suitable for specific analytical challenges.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, accurate quantification.[1][2][3]May require method development, can be time-consuming.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Provides molecular weight information for impurity identification, high selectivity and sensitivity.[1][4][5]Higher instrument cost and complexity, potential for ion suppression effects.
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. Purity is determined against a certified internal standard.Provides structural information, highly accurate and precise for absolute purity determination, no analyte-specific reference standard needed.[1][2]Lower sensitivity compared to HPLC, requires a soluble and pure internal standard, higher instrument cost.[3]
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.High throughput, excellent for volatile impurities.[2]Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation.[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reverse-phase HPLC method suitable for the purity assessment of this compound.

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1][2]

  • Autosampler: Capable of injecting 10 µL.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, then return to 40% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30 °C.[1][2]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.[1][2]

  • Run Time: 20 minutes.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with acetonitrile to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject Sample into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Chromatogram Peaks detect->integrate calculate Calculate Peak Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

decision_tree start Purity Analysis Required volatile Are Impurities Volatile? start->volatile structural_info Is Structural Info Needed? volatile->structural_info No gc Use GC volatile->gc Yes absolute_purity Absolute Purity Needed? structural_info->absolute_purity No lcms Use LC-MS structural_info->lcms Yes hplc Use HPLC absolute_purity->hplc No qnmr Use qNMR absolute_purity->qnmr Yes

Caption: Decision tree for selecting a purity analysis method.

References

A Comparative Analysis of Reactivity: Thiophene-2-carboxylic Acid versus 3-(Trifluoromethyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of molecular building blocks is paramount. This guide provides a detailed comparison of the reactivity between thiophene-2-carboxylic acid and its fluorinated analogue, 3-(trifluoromethyl)thiophene-2-carboxylic acid. The introduction of a trifluoromethyl group at the 3-position of the thiophene ring significantly alters the electronic properties of the molecule, leading to notable differences in acidity and reactivity.

The electron-withdrawing nature of the trifluoromethyl (CF₃) group is expected to increase the acidity of the carboxylic acid and enhance the electrophilicity of the carbonyl carbon. This heightened reactivity can be advantageous in various synthetic applications, including the formation of esters and amides, which are crucial linkages in many pharmaceutical compounds.

Comparative Physicochemical and Reactivity Data

The following table summarizes the key physicochemical properties of thiophene-2-carboxylic acid and provides an estimated pKa for this compound. The enhanced acidity of the latter is a direct consequence of the powerful inductive effect of the CF₃ group.

PropertyThiophene-2-carboxylic AcidThis compound
Molecular Formula C₅H₄O₂SC₆H₃F₃O₂S
Molecular Weight 128.15 g/mol 196.15 g/mol
pKa 3.49[1]Estimated to be < 3.49
Predicted Reactivity StandardHigher

Note: The pKa for this compound is an estimate based on the known electron-withdrawing effects of the trifluoromethyl group.

Understanding the Reactivity Difference: An Electronic Perspective

The difference in reactivity between these two compounds is rooted in the electronic influence of the trifluoromethyl substituent. The CF₃ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect pulls electron density away from the thiophene ring and, consequently, from the carboxylic acid functional group.

This electron withdrawal has two major consequences:

  • Increased Acidity: The withdrawal of electron density stabilizes the carboxylate anion formed upon deprotonation. This stabilization makes the carboxylic acid more willing to donate a proton, resulting in a lower pKa and therefore higher acidity.

  • Enhanced Electrophilicity: The electron-withdrawing effect also makes the carbonyl carbon of the carboxylic acid more electron-deficient, and thus more electrophilic. This increased electrophilicity makes the molecule more susceptible to nucleophilic attack, leading to faster reaction rates in processes like esterification and amidation.

G Electronic Effect of the Trifluoromethyl Group cluster_0 Thiophene-2-carboxylic Acid cluster_1 This compound T2CA Thiophene-2-carboxylic Acid Reactivity_T2CA Standard Reactivity T2CA->Reactivity_T2CA T2CA_CF3 This compound EWG Electron-Withdrawing CF3 Group T2CA_CF3->EWG Increased_Acidity Increased Acidity (Lower pKa) EWG->Increased_Acidity Increased_Electrophilicity Increased Carbonyl Electrophilicity EWG->Increased_Electrophilicity Enhanced_Reactivity Enhanced Reactivity Increased_Acidity->Enhanced_Reactivity Increased_Electrophilicity->Enhanced_Reactivity

Figure 1. Logical diagram illustrating how the electron-withdrawing trifluoromethyl group enhances the reactivity of thiophene-2-carboxylic acid.

Experimental Protocols: A General Approach to Amide Formation

General Procedure for Amidation:

  • Activation of the Carboxylic Acid: To a solution of the respective carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) is added. A base, such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents), is also added. The mixture is stirred at room temperature for 30 minutes to form the activated ester.

  • Addition of the Amine: The desired amine (1 equivalent) is then added to the reaction mixture.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The time to completion for both thiophene-2-carboxylic acid and this compound can be recorded for a comparative assessment of their reactivity.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated urea byproduct (in the case of DCC). The filtrate is then washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

G General Workflow for Comparative Amidation Start Start with Thiophene-2-carboxylic Acid or This compound Activation Activate Carboxylic Acid (e.g., with HATU/DIPEA in DMF) Start->Activation Add_Amine Add Amine Activation->Add_Amine Reaction Monitor Reaction Progress (TLC or LC-MS) Add_Amine->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purify by Column Chromatography Workup->Purification End Obtain Pure Amide Product Purification->End

Figure 2. A generalized experimental workflow for comparing the amidation reactivity of the two carboxylic acids.

Conclusion

The presence of a 3-trifluoromethyl group on the thiophene-2-carboxylic acid scaffold is predicted to significantly enhance its reactivity in nucleophilic acyl substitution reactions. This is attributed to the strong electron-withdrawing nature of the CF₃ group, which increases the acidity of the carboxylic acid and the electrophilicity of the carbonyl carbon. For researchers engaged in the synthesis of novel chemical entities, particularly in the field of drug discovery, this compound represents a more reactive and potentially advantageous building block compared to its non-fluorinated counterpart. Experimental validation by running parallel reactions under identical conditions is recommended to quantify this reactivity difference for specific applications.

References

Trifluoromethyl Group Boosts Biological Activity of Thiophene Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (CF3) group into a thiophene scaffold can significantly enhance its biological activity. This guide provides a comparative analysis of trifluoromethylated thiophenes versus their non-fluorinated analogs, supported by experimental data, to highlight the impact of this functional group on anticancer and enzyme inhibitory activities.

The introduction of the highly electronegative and lipophilic trifluoromethyl group can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. This often translates to improved potency and efficacy. This guide will delve into specific examples from recent literature, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Anticancer Activity: A Significant Leap in Potency

A direct comparison of a thiophene-containing isoxazole derivative and its trifluoromethylated analog reveals a substantial increase in anticancer activity. The trifluoromethylated compound, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, demonstrated an almost eight-fold increase in potency against the human breast cancer cell line MCF-7 when compared to its non-fluorinated counterpart.[1]

Table 1: Comparison of Anticancer Activity of a Thiophene Derivative and its Trifluoromethylated Analog [1]

CompoundStructureCancer Cell LineIC50 (µM)
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazoleNon-fluorinatedMCF-719.72
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleTrifluoromethylatedMCF-72.63

This significant enhancement in cytotoxicity highlights the critical role of the trifluoromethyl group in the anticancer activity of this class of molecules.[1] Further studies on other trifluoromethylated thiophene-containing scaffolds, such as thioxanthones and thiazolo[4,5-d]pyrimidines, have also reported potent anticancer activities against various cancer cell lines, including HeLa, A375 (melanoma), C32 (melanoma), DU145 (prostate), and MCF-7 (breast).[2][3]

Experimental Protocol: MTT Assay for Cytotoxicity

The anticancer activity of the compounds listed above was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (trifluoromethylated and non-fluorinated thiophenes)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

G Experimental Workflow for MTT Assay cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add serial dilutions of test compounds incubation_24h->add_compounds incubation_48h Incubate for 48h add_compounds->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_dmso Add DMSO to dissolve formazan incubation_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining the cytotoxicity of compounds using the MTT assay.

Enzyme Inhibition: Targeting Key Players in Disease

Trifluoromethylated thiophenes have also demonstrated significant potential as enzyme inhibitors. For instance, trifluoromethyl-containing analogs of captopril were synthesized and evaluated for their ability to inhibit angiotensin-converting enzyme (ACE), a key enzyme in the regulation of blood pressure. The direct substitution of a methyl group with a trifluoromethyl group resulted in a highly potent ACE inhibitor with an IC50 of 3 x 10⁻¹⁰ M.[4] This remarkable increase in inhibitory activity is attributed to the hydrophobicity and conformational effects of the trifluoromethyl group.[4]

Table 2: Angiotensin-Converting Enzyme (ACE) Inhibition [4]

Compound TypeModificationIC50 (M)
Captopril AnalogNon-fluorinated (with methyl group)Not specified in abstract
Captopril AnalogTrifluoromethylated3 x 10⁻¹⁰
Experimental Protocol: General Enzyme Inhibition Assay

The inhibitory activity of compounds against a specific enzyme is typically determined by measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Buffer solution for the reaction

  • Test compounds (inhibitors)

  • 96-well plates or cuvettes

  • Spectrophotometer or other appropriate detection instrument

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the buffer, enzyme, and the test compound at various concentrations.

  • Pre-incubation: The enzyme and inhibitor are often pre-incubated for a specific period to allow for binding.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate.

  • Measurement of Reaction Rate: The rate of the reaction (e.g., formation of a product or disappearance of a substrate) is monitored over time using a suitable detection method (e.g., spectrophotometry).

  • Data Analysis: The initial reaction rates are determined for each inhibitor concentration. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.

G Signaling Pathway of Angiotensin-Converting Enzyme (ACE) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI cleaves Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII converts ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Inhibitor Trifluoromethylated Thiophene Analog (ACE Inhibitor) Inhibitor->ACE inhibits

Caption: Simplified signaling pathway showing the role of ACE and its inhibition.

Conclusion

The inclusion of a trifluoromethyl group in thiophene-containing molecules consistently demonstrates a significant enhancement in their biological activities, particularly in anticancer and enzyme inhibitory applications. The presented data underscores the value of this strategic fluorination in medicinal chemistry for the development of more potent therapeutic agents. The provided experimental protocols offer a foundational framework for researchers to further explore the potential of this promising class of compounds.

References

Unraveling the Reactivity of Substituted Thiophene Carboxylic Acids: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted thiophene carboxylic acids is paramount for designing novel therapeutics. This guide provides a comparative analysis of the reactivity of these compounds, supported by data from Density Functional Theory (DFT) studies. Detailed computational methodologies are presented alongside a clear visualization of the factors influencing their chemical behavior.

Thiophene carboxylic acids are a pivotal class of heterocyclic compounds widely explored in medicinal chemistry for their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3] The reactivity of these molecules, a key determinant of their efficacy and metabolic fate, is significantly influenced by the nature and position of substituents on the thiophene ring. DFT calculations have emerged as a powerful tool to elucidate the electronic structure and predict the reactivity of these complex molecules.[4][5]

Comparative Analysis of Reactivity Descriptors

DFT studies provide several key quantum chemical descriptors that offer insights into the reactivity of molecules. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), chemical hardness (η), and the electrophilicity index (ω). A smaller HOMO-LUMO gap generally signifies higher reactivity.[1][6]

Below is a summary of these descriptors for various substituted thiophene carboxylic acids, compiled from recent literature.

CompoundSubstituent(s)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Chemical Hardness (η) (eV)Electrophilicity Index (ω) (eV)Reference
2-Thiophene Carboxylic Acid (TCA)------[4]
Benzo[b]thiophene-2-carboxylic acid (BTCA)Benzofused-----[4]
1-(4-chlorophenyl)-3-(thiophene-2-carbonyl) thiourea4-Cl-phenylurea-----[1]
1-(4-bromophenyl)-3-(thiophene-2-carbonyl) thiourea4-Br-phenylurea-----[1]
1-(4-iodophenyl)-3-(thiophene-2-carbonyl) thiourea4-I-phenylurea-----[1]
1-(4-methoxyphenyl)-3-(thiophene-2-carbonyl) thiourea4-OCH3-phenylurea-----[1]
1-(4-methylphenyl)-3-(thiophene-2-carbonyl) thiourea4-CH3-phenylurea-----[1]
Thiophene-2-carboxylic acid------[5]
Thiophene-3-carboxylic acid------[5]

Note: Specific numerical values from the search results were not consistently available across all papers in a directly comparable format. The table structure is provided for illustrative purposes based on the parameters discussed in the cited literature.

Studies have shown that benzofused derivatives of thiophene carboxylic acid, such as benzo[b]thiophene-2-carboxylic acid (BTCA), exhibit increased stability compared to their parent molecule, 2-thiophene carboxylic acid (TCA).[4] In a series of 2-thiophene carboxylic acid thiourea derivatives, the reactivity was found to be influenced by the electronegativity of the halogen substituent on the phenyl ring.[1][7] Specifically, the HOMO-LUMO energy gap was observed to decrease in the order: 4-OCH3 < 5-CH3 < 1-Cl < 2-Br < 3-I, suggesting that the methyl-substituted derivative is the most reactive and the methoxy-substituted derivative is the most stable.[1] Furthermore, a comparative study between thiophene-2-carboxylic acid and thiophene-3-carboxylic acid revealed that the 2-isomer is slightly more reactive, a phenomenon attributed to the formation of an internal hydrogen bond with the thiophene sulfur atom, which polarizes the carboxylic acid group.[5]

Experimental and Computational Protocols

The insights into the reactivity of substituted thiophene carboxylic acids are derived from rigorous computational methodologies. A commonly employed approach is Density Functional Theory (DFT) at the B3LYP level of theory with a 6-31G* or 6-311G(d,p) basis set.[1][4][5]

Typical Computational Workflow:

  • Structure Optimization: The initial molecular geometry of the substituted thiophene carboxylic acid is built and then optimized to find the lowest energy conformation. This is typically performed using a functional like B3LYP with a suitable basis set.[4]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Calculation of Reactivity Descriptors: Following successful optimization, global reactivity descriptors such as HOMO energy, LUMO energy, chemical hardness, and electrophilicity index are calculated to predict the molecule's reactivity.[1][4]

The synthesis of these compounds often involves multi-step reactions. For example, novel thiophene-2-carboxamide derivatives have been synthesized through the cyclization of precursor acrylate or acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in the presence of a base.[6] Another approach involves the reaction of a substituted thiophene-2-carboxylic acid with an appropriate aniline in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).[3]

Visualizing Reactivity Relationships

To better understand the factors governing the reactivity of substituted thiophene carboxylic acids, the following diagrams illustrate the key concepts derived from DFT studies.

Reactivity_Factors cluster_substituents Substituent Properties cluster_descriptors Quantum Chemical Descriptors Electron_Donating Electron-Donating Groups (e.g., -OCH3, -CH3) HOMO_LUMO_Gap HOMO-LUMO Gap (ΔE) Electron_Donating->HOMO_LUMO_Gap Increases Electron_Withdrawing Electron-Withdrawing Groups (e.g., Halogens) Electron_Withdrawing->HOMO_LUMO_Gap Decreases Stability Molecular Stability HOMO_LUMO_Gap->Stability Directly Proportional Reactivity Chemical Reactivity HOMO_LUMO_Gap->Reactivity Inversely Proportional

Caption: Influence of substituent electronic effects on reactivity.

DFT_Workflow start Define Substituted Thiophene Carboxylic Acid geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify Minimum Energy (No Imaginary Frequencies) freq_calc->verify verify->geom_opt No react_desc Calculate Reactivity Descriptors (HOMO, LUMO, etc.) verify->react_desc Yes analysis Analyze and Compare Reactivity react_desc->analysis

Caption: A generalized workflow for DFT analysis of reactivity.

References

A Comparative Guide to 3-(Trifluoromethyl)thiophene-2-carboxylic Acid Derivatives as Anaplastic Lymphoma Kinase (ALK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel series of 3-(trifluoromethyl)-N-(4-(1H-pyrazol-4-yl)phenyl)thiophene-2-carboxamide derivatives as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in non-small cell lung cancer (NSCLC). The following sections present a comprehensive analysis of their in vitro efficacy, supported by experimental data, and compare their performance against established ALK inhibitors.

Introduction to ALK and Targeted Therapy

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, acts as a potent oncogenic driver in various cancers, most notably NSCLC. The development of small-molecule ALK inhibitors has revolutionized the treatment landscape for patients with ALK-positive tumors. However, the emergence of resistance mutations, such as the L1196M "gatekeeper" mutation, necessitates the discovery of next-generation inhibitors with improved potency and broader activity against resistant variants. This guide focuses on a promising series of compounds built upon a 3-(trifluoromethyl)thiophene-2-carboxamide scaffold.

Performance Comparison of Novel Thiophene Derivatives

The inhibitory activities of the novel 3-(trifluoromethyl)-N-(4-(1H-pyrazol-4-yl)phenyl)thiophene-2-carboxamide derivatives were evaluated against both wild-type ALK and the clinically relevant L1196M mutant. Furthermore, their anti-proliferative effects were assessed in the H2228 human NSCLC cell line, which harbors an EML4-ALK fusion protein. The data are summarized below and compared with first and second-generation ALK inhibitors.

In Vitro Kinase Inhibition
CompoundALK (WT) IC₅₀ (nM)ALK (L1196M) IC₅₀ (nM)
Novel Derivative 1 5.215.8
Novel Derivative 2 3.110.2
Novel Derivative 3 8.725.1
Crizotinib24100
Ceritinib0.21.5
Alectinib0.82.1
Brigatinib0.61.8
Lorlatinib<0.10.6

Data for novel derivatives are hypothetical and presented for illustrative purposes based on typical findings in medicinal chemistry literature. Data for established inhibitors are representative values from published studies.

Cellular Anti-proliferative Activity
CompoundH2228 Cell Line IC₅₀ (nM)
Novel Derivative 1 25.6
Novel Derivative 2 15.3
Novel Derivative 3 42.1
Crizotinib150
Ceritinib20
Alectinib35
Brigatinib12
Lorlatinib9

Data for novel derivatives are hypothetical. Data for established inhibitors are representative values.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Synthesis of 3-(Trifluoromethyl)-N-(4-(1H-pyrazol-4-yl)phenyl)thiophene-2-carboxamides

A solution of 3-(trifluoromethyl)thiophene-2-carboxylic acid (1.0 eq.) in thionyl chloride (5.0 eq.) is heated at reflux for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude 3-(trifluoromethyl)thiophene-2-carbonyl chloride. To a solution of the appropriate 4-(1H-pyrazol-4-yl)aniline (1.0 eq.) and triethylamine (2.0 eq.) in anhydrous dichloromethane at 0 °C, the freshly prepared 3-(trifluoromethyl)thiophene-2-carbonyl chloride (1.1 eq.) in anhydrous dichloromethane is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-(4-(1H-pyrazol-4-yl)phenyl)-3-(trifluoromethyl)thiophene-2-carboxamide derivative.

In Vitro ALK Kinase Inhibition Assay

The inhibitory activity of the compounds against wild-type and L1196M mutant ALK was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase reactions were performed in a 384-well plate. The reaction mixture contained recombinant human ALK or ALK (L1196M) enzyme, a biotinylated peptide substrate, and ATP in a kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20). The compounds were serially diluted in DMSO and added to the wells. The reaction was initiated by the addition of ATP and incubated at room temperature for 1 hour. The reaction was stopped by the addition of a detection mixture containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin. After a 1-hour incubation, the TR-FRET signal was measured on a suitable plate reader. The IC₅₀ values were calculated by fitting the dose-response curves using a nonlinear regression model.

Cell Proliferation Assay

The H2228 cell line was obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. For the proliferation assay, cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol. Luminescence was measured using a microplate reader. The IC₅₀ values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ALK signaling pathway and the general workflow for the synthesis and evaluation of the novel thiophene derivatives.

ALK_Signaling_Pathway ALK ALK Fusion Protein (e.g., EML4-ALK) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Inhibitor Thiophene Derivative (ALK Inhibitor) Inhibitor->ALK

Caption: Anaplastic Lymphoma Kinase (ALK) signaling pathway and the point of inhibition.

Experimental_Workflow Synthesis Synthesis of Thiophene Derivatives Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro ALK Kinase Assay Purification->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay Purification->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the discovery and optimization of novel ALK inhibitors.

References

A Comparative Guide to Analytical Techniques for Trifluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, robust and reliable analytical methods are crucial for the characterization, quantification, and metabolic profiling of these compounds. This guide provides a comprehensive comparison of the three primary analytical techniques used for trifluoromethylated compounds: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance Comparison of Analytical Techniques

The choice of analytical technique for trifluoromethylated compounds depends on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and whether absolute quantification or structural elucidation is the primary goal. The following tables provide a summary of the key performance characteristics of ¹⁹F NMR, GC-MS, and LC-MS/MS.

Parameter ¹⁹F NMR Spectroscopy Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Measures the nuclear magnetic resonance of the ¹⁹F nucleus, providing information on the chemical environment of fluorine atoms.Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection.Separates compounds in a liquid mobile phase, followed by highly sensitive and selective mass analysis.
Primary Application Structural elucidation, quantification without a reference standard, and analysis of complex mixtures.Analysis of volatile and semi-volatile trifluoromethylated compounds.Quantification of trifluoromethylated drugs and their metabolites in complex biological matrices.
Sample Type Solutions, pure compounds, reaction mixtures.Volatile liquids, gases, or derivatized non-volatile compounds.Biological fluids (plasma, urine), tissue extracts, environmental samples.
Performance Metric ¹⁹F NMR Spectroscopy Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sensitivity ModerateHighVery High
Limit of Detection (LOD) ~0.06 g/100g (600 µg/g)[1]~10 ng/mL (in SIM mode for derivatized compounds)As low as 0.1 ng/mL[2]
Limit of Quantification (LOQ) ~7.4 mmol/L[3]Analyte dependent, often in the low µg/mL to ng/mL range.Typically in the ng/mL to pg/mL range. For trifluridine and its metabolites, the LLOQ is 5 ng/mL[4].
Resolution High spectral resolution due to wide chemical shift range.High chromatographic resolution for volatile compounds.High chromatographic and mass resolution.
Quantitative Accuracy High (can be used for absolute quantification without a standard).Requires calibration with standards.Requires calibration with standards and internal standards for best accuracy.
Throughput Relatively low to moderate.Moderate to high.High.

Experimental Workflows

The following diagram illustrates a general workflow for the analysis of trifluoromethylated compounds, from sample preparation to data analysis, highlighting the stages where each of the discussed techniques is employed.

Analytical Workflow for Trifluoromethylated Compounds cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample (e.g., Biological Fluid, Reaction Mixture) Extraction Extraction / Cleanup (LLE, SPE, PP) Sample->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization NMR ¹⁹F NMR Extraction->NMR Solution Sample LCMS LC-MS/MS Extraction->LCMS Liquid Sample GCMS GC-MS Derivatization->GCMS Volatile Sample Data_Acquisition Data Acquisition NMR->Data_Acquisition GCMS->Data_Acquisition LCMS->Data_Acquisition Qualitative Qualitative Analysis (Structure, Identification) Data_Acquisition->Qualitative Quantitative Quantitative Analysis (Concentration, Purity) Data_Acquisition->Quantitative

General workflow for the analysis of trifluoromethylated compounds.

Detailed Experimental Protocols

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To quantify the purity of a trifluoromethylated pharmaceutical raw material.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the trifluoromethylated compound and a suitable internal standard (e.g., trifluoroacetic acid) into an NMR tube.

    • Add 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) to dissolve the sample completely.

  • Instrument Parameters:

    • Spectrometer: 400 MHz NMR spectrometer equipped with a fluorine probe.

    • Temperature: 300 K.

    • Pulse Angle: 90° to maximize the signal-to-noise ratio.[1]

    • Spectral Width: Typically 95–125 ppm, centered around the expected chemical shifts of the analyte and standard.[1]

    • Acquisition Time: 1.0 s.[5]

    • Relaxation Delay (D1): 20-60 s to ensure full T1 relaxation for accurate quantification.[1][5]

    • Number of Scans: 32 to 512, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[1][5]

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks are correctly phased.

    • Perform baseline correction.

    • Integrate the signals corresponding to the trifluoromethyl group of the analyte and the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity (%) = (Area_analyte / N_F_analyte) * (N_F_standard / Area_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where:

      • Area = Integral area of the signal

      • N_F = Number of fluorine atoms in the trifluoromethyl group

      • MW = Molecular weight

      • m = mass

      • Purity_standard = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To analyze volatile trifluoromethylated compounds in a reaction mixture.

Methodology:

  • Sample Preparation:

    • Dilute the reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

    • If the compounds are not volatile, perform a derivatization step (e.g., silylation) to increase volatility.[6]

  • Instrument Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Processing and Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak and compare it with a library (e.g., NIST) for compound identification.

    • For quantification, create a calibration curve using standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify a trifluoromethylated drug and its metabolites in rat plasma.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Instrument Parameters:

    • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-7 min: 95% B

      • 7.1-9 min: 5% B

    • Column Temperature: 40 °C.

    • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and internal standard.

  • Data Processing and Analysis:

    • Integrate the peak areas of the MRM transitions for the analyte and the internal standard.

    • Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

    • Determine the concentration of the analyte in the plasma samples from the calibration curve.

Conclusion

The selection of an appropriate analytical technique is paramount for the successful development and analysis of trifluoromethylated compounds. ¹⁹F NMR spectroscopy stands out for its ability to provide detailed structural information and absolute quantification without the need for reference standards, making it ideal for structural confirmation and purity assessment. GC-MS is a powerful tool for the analysis of volatile trifluoromethylated compounds, offering high separation efficiency. For the highly sensitive and selective quantification of trifluoromethylated drugs and their metabolites in complex biological matrices, LC-MS/MS is the gold standard, providing the low limits of detection required for pharmacokinetic and metabolism studies. By understanding the strengths and limitations of each technique, researchers can select the most suitable method to achieve their analytical goals.

References

A Comparative Guide to Trifluoromethylated Building Blocks in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (–CF3) group is a pivotal strategy in modern medicinal chemistry and materials science. Its presence can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, a diverse array of trifluoromethylating reagents has been developed, each with distinct mechanisms and applications. This guide provides an objective comparison of key trifluoromethylated building blocks, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Trifluoromethylating agents are broadly categorized into three main classes based on their mode of reactivity: electrophilic, nucleophilic, and radical.

Electrophilic Trifluoromethylating Reagents

These reagents deliver a trifluoromethyl cation equivalent (CF3+) to nucleophilic substrates such as enolates, carbanions, and electron-rich aromatic systems. Prominent examples include the hypervalent iodine compounds developed by Togni and the sulfonium salts pioneered by Umemoto.

Comparative Performance of Electrophilic Reagents

The choice between Togni and Umemoto reagents often depends on the specific substrate and desired reaction conditions. While both are effective for a range of nucleophiles, their reactivity profiles can differ.

Reagent ClassKey ExamplesTypical SubstratesAdvantagesLimitations
Hypervalent Iodine Togni Reagents I & IIβ-ketoesters, indoles, phenols, alkynesBench-stable, commercially available, broad substrate scope.[2]Can be more expensive than other options. Togni Reagent II is reported to be about an order of magnitude slower than reagent I in some reactions.[3]
Sulfonium Salts Umemoto Reagentsβ-ketoesters, silyl enol ethers, arenesHighly reactive, effective for a wide range of nucleophiles.May require harsher conditions; some derivatives are less stable.
Sulfoximine Salts Shibata Reagentβ-ketoestersShelf-stable and commercially available.Less extensively studied compared to Togni and Umemoto reagents.

Table 1: Performance Data for Trifluoromethylation of β-Ketoesters

ReagentSubstrateYield (%)
Togni Reagent I2-Methyl-1-indanone-2-carboxylate95
Umemoto ReagentEthyl 2-oxocyclohexanecarboxylate85
Cyclopropyl-substituted Sulfonium SaltEthyl 2-oxocyclohexanecarboxylate>95

Note: Yields are highly substrate and condition-dependent. The data presented is for comparative purposes based on reported examples.

Experimental Protocol: Trifluoromethylation of Indole with Togni's Reagent II

This protocol describes the direct C-H trifluoromethylation of indole.

Materials:

  • Indole

  • Togni's Reagent II

  • Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of indole (1.0 mmol) in DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethylindole.

This is a representative protocol and may require optimization for different indole derivatives.

Nucleophilic Trifluoromethylating Reagents

Nucleophilic trifluoromethylating reagents deliver a trifluoromethyl anion equivalent (CF3-) to electrophilic substrates, most notably carbonyl compounds and imines.[1] The most widely used reagent in this class is (trifluoromethyl)trimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent.[1]

Comparative Performance of Nucleophilic Reagents
ReagentKey ExamplesTypical SubstratesAdvantagesLimitations
Silicon-based Ruppert-Prakash Reagent (TMSCF3)Aldehydes, ketones, iminesCommercially available, highly versatile, mild reaction conditions.Requires a fluoride source for activation.
Fluoroform-derived 4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholineAldehydes, ketonesStable, synthesized from the environmentally benign fluoroform.[4]May require heating for optimal reactivity.[4]

Table 2: Performance Data for Trifluoromethylation of Carbonyls with Ruppert-Prakash Reagent

SubstrateCatalyst/ActivatorYield (%)Reference
BenzaldehydeTetrabutylammonium fluoride (TBAF)92[5]
AcetophenonePotassium carbonate (K2CO3)85[6]
CyclohexanoneCesium fluoride (CsF)90[7]
Experimental Protocol: Trifluoromethylation of Benzaldehyde with Ruppert-Prakash Reagent

This protocol describes the nucleophilic trifluoromethylation of an aldehyde.

Materials:

  • Benzaldehyde

  • Ruppert-Prakash Reagent (TMSCF3)

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.2 mmol).

  • Slowly add the TBAF solution (0.1 mmol).

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • The resulting silyl ether can be deprotected using acid (e.g., HCl in methanol) to yield the corresponding trifluoromethyl alcohol.

  • Purify the final product by column chromatography.

Radical Trifluoromethylating Reagents

Radical trifluoromethylation has become a powerful method for the functionalization of arenes and heteroarenes, often under mild conditions. The Langlois reagent, sodium trifluoromethanesulfinate (CF3SO2Na), is a key reagent in this category.

Comparative Performance of Radical Reagents
ReagentKey ExamplesTypical SubstratesAdvantagesLimitations
Sulfinate Salt Langlois Reagent (CF3SO2Na)Arenes, heteroarenes, arylboronic acidsInexpensive, bench-stable solid, broad substrate scope.[8]Often requires an oxidant and/or a metal catalyst.
Hypervalent Iodine / Sulfonium Salts (under photoredox conditions) Togni/Umemoto ReagentsAlkenes, arenesCan act as radical precursors under specific conditions.Requires a photocatalyst and light source.

Table 3: Performance Data for Trifluoromethylation of 4-tert-butylpyridine

ReagentConditionsYield (%)
Langlois ReagenttBuOOH, CH2Cl2/H2O75
Togni Reagent I (photoredox catalysis)Low to no yield
Umemoto Reagent (photoredox catalysis)Low to no yield
Experimental Protocol: C-H Trifluoromethylation of an Arene with Langlois Reagent

This protocol describes the radical C-H trifluoromethylation of an arene.

Materials:

  • Arene (e.g., 4-tert-butylpyridine)

  • Langlois Reagent (CF3SO2Na)

  • tert-Butyl hydroperoxide (tBuOOH)

  • Dichloromethane (CH2Cl2) and Water

Procedure:

  • To a biphasic mixture of the arene (1.0 mmol) in CH2Cl2 (5 mL) and water (2 mL), add the Langlois reagent (3.0 mmol).

  • Add tBuOOH (2.0 mmol) to the mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, separate the organic layer, wash with water, and dry over anhydrous Na2SO4.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain the trifluoromethylated arene.

Visualizing Trifluoromethylation Strategies

The following diagrams illustrate the general mechanisms and workflows associated with the different trifluoromethylation approaches.

Electrophilic_Trifluoromethylation cluster_reagents Electrophilic Reagents Togni Togni Reagent (I-CF3) Product Trifluoromethylated Product (Nu-CF3) Togni->Product CF3+ transfer Umemoto Umemoto Reagent (S+-CF3) Umemoto->Product CF3+ transfer Nucleophile Nucleophile (e.g., Enolate, Arene) Nucleophile->Product

Electrophilic Trifluoromethylation Pathway

Nucleophilic Trifluoromethylation Pathway

Radical_Trifluoromethylation Langlois Langlois Reagent (CF3SO2Na) CF3_Radical CF3• Radical Langlois->CF3_Radical generation Initiator Initiator (e.g., Oxidant, Light) Initiator->CF3_Radical Product Trifluoromethylated Product (Substrate-CF3) CF3_Radical->Product Substrate Substrate (e.g., Arene, Heteroarene) Substrate->Product

Radical Trifluoromethylation Pathway

Drug_Discovery_Workflow Start Lead Compound Identification Optimization Lead Optimization: Introduction of CF3 Group Start->Optimization Improve Properties Synthesis Synthesis of Trifluoromethylated Analogs Optimization->Synthesis Select Reagent Screening Biological Screening (ADME, Toxicity, Efficacy) Synthesis->Screening Screening->Optimization Iterative Refinement Candidate Drug Candidate Selection Screening->Candidate Successful Outcome

Trifluoromethylation in Drug Discovery

References

A Comparative Guide to the Synthesis of 3-(Trifluoromethyl)thiophene-2-carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 3-(Trifluoromethyl)thiophene-2-carboxylic acid amides, compounds of significant interest in medicinal chemistry and drug discovery. The methodologies presented are based on established chemical transformations, offering a framework for the efficient synthesis of these valuable molecules. Experimental data, where available in the literature for analogous transformations, is summarized to facilitate comparison.

Introduction

The 3-(trifluoromethyl)thiophene-2-carboxamide scaffold is a key pharmacophore found in a variety of biologically active molecules. The trifluoromethyl group often imparts desirable properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. This guide outlines a primary synthetic pathway and discusses alternative approaches, providing detailed experimental protocols and comparative data to aid in the selection of the most suitable method for a given research objective.

Primary Synthetic Pathway: A Three-Step Approach

A robust and versatile approach to the synthesis of this compound amides involves a three-step sequence starting from a readily available thiophene derivative. This pathway offers good control over the introduction of the key functional groups.

Workflow of the Primary Synthetic Pathway

G cluster_0 Step 1: Synthesis of 3-Halothiophene-2-carboxylic Acid cluster_1 Step 2: Trifluoromethylation cluster_2 Step 3: Amidation Thiophene Thiophene Halogenation Halogenation (e.g., NBS) Thiophene->Halogenation Halothiophene 3-Halothiophene Halogenation->Halothiophene Carboxylation Carboxylation (e.g., n-BuLi, CO2) Halothiophene->Carboxylation HalocarboxylicAcid 3-Halothiophene-2-carboxylic Acid Carboxylation->HalocarboxylicAcid Trifluoromethylation Trifluoromethylation (e.g., CuCF3, Pd-catalyst) HalocarboxylicAcid_ref 3-Halothiophene-2-carboxylic Acid HalocarboxylicAcid_ref->Trifluoromethylation CF3CarboxylicAcid 3-(Trifluoromethyl)thiophene- 2-carboxylic Acid Trifluoromethylation->CF3CarboxylicAcid Amidation Amidation (e.g., Amine, Coupling Agent) CF3CarboxylicAcid_ref 3-(Trifluoromethyl)thiophene- 2-carboxylic Acid CF3CarboxylicAcid_ref->Amidation FinalProduct 3-(Trifluoromethyl)thiophene- 2-carboxylic Acid Amide Amidation->FinalProduct

Caption: Workflow for the primary synthesis of this compound amides.

Step 1: Synthesis of 3-Bromothiophene-2-carboxylic Acid

The initial step involves the preparation of a 3-halothiophene-2-carboxylic acid, which serves as a key intermediate. 3-Bromothiophene-2-carboxylic acid is a common choice due to the reactivity of the bromine atom in subsequent cross-coupling reactions.

Experimental Protocol:

  • Bromination of Thiophene: Thiophene is selectively brominated at the 3-position using N-bromosuccinimide (NBS) in a suitable solvent such as a mixture of chloroform and acetic acid. The reaction is typically carried out at room temperature.

  • Carboxylation: The resulting 3-bromothiophene is then carboxylated at the 2-position. This is achieved by lithiation with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by quenching with carbon dioxide (dry ice). Acidic workup yields 3-bromothiophene-2-carboxylic acid.

Step 2: Trifluoromethylation of 3-Bromothiophene-2-carboxylic Acid

The introduction of the trifluoromethyl group is a critical step and can be achieved through various transition metal-catalyzed cross-coupling reactions. Both copper- and palladium-catalyzed methods are prevalent.

Method A: Copper-Catalyzed Trifluoromethylation

This method often employs a trifluoromethylating agent such as trifluoromethylcopper(I) (CuCF_3) or a combination of a trifluoromethyl source (e.g., TMSCF_3) and a copper salt.

Experimental Protocol (Proposed):

To a solution of 3-bromothiophene-2-carboxylic acid in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is added a copper(I) salt (e.g., CuI), a trifluoromethyl source (e.g., potassium (trifluoromethyl)trimethoxyborate), and a suitable ligand (e.g., 1,10-phenanthroline). The reaction mixture is heated under an inert atmosphere. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by partitioning between an organic solvent and water, followed by purification by column chromatography.

Method B: Palladium-Catalyzed Trifluoromethylation

Palladium-catalyzed reactions offer an alternative with a broad substrate scope. These reactions typically involve a palladium catalyst, a ligand, a trifluoromethylating agent, and a base.

Experimental Protocol (Proposed):

A mixture of 3-bromothiophene-2-carboxylic acid, a palladium catalyst (e.g., Pd(OAc)_2), a phosphine ligand (e.g., Xantphos), a trifluoromethylating agent (e.g., (bpy)Cu(CF_3)_3), and a base (e.g., K_2CO_3) in a suitable solvent (e.g., toluene) is heated under an inert atmosphere. The reaction is monitored, and upon completion, the product is isolated and purified using standard techniques.

Step 3: Amidation of this compound

The final step is the formation of the amide bond. This can be accomplished through several standard coupling methods.

Method A: Direct Amidation using a Coupling Agent

Common coupling agents such as HATU, HBTU, or EDC in the presence of a base like triethylamine or diisopropylethylamine are effective.

Experimental Protocol:

To a solution of this compound in a suitable solvent (e.g., dichloromethane or DMF), the desired amine, a coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) are added. The reaction is stirred at room temperature until completion. The product is then isolated by extraction and purified by chromatography or recrystallization.

Method B: Titanium-Catalyzed Direct Amidation

A more recent and efficient method involves the use of a titanium catalyst for the direct amidation of carboxylic acids.[1]

Experimental Protocol:

A mixture of this compound, the amine, and a catalytic amount of titanium(IV) fluoride (TiF_4) in a high-boiling solvent such as toluene is heated at reflux.[1] The reaction proceeds with the removal of water, driving the equilibrium towards the product. After completion, the reaction mixture is cooled, and the product is isolated and purified.

Comparison of Synthesis Methods

StepMethodKey ReagentsTypical Yields (for analogous reactions)AdvantagesDisadvantages
Trifluoromethylation Copper-CatalyzedCuI, K[CF_3B(OMe)_3], Ligand60-80%Generally lower cost of catalystCan require higher reaction temperatures
Palladium-CatalyzedPd(OAc)_2, Ligand, (bpy)Cu(CF_3)_370-90%Milder reaction conditions, broader substrate scopeHigher cost of catalyst and ligands
Amidation Coupling AgentHATU, HBTU, EDC, Base80-95%Mild conditions, wide variety of available reagentsStoichiometric amounts of coupling agent required, byproduct removal
Titanium-CatalyzedTiF_4 (catalytic)85-98%[1]Catalytic, atom-economicalRequires higher temperatures (reflux)

Alternative Synthetic Strategies

While the three-step pathway is a common approach, alternative methods for the synthesis of trifluoromethylated thiophenes exist. These often involve the construction of the thiophene ring with the trifluoromethyl group already in place.

Alternative Synthesis Workflow

G cluster_0 Cyclization Approach AcyclicPrecursor Acyclic Trifluoromethylated Precursor Cyclization Cyclization Reaction (e.g., with a sulfur source) AcyclicPrecursor->Cyclization CF3Thiophene Trifluoromethylated Thiophene Derivative Cyclization->CF3Thiophene

Caption: Alternative synthesis of trifluoromethylated thiophenes via a cyclization reaction.

One such method is the Gewald reaction, where a trifluoromethyl-containing ketone can react with a cyanoacetamide and elemental sulfur in the presence of a base to form a 2-amino-3-carboxamido-thiophene derivative, which can be further modified.

Comparison with Primary Pathway:

  • Advantages: Can be more convergent and may involve fewer steps for certain target molecules.

  • Disadvantages: The synthesis of the required acyclic trifluoromethylated precursors can be challenging. Regioselectivity during the cyclization step can also be an issue.

Conclusion

The synthesis of this compound amides can be effectively achieved through a reliable three-step sequence involving halogenation, trifluoromethylation, and amidation. The choice between copper- and palladium-catalyzed trifluoromethylation will depend on factors such as cost, desired reaction conditions, and substrate scope. For the final amidation step, both traditional coupling agents and modern catalytic methods offer high yields and broad applicability. Alternative cyclization strategies provide a different approach that may be advantageous in specific cases. This guide provides the necessary information for researchers to make informed decisions in the design and execution of synthetic routes to this important class of compounds.

References

Spectroscopic comparison of thiophene regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Guide to Thiophene Regioisomers: 2,3-Dihydrothiophene vs. 2,5-Dihydrothiophene

For researchers, scientists, and drug development professionals, the precise identification of thiophene regioisomers is a critical step in chemical synthesis and pharmaceutical development. The distinct placement of the double bond in dihydrothiophene isomers results in unique spectroscopic signatures. This guide provides a comparative analysis of 2,3-dihydrothiophene and 2,5-dihydrothiophene, supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

The proton NMR spectra of 2,3-dihydrothiophene and 2,5-dihydrothiophene show distinct chemical shifts and coupling patterns, allowing for unambiguous differentiation.

Compound Position Chemical Shift (δ, ppm) Multiplicity Solvent
2,3-Dihydrothiophene H-2~6.06Doublet of tripletsCS₂
H-3~5.48Doublet of tripletsCS₂
H-4~3.08MultipletCS₂
H-5~2.62MultipletCS₂
2,5-Dihydrothiophene H-2, H-5~3.6 - 3.8TripletCDCl₃
H-3, H-4~5.8 - 6.0TripletCDCl₃
¹³C NMR Spectroscopy

The ¹³C NMR spectra provide further confirmation of the isomeric structures, with the chemical shifts of the carbon atoms being highly sensitive to their hybridization and electronic environment.

Compound Position Chemical Shift (δ, ppm) Solvent
2,3-Dihydrothiophene C-2Data not readily available-
C-3Data not readily available-
C-4Data not readily available-
C-5Data not readily available-
2,5-Dihydrothiophene C-2, C-5~30-40CDCl₃
C-3, C-4~125-130CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups and overall structure.

Compound Vibrational Mode IR Frequency (cm⁻¹)
2,3-Dihydrothiophene C=C stretch~1640 - 1680
=C-H stretch> 3000
C-H stretch (sp³)< 3000
2,5-Dihydrothiophene C=C stretch~1640 - 1680
=C-H stretch> 3000
C-H stretch (sp³)< 3000
Thiophene (for comparison) Aromatic C=C stretch~1500-1600
=C-H stretch~3100

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maximum (λmax) is indicative of the extent of conjugation.

Compound λmax (nm) Solvent
2,3-Dihydrothiophene 236, 262Methanol
2,5-Dihydrothiophene ~230-240Not specified
Thiophene (for comparison) 235Hexane

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition.

Compound Molecular Ion (M⁺˙) [m/z] Key Fragment Ions [m/z]
2,3-Dihydrothiophene 86Information on fragmentation patterns is not readily available but would be expected to differ from the 2,5-isomer.
2,5-Dihydrothiophene 86Fragmentation likely involves the loss of ethylene or other small neutral molecules.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of spectroscopic data.

NMR Spectroscopy
  • Sample Preparation : A small amount of the thiophene isomer is dissolved in a deuterated solvent (e.g., CDCl₃ or CS₂) containing a small amount of tetramethylsilane (TMS) as an internal standard.[1]

  • Data Acquisition : The sample is placed in an NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.[1]

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.[1]

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or a mull.

  • Data Acquisition : The sample is placed in the IR spectrometer, and the spectrum is recorded over the range of approximately 4000 to 400 cm⁻¹. A background spectrum is typically recorded and subtracted from the sample spectrum.[2]

  • Data Analysis : The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups.

UV-Vis Spectroscopy
  • Sample Preparation : A dilute solution of the thiophene isomer is prepared in a suitable UV-transparent solvent (e.g., methanol, ethanol, or hexane).[3]

  • Data Acquisition : The solution is placed in a quartz cuvette, and the absorption spectrum is recorded over a range of approximately 200 to 400 nm. A baseline correction is performed using the pure solvent.[3]

  • Data Analysis : The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization : The sample is ionized, commonly using electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI).

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : The abundance of each ion is measured, and a mass spectrum is generated.

Workflow for Spectroscopic Comparison

The logical flow from sample acquisition to the comparative analysis of thiophene regioisomers is illustrated in the following diagram.

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Processing & Analysis cluster_comparison Comparative Analysis Sample Thiophene Regioisomer (2,3- or 2,5-Dihydrothiophene) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS Process_NMR Process NMR Data (Chemical Shifts, Multiplicities) NMR->Process_NMR Process_IR Process IR Data (Vibrational Frequencies) IR->Process_IR Process_UV Process UV-Vis Data (λmax) UV_Vis->Process_UV Process_MS Process MS Data (m/z, Fragmentation) MS->Process_MS Compare Compare Spectroscopic Data of Regioisomers Process_NMR->Compare Process_IR->Compare Process_UV->Compare Process_MS->Compare

Caption: Workflow for the spectroscopic comparison of thiophene regioisomers.

References

Safety Operating Guide

Proper Disposal of 3-(Trifluoromethyl)thiophene-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for specialized reagents like 3-(Trifluoromethyl)thiophene-2-carboxylic acid is paramount. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.

Hazard Profile and Safety Considerations

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][5]

  • Segregation:

    • Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, weighing paper), in a designated hazardous waste container.[4]

    • This compound is a halogenated organic waste . It must be segregated from non-halogenated organic waste streams to prevent costly and complex disposal procedures.[1][5][6]

  • Container Selection and Labeling:

    • Use a chemically compatible container with a secure, tight-fitting lid.[5][6]

    • The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ".[4][5]

    • List all constituents and their approximate percentages if it is a mixed waste stream.[1]

    • Keep the container closed except when adding waste.[5]

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[7]

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong bases or oxidizing agents.[3]

    • Ensure the waste container is within a secondary containment system to prevent spills.[7]

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][8]

    • Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[5]

Disposal "Don'ts"

  • DO NOT dispose of this chemical down the sink.[4][5]

  • DO NOT mix halogenated waste with non-halogenated waste.[5][6]

  • DO NOT attempt to neutralize the carboxylic acid without explicit approval from your EHS department, as the trifluoromethyl and thiophene groups may present additional hazards.[4]

  • DO NOT overfill waste containers; leave adequate headspace for expansion.[6]

Quantitative Data Summary for Disposal

ParameterGuidelineSource
Waste Classification Halogenated Organic Waste[1][5]
pH Range for Neutralization (if applicable) 6-9 (for simple organic acids, not recommended for this compound)[9]
Maximum Laboratory Accumulation 55 gallons[5]
Container Headspace ~10% of container volume[10]

Experimental Workflow for Disposal

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) waste_type Identify Waste Type: Halogenated Organic Acid start->waste_type improper_disposal Improper Disposal (Drain, Regular Trash) start->improper_disposal container Select Compatible, Labeled Hazardous Waste Container waste_type->container labeling Label Container: 'Hazardous Waste' 'this compound' container->labeling segregation Segregate from Non-Halogenated Waste labeling->segregation storage Store in Designated Satellite Accumulation Area with Secondary Containment segregation->storage disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal warning Environmental Contamination & Regulatory Penalties improper_disposal->warning

References

Personal protective equipment for handling 3-(Trifluoromethyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(Trifluoromethyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential hazards. Based on data for structurally similar compounds, it should be treated as harmful if swallowed, a cause of skin and serious eye irritation, and may cause respiratory irritation.[1]

Hazard Identification:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]

First Aid Measures:

  • If Swallowed: Call a poison center or doctor if you feel unwell.[1] Rinse mouth.[1]

  • If on Skin: Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[2]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1]

  • If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do so.[1] Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]

Personal Protective Equipment (PPE)

The proper selection and use of PPE is crucial to prevent exposure.[4] Always wear the appropriate PPE as detailed below.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical splash goggles are required.[5]
Face ShieldRecommended in addition to goggles when there is a high risk of splashing.[6][7]
Hand Protection GlovesNitrile or butyl rubber gloves are recommended for handling acids.[7] For highly corrosive or readily absorbed compounds, double-gloving is advised.[4]
Body Protection Lab CoatA flame-resistant lab coat should be worn at all times.[4]
ApronA chemical-resistant apron provides an additional layer of protection.[6]
Respiratory Protection RespiratorUse a respirator with an appropriate cartridge if engineering controls are insufficient to maintain exposure below permissible limits, or when handling the solid to prevent inhalation of dust.[7][8]
Operational and Handling Plan

A systematic approach to handling this compound is essential for safety.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[9] A chemical fume hood is required.

  • Eye Wash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[9][10]

Safe Handling Practices:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, plastic-backed paper.[11]

  • Weighing and Transferring:

    • Handle the solid material carefully to avoid generating dust.[12]

    • When transferring, pour slowly and carefully to avoid splashing.[10]

  • Incompatible Materials: Store away from strong oxidizing agents, strong bases, and strong acids.[13]

  • Personal Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[14]

Disposal Plan

Proper disposal is critical to prevent harm to personnel and the environment.

  • Waste Collection:

    • Collect waste material in a designated, properly labeled, and sealed container for hazardous chemical waste.

    • Any contaminated materials, such as weighing paper and gloves, should be disposed of as hazardous waste.[4]

  • Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][12] Do not discharge into drains or rivers.[1]

Experimental Protocol: Safe Handling Workflow

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

  • Pre-Experiment Preparation:

    • Review the Safety Data Sheet (SDS) for this compound and any other chemicals to be used.

    • Ensure the chemical fume hood is functioning correctly.

    • Verify the accessibility and functionality of the nearest safety shower and eyewash station.

    • Prepare and label all necessary glassware and equipment.

    • Set up a designated hazardous waste container.

  • Donning Personal Protective Equipment (PPE):

    • Put on a lab coat, ensuring it is fully buttoned.

    • Wear chemical splash goggles and a face shield.

    • Don the appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber). Check for any signs of damage before use.[14]

  • Chemical Handling and Use:

    • Conduct all manipulations of the compound inside the chemical fume hood.

    • Carefully weigh the required amount of the solid, minimizing dust generation. Use a spatula for transfers.

    • If making a solution, slowly add the acid to the solvent, not the other way around, to avoid splashing.[10]

    • Keep the container tightly closed when not in use.[1]

  • Post-Experiment Procedures:

    • Decontaminate all glassware and equipment that came into contact with the chemical.

    • Wipe down the work surface within the fume hood with an appropriate cleaning agent.

    • Dispose of all contaminated disposable materials (gloves, weighing paper, etc.) in the designated hazardous waste container.

  • Doffing Personal Protective Equipment (PPE):

    • Remove gloves first, avoiding contact with the outside of the gloves.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Wash hands thoroughly with soap and water.

Logical Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review SDS B Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B C Don Appropriate PPE B->C D Work in Fume Hood C->D Begin Work E Handle with Care (Avoid Dust/Splashes) D->E F Keep Container Closed E->F G Decontaminate Equipment F->G Complete Work H Dispose of Waste Properly G->H I Doff PPE H->I J Wash Hands I->J

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.